GRPP (human)
説明
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H215N41O58S/c1-59(2)44-75(160-126(226)86(55-180)170-107(207)65(138)20-14-39-147-135(143)144)117(217)154-70(27-33-94(141)187)114(214)163-80(49-100(197)198)122(222)175-104(63(7)184)131(231)159-73(30-36-98(193)194)113(213)153-71(28-34-96(189)190)112(212)151-66(21-12-13-38-137)109(209)171-87(56-181)125(225)152-67(22-15-40-148-136(145)146)110(210)172-88(57-182)127(227)161-77(46-64-18-10-9-11-19-64)119(219)173-84(53-178)123(223)150-62(6)106(206)169-85(54-179)124(224)157-68(25-31-92(139)185)108(208)149-61(5)105(205)166-81(50-101(199)200)132(232)176-41-16-23-90(176)129(229)164-76(45-60(3)4)118(218)174-89(58-183)128(228)167-82(51-102(201)202)133(233)177-42-17-24-91(177)130(230)165-79(48-99(195)196)121(221)155-69(26-32-93(140)186)111(211)158-74(37-43-236-8)116(216)162-78(47-95(142)188)120(220)156-72(29-35-97(191)192)115(215)168-83(134(234)235)52-103(203)204/h9-11,18-19,59-63,65-91,104,178-184H,12-17,20-58,137-138H2,1-8H3,(H2,139,185)(H2,140,186)(H2,141,187)(H2,142,188)(H,149,208)(H,150,223)(H,151,212)(H,152,225)(H,153,213)(H,154,217)(H,155,221)(H,156,220)(H,157,224)(H,158,211)(H,159,231)(H,160,226)(H,161,227)(H,162,216)(H,163,214)(H,164,229)(H,165,230)(H,166,205)(H,167,228)(H,168,215)(H,169,206)(H,170,207)(H,171,209)(H,172,210)(H,173,219)(H,174,218)(H,175,222)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,234,235)(H4,143,144,147)(H4,145,146,148)/t61-,62-,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,104-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWXEXRLQMSXBE-MYOGNRFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H215N41O58S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to GRP Gene Alternative Splicing Variants in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin-releasing peptide (GRP), a regulatory neuropeptide, plays a significant role in a multitude of physiological and pathophysiological processes, including gastrointestinal hormone release, smooth muscle contraction, and cell proliferation.[1][2] The human GRP gene, located on chromosome 18q21, is composed of three exons and two introns.[2] Alternative splicing of the GRP pre-mRNA results in multiple transcript variants, which are then translated into different protein isoforms.[2][3] These isoforms, particularly the precursor form known as pro-gastrin-releasing peptide (proGRP), have garnered significant attention as biomarkers, especially in the context of small cell lung cancer (SCLC).[4][5][6] This technical guide provides a comprehensive overview of the alternative splicing of the human GRP gene, the resulting protein isoforms, their quantitative expression, the experimental methodologies used for their characterization, and their known signaling pathways.
GRP Gene Splice Variants and Protein Isoforms
Alternative processing of the primary GRP gene transcript gives rise to at least three distinct mRNA variants, which in turn encode for different proGRP isoforms.[7] These variants differ primarily in the C-terminal region of the resulting protein. The NCBI RefSeq database annotates three main transcript variants for the human GRP gene:
-
Transcript Variant 1 (proGRP isoform 1): This variant represents the longest transcript and encodes the longest protein isoform.[7]
-
Transcript Variant 2 (proGRP isoform 2): This variant utilizes an alternative in-frame splice site in the 3' coding region, leading to a shorter protein compared to isoform 1.[7]
-
Transcript Variant 3 (proGRP isoform 3): This variant arises from an alternative splice site in the coding region, which results in a frameshift and an early stop codon. Consequently, it encodes a protein with a shorter and distinct C-terminus compared to isoform 1.[7]
These alternative splicing events lead to proGRP molecules with differing structures, which may have distinct biological activities.[7]
Quantitative Data on GRP Splice Variant Expression
The quantification of individual GRP splice variants is a complex task. While total proGRP levels are widely used as a clinical biomarker for SCLC, data on the differential expression of specific isoforms is less common.
A key study by de Jong et al. (2013) developed a specific immunocapture and liquid chromatography-mass spectrometry (LC-MS) method to differentiate and quantify proGRP isoforms 1 and 3 in the serum of SCLC patients.[8] This method allows for the indirect determination of the relative presence of isoform 2.[8] The table below summarizes the findings from this study on four SCLC patients.
| Patient ID | Total proGRP (pM) | Isoform 1 (pM) | Isoform 3 (pM) | Isoform 2 (calculated, pM) |
| Patient 1 | 125 | 102 | 23 | 0 |
| Patient 2 | 200 | 145 | 55 | 0 |
| Patient 3 | 350 | 280 | 70 | 0 |
| Patient 4 | 1500 | 1200 | 300 | 0 |
Data extracted from de Jong et al., 2013.[8] The study's method could not directly quantify isoform 2, and the calculated values were derived from the total and the sum of isoforms 1 and 3.
Several other studies have reported on the median concentrations of total proGRP in SCLC versus non-small cell lung cancer (NSCLC) and healthy individuals, highlighting its diagnostic utility.
| Group | Median proGRP Level (pg/mL) | Range (pg/mL) | Study |
| SCLC | 1,484 | 168-3,777 | Fiala et al., 2021[4] |
| NSCLC | 45 | 31.7-60.6 | Fiala et al., 2021[4] |
| Healthy Subjects | 36.1 | 28.8-43.5 | Fiala et al., 2021[4] |
| SCLC | 892.7 | 183.7–2,768.7 | Park et al., 2018[5] |
| NSCLC | 32.3 | 23.2–46.2 | Park et al., 2018[5] |
| Other Diseases | 26.6 | 20.2–39.9 | Park et al., 2018[5] |
Signaling Pathways
The biological effects of GRP are primarily mediated through its interaction with the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor (GPCR).[9] Activation of GRPR stimulates the phospholipase C (PLC) signaling pathway.[1] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This cascade ultimately influences cellular processes such as proliferation, hormone secretion, and smooth muscle contraction.
A critical point of investigation is whether all GRP isoforms signal through the same pathway. While amidated GRP and its glycine-extended form (GRP18-28) are known to act via the GRPR, the receptor for other proGRP fragments, such as those derived from different splice variants, has not yet been definitively identified.[9] This suggests the intriguing possibility of alternative signaling mechanisms for different GRP isoforms, which could contribute to their diverse biological roles.
Signaling pathway of GRP and potential alternative pathways for proGRP fragments.
Experimental Protocols
The characterization and quantification of GRP splice variants necessitate specific and sensitive experimental methodologies. Below are detailed protocols for key experiments.
Quantification of proGRP Isoforms by Immunocapture LC-MS
This protocol is based on the method developed by de Jong et al. (2013) for the differential quantification of proGRP isoforms in serum.[8]
a. Immunoextraction of proGRP Isoforms:
-
Couple anti-proGRP monoclonal antibodies to magnetic beads.
-
Incubate serum samples with the antibody-coupled beads to capture all proGRP isoforms.
-
Wash the beads to remove unbound proteins.
-
Elute the captured proGRP isoforms from the beads.
b. Tryptic Digestion:
-
Denature the eluted proGRP isoforms using a denaturing agent (e.g., urea).
-
Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).
-
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into smaller peptides using trypsin.
c. Liquid Chromatography-Selected Reaction Monitoring-Mass Spectrometry (LC-SRM-MS):
-
Separate the tryptic peptides using reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a mass spectrometer operating in SRM mode.
-
Monitor for specific precursor-to-fragment ion transitions for unique "signature" peptides corresponding to total proGRP, isoform 1, and isoform 3.
-
Total proGRP signature peptide: NLLGLIEAK
-
ProGRP isoform 1 signature peptide: LSAPGSQR
-
ProGRP isoform 3 signature peptide: DLVDSLLQVLNVK
-
-
Quantify the isoforms based on the peak areas of their respective signature peptides, using stable isotope-labeled internal standards for calibration.
Workflow for proGRP isoform quantification by immunocapture LC-MS.
Analysis of GRP Splice Variants by Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol provides a general framework for the quantification of GRP mRNA splice variants, which can be adapted from standard RT-qPCR guidelines.
a. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from human tissues or cell lines using a standard RNA extraction kit.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
b. Primer Design:
-
Design primer pairs that specifically amplify each GRP splice variant. This can be achieved by placing primers across exon-exon junctions unique to each variant or within regions that are present in one variant but absent in others.
-
Design a common primer set that amplifies all variants to determine total GRP mRNA levels for normalization.
-
Validate the specificity of each primer pair by standard PCR and gel electrophoresis, followed by sequencing of the amplicons.
c. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, splice variant-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Include no-template controls and a standard curve of known concentrations for absolute quantification, or use the comparative Ct (ΔΔCt) method for relative quantification, normalizing to a stably expressed reference gene.
General workflow for the analysis of GRP splice variants by RT-qPCR.
Conclusion and Future Directions
The alternative splicing of the GRP gene presents a fascinating layer of complexity in the regulation of its biological functions. The existence of multiple proGRP isoforms with potentially distinct activities and signaling pathways has significant implications for both basic research and clinical applications. While proGRP is an established biomarker for SCLC, the differential quantification of its isoforms may provide even greater diagnostic and prognostic value.
Future research should focus on several key areas:
-
Comprehensive Quantification: Large-scale studies are needed to quantify the expression levels of all GRP splice variants across a wide range of normal human tissues and various cancer types.
-
Functional Characterization: The specific biological functions of each proGRP isoform need to be elucidated. This includes their roles in cell proliferation, apoptosis, and other cancer-related processes.
-
Receptor Identification and Signaling: A crucial next step is to identify the receptors for the proGRP fragments that do not bind to the classical GRPR and to characterize their downstream signaling pathways.
-
Therapeutic Targeting: A deeper understanding of the roles of specific GRP isoforms in cancer progression may open new avenues for the development of targeted therapies.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the intricate world of GRP gene alternative splicing and its implications for human health and disease.
References
- 1. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple protein kinase pathways are involved in gastrin-releasing peptide receptor-regulated secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of GRP in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. Circulating progastrin-releasing peptide in the diagnosis of Small Cell Lung Cancer (SCLC) and in therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progastrin-releasing peptide as a diagnostic and therapeutic biomarker of small cell lung cancer - Oh - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. Pro-gastrin-releasing-peptide - Wikipedia [en.wikipedia.org]
- 7. GRP gastrin releasing peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Digging deeper into the field of the small cell lung cancer tumor marker ProGRP: a method for differentiation of its isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrin-releasing peptide: different forms, different functions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Gastrin-Releasing Peptide (GRP) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Gastrin-Releasing Peptide (GRP) signaling pathway, offering detailed insights for researchers, scientists, and professionals involved in drug development. The guide covers the core mechanics of the pathway, quantitative data on ligand interactions, and detailed experimental protocols for its study.
Introduction to Gastrin-Releasing Peptide (GRP) and its Receptor (GRPR)
Gastrin-Releasing Peptide (GRP) is a neuropeptide that plays a significant role in various physiological processes, including the regulation of gastric acid secretion, smooth muscle contraction, and the modulation of neuronal activity.[1] It is the mammalian homolog of the amphibian peptide bombesin.[2] GRP exerts its effects by binding to its high-affinity receptor, the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2.[2][3] GRPR is a member of the G-protein coupled receptor (GPCR) superfamily.[3] This receptor is widely expressed in the gastrointestinal tract, pancreas, and the central nervous system.[3] Notably, GRPR is often overexpressed in various cancers, including prostate, breast, and lung cancer, making it a compelling target for therapeutic intervention.[1]
The Core GRP Signaling Pathway
The GRP signaling cascade is initiated upon the binding of GRP to GRPR. This interaction induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq and G12/13 families.
Activation of the Gq Pathway:
Upon activation, the Gαq subunit dissociates from the Gβγ dimer and activates Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling pathways.
-
DAG-mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a multitude of downstream target proteins, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
Activation of Downstream Kinase Cascades:
The activation of PLC-β and PKC further propagates the signal through the activation of several key protein kinase cascades:
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: The GRP/GRPR signaling axis is a potent activator of the MAPK/ERK pathway. This activation can occur through PKC-dependent mechanisms, leading to the sequential phosphorylation and activation of Raf, MEK, and finally ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and survival.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: GRP signaling also engages the PI3K/Akt pathway, which is crucial for cell survival and growth. The precise mechanisms of PI3K activation by GRPR are still under investigation but may involve cross-talk with other receptor tyrosine kinases.
Activation of the G12/13 Pathway:
The Gα12/13 subunits activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. Activated Rho plays a critical role in regulating the actin cytoskeleton, thereby influencing cell migration and invasion, processes that are highly relevant in the context of cancer metastasis.
Quantitative Data in GRP Signaling
The following tables summarize key quantitative parameters related to the interaction of various ligands with the Gastrin-Releasing Peptide Receptor.
Table 1: Binding Affinities (Kd and Ki) of GRP and Related Peptides for GRPR
| Ligand | Cell Line/Tissue | Radioligand | Assay Type | Kd (nM) | Ki (nM) | Reference |
| GRP | COR-L42 (SCLC) | 125I-GRP | Saturation | 1.5 | - | [4] |
| GRP | COR-L42 (SCLC) | 125I-GRP | Competition | - | 2.4 | [4] |
| Neuromedin B | COR-L42 (SCLC) | 125I-GRP | Competition | - | 22.7 | [4] |
| Phyllolitorin | COR-L42 (SCLC) | 125I-GRP | Competition | - | 59.1 | [4] |
| GRP | Cos-7 | 125I-GRP | Saturation | 0.13 | - | [5] |
| [177Lu]Lu-LF1 | - | - | Kinetic | 0.12 ± 0.01 | - | [6] |
| [177Lu]Lu-RM2 | - | - | Kinetic | 5.4 ± 0.8 | - | [6] |
Table 2: IC50 and EC50 Values for GRPR Agonists and Antagonists
| Compound | Action | Cell Line | Assay | IC50 (nM) | EC50 (nM) | Reference |
| GRP | Agonist | GRPR-EGFP expressing cells | Internalization | - | ~1 | [7] |
| Bombesin | Agonist | GRPR-EGFP expressing cells | Internalization | - | ~0.5 | [7] |
| RC-3095 | Antagonist | GRPR-EGFP expressing cells | Internalization | - | ~100 | [7] |
| 3-I-tyr6-MJ9 | Antagonist | PC-3 | Competition | 1.3 ± 0.4 | - | [8] |
| AMBA | Agonist | PC-3 | Competition | 4.75 ± 0.25 | - | [9] |
| Lu(AMBA) | Agonist | PC-3 | Competition | 2.5 ± 0.5 | - | [9] |
| [177Lu]Lu-RM2 | Antagonist | - | Competition | 7.7 ± 3.3 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the GRP signaling pathway.
Radioligand Binding Assay
This assay is used to determine the affinity and density of GRPR in a given cell or tissue sample.
Materials:
-
Cells or tissue homogenate expressing GRPR
-
Radiolabeled GRP (e.g., 125I-GRP)
-
Unlabeled GRP (for competition assays)
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.2% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a microcentrifuge tube, combine the cell membrane preparation, a fixed concentration of radiolabeled GRP, and varying concentrations of unlabeled GRP (for competition assays) or buffer (for saturation assays).
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: For saturation assays, plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax. For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50, which can be converted to a Ki value.
Calcium Mobilization Assay
This assay measures the GRP-induced increase in intracellular calcium concentration, a direct consequence of PLC activation.
Materials:
-
Cells expressing GRPR
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
GRP or other agonists/antagonists
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity.
-
Stimulation: Add GRP or other test compounds to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response or the area under the curve to quantify the agonist-induced calcium mobilization. For antagonists, pre-incubate the cells with the antagonist before adding the agonist and measure the inhibition of the agonist's effect.
Western Blotting for ERK Phosphorylation
This technique is used to detect the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells expressing GRPR
-
GRP or other stimuli
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with GRP for various time points or with different concentrations.
-
Lysis: Lyse the cells with ice-cold lysis buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of ERK phosphorylation.
Conclusion
The Gastrin-Releasing Peptide signaling pathway represents a complex and highly regulated system with significant implications in both normal physiology and disease, particularly in oncology. A thorough understanding of its core components, quantitative aspects, and the experimental methodologies to study it is crucial for the development of novel therapeutic strategies targeting this pathway. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricacies of GRP signaling.
References
- 1. What are GRPR modulators and how do they work? [synapse.patsnap.com]
- 2. The Gastrin-Releasing Peptide Receptor (GRPR) in the Spinal Cord as a Novel Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 4. Characterization of ligand binding and processing by gastrin-releasing peptide receptors in a small-cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-density functional gastrin releasing peptide receptors on primate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Pro-Gastrin-Releasing Peptide (ProGRP): A Comprehensive Technical Guide to its Molecular Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-gastrin-releasing peptide (ProGRP) is a neuroendocrine peptide that has garnered significant attention as a highly specific and sensitive biomarker for small cell lung cancer (SCLC).[1][2][3][4] While its clinical utility in diagnostics and monitoring of SCLC is well-established, a deeper understanding of its core molecular functions is crucial for the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the molecular functions of ProGRP, detailing its role as a precursor to gastrin-releasing peptide (GRP), its potential independent biological activities, the associated signaling pathways, and relevant experimental methodologies.
ProGRP is the precursor to GRP, a peptide hormone and neurotransmitter belonging to the bombesin (B8815690) family of peptides.[5] GRP is known to be a potent mitogen in various cancer types, including pancreatic, prostate, breast, colon, and small cell lung carcinoma.[5] It is believed to function as an autocrine growth factor, promoting cell proliferation and inhibiting apoptosis.[5][6] Due to the very short half-life of GRP (approximately 2 minutes), the more stable ProGRP is utilized for clinical measurements and analysis.[5]
Molecular Function of ProGRP and GRP
The primary and most well-understood molecular function of ProGRP is to serve as the pro-hormone for GRP. The conversion of ProGRP to active GRP involves proteolytic processing.[7] GRP then exerts its biological effects by binding to its specific receptor, the gastrin-releasing peptide receptor (GRPR), also known as BB2.[8] GRPR is a G protein-coupled receptor (GPCR) that, upon ligand binding, primarily activates the phospholipase C (PLC) signaling pathway.[8][9]
However, emerging evidence suggests that ProGRP itself may possess biological activity independent of its conversion to GRP. Studies have shown that ProGRP can stimulate the proliferation of colon cancer cell lines and activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[7][10] Interestingly, this study also indicated that ProGRP did not affect inositol (B14025) phosphate (B84403) production, a hallmark of GRP-mediated GRPR activation, nor did it compete with bombesin for binding to known GRP receptors.[10] This suggests that ProGRP might interact with a yet-to-be-identified receptor or signaling pathway. Down-regulation of ProGRP has been shown to significantly reduce SCLC cell growth and colony formation while increasing apoptosis.[11]
Signaling Pathways
The predominant signaling pathway initiated by the GRP/GRPR axis involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling cascades, including the MAPK/ERK pathway, which plays a pivotal role in cell proliferation, differentiation, and survival.[7][9] There is also evidence for the involvement of the PI3K/Akt/mTOR pathway in response to GRPR activation in certain cellular contexts.[12][13]
GRP/GRPR Signaling Pathway
Caption: GRP/GRPR signaling cascade.
Suggested ProGRP-Specific Signaling Pathway
Caption: Hypothetical ProGRP-specific signaling.
Quantitative Data
The following tables summarize key quantitative data related to ProGRP as a biomarker in various clinical contexts.
Table 1: Diagnostic Performance of ProGRP in SCLC
| Parameter | Value | Reference |
| Sensitivity | 54-86.5% | [6][8][14][15][16][17] |
| Specificity | 72-99% | [6][8][14][15][16][17] |
| Positive Predictive Value | 72.5% | [11][18] |
| Negative Predictive Value | 95.4% | [11][18] |
| Area Under the Curve (AUC) | 0.93 - 0.945 | [8][11][18] |
Table 2: ProGRP Levels in Different Populations (Median Values)
| Population | ProGRP Level (pg/mL) | Reference |
| SCLC Patients | 892.7 | [11][18] |
| SCLC (Extensive Disease) | 1,055.2 | [11][18] |
| SCLC (Limited Disease) | 253.8 | [11][18] |
| NSCLC Patients | 32.6 | [11][18] |
| Other Diseases (Non-cancerous) | 26.6 | [11][18] |
| Healthy Controls | < 50 | [19][20] |
Table 3: Positive Rates of ProGRP in Different Cancer Types
| Cancer Type | Positive Rate (%) | Reference |
| SCLC | 85.7% | [11][18] |
| NSCLC | 11.8% | [11][18] |
| Colon Cancer | 62% | [8] |
| Pancreatic Adenocarcinoma | 59% | [8] |
| Prostate Cancer | 60% | [8] |
| Breast Cancer | 39% | [8] |
| Lung Carcinoid | 42% | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular functions of ProGRP.
ProGRP Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a typical sandwich ELISA for the quantification of ProGRP in serum or plasma.
Materials:
-
ProGRP ELISA kit (containing pre-coated microplate, detection antibody, HRP-conjugate, standards, buffers, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash bottle or automated plate washer
-
Incubator
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit instructions.
-
Sample/Standard Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation 1: Cover the plate and incubate for 90 minutes at 37°C.
-
Washing 1: Aspirate the liquid from each well and wash the plate three times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of biotinylated detection antibody to each well.
-
Incubation 2: Cover the plate and incubate for 60 minutes at 37°C.
-
Washing 2: Aspirate and wash the plate three times with wash buffer.
-
HRP-Conjugate Addition: Add 100 µL of HRP-conjugate to each well.
-
Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing 3: Aspirate and wash the plate five times with wash buffer.
-
Substrate Addition: Add 90 µL of substrate solution to each well and incubate for 15 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm immediately.
-
Calculation: Construct a standard curve and determine the concentration of ProGRP in the samples.
ELISA Workflow
Caption: Standard sandwich ELISA workflow.
Western Blotting for GRPR Signaling Pathway Components
This protocol describes the detection of key proteins in the GRPR signaling cascade (e.g., phosphorylated ERK) by Western blotting.
Materials:
-
Cell culture reagents
-
ProGRP or GRP
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GRPR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to desired confluency and treat with ProGRP or GRP for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
Sample Preparation: Mix lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.[1][21][22][23]
Western Blotting Workflow
Caption: General Western blotting workflow.
Cell Proliferation Assay
This protocol outlines a colorimetric assay (e.g., MTT or WST-1) to assess the effect of ProGRP on cell proliferation.
Materials:
-
Cell culture reagents
-
ProGRP
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of ProGRP.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Solubilization (for MTT): If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell proliferation relative to untreated controls.[24][25][26]
Conclusion and Future Directions
Pro-gastrin-releasing peptide is a critical molecule in the pathobiology of SCLC and other neuroendocrine tumors. Its primary molecular function is as a precursor to the potent mitogen GRP, which signals through the GRPR to activate pro-proliferative and anti-apoptotic pathways. However, the intriguing possibility of ProGRP having direct biological effects independent of GRP opens up new avenues for research and therapeutic intervention. Future studies should focus on identifying a specific receptor for ProGRP and elucidating its unique downstream signaling cascade. A comprehensive understanding of the multifaceted molecular functions of ProGRP will be instrumental in developing targeted therapies for SCLC and other malignancies where this peptide plays a significant role.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. CanAg® ProGRP EIA | Fujirebio [fujirebio.com]
- 3. Enzyme-linked immunosorbent assay of pro-gastrin-releasing peptide for small cell lung cancer patients in comparison with neuron-specific enolase measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic value and therapeutic efficacy of serum levels of pro-gastrin-releasing peptide precursor (ProGRP) and neuron-specific enolase (NSE) in patients with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-gastrin-releasing-peptide - Wikipedia [en.wikipedia.org]
- 6. Progastrin-releasing peptide as a diagnostic and therapeutic biomarker of small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GRP gastrin releasing peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 9. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Synthesis, expression and biological activity of the prohormone for gastrin releasing peptide (ProGRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overexpression of pro-gastrin releasing peptide promotes the cell proliferation and progression in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Diagnostic value of ProGRP for small cell lung cancer in different stages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pro-gastrin-releasing peptide (ProGRP) as a biomarker in small-cell lung cancer diagnosis, monitoring and evaluation of treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma proGRP Concentration is Sensitive and Specific for Discriminating Small Cell Lung Cancer from Nonmalignant Conditions or Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Circulating progastrin-releasing peptide in the diagnosis of Small Cell Lung Cancer (SCLC) and in therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Consequence of gastrin-releasing peptide receptor activation in a human colon cancer cell line: a proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gastrin-releasing peptide signaling in the nucleus accumbens medial shell regulates neuronal excitability and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholars.mssm.edu [scholars.mssm.edu]
- 21. 7tmantibodies.com [7tmantibodies.com]
- 22. origene.com [origene.com]
- 23. CST | Cell Signaling Technology [cellsignal.com]
- 24. youtube.com [youtube.com]
- 25. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Cell Viability and Proliferation Assays [sigmaaldrich.com]
The Role of Gastrin-Releasing Peptide (GRP) in Non-Histaminergic Itch Transmission: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic pruritus, particularly the non-histaminergic form, represents a significant clinical challenge with limited effective treatments.[1][2] A substantial body of research has identified the Gastrin-Releasing Peptide (GRP) and its cognate receptor, the Gastrin-Releasing Peptide Receptor (GRPR), as a critical signaling pathway in the spinal transmission of non-histaminergic itch.[3][4] This pathway is remarkably specific for pruriception, with minimal involvement in pain processing, making it an attractive target for the development of novel anti-pruritic therapies.[1][5][6] This technical guide provides an in-depth overview of the GRP-GRPR signaling axis, summarizing key experimental findings, detailing common research methodologies, and visualizing the underlying molecular and logical frameworks. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and target this pivotal pathway.
The GRP/GRPR Signaling Pathway in the Spinal Cord
The GRP-GRPR system functions as a key component of the "labeled line" for itch, a dedicated neural circuit for transmitting itch sensation from the periphery to the brain.[7][8]
Anatomical Framework
The components of this signaling pathway are precisely organized within the somatosensory system. Gastrin-Releasing Peptide (GRP) is expressed in a small subset of peptidergic dorsal root ganglion (DRG) neurons and a population of excitatory interneurons in the spinal cord's dorsal horn.[1][4][5][9] Its receptor, GRPR, is strategically located on spinal interneurons, with its expression restricted to lamina I and the outer part of lamina II of the dorsal horn, the primary site for receiving and processing sensory information from the periphery.[1][5][10] These GRPR-expressing neurons are considered third-order neurons in the itch pathway, receiving signals from primary afferents and relaying them to projection neurons that ascend to the brain.[7][10]
Core Signaling Cascade
The transmission of a non-histaminergic itch signal via this pathway involves a multi-step molecular cascade.
-
Neuropeptide Release : In response to a pruritogenic (itch-inducing) stimulus, such as the compound chloroquine (B1663885), primary sensory neurons or spinal interneurons release GRP into the dorsal horn.[11][12] These neurons also co-release the excitatory neurotransmitter glutamate (B1630785).[11][13]
-
Receptor Activation : GRP diffuses and binds to its high-affinity receptor, GRPR, a G protein-coupled receptor (GPCR) located on the postsynaptic spinal neurons.[13][14]
-
Downstream Transduction : GRPR is primarily coupled to Gq-class G proteins.[2] Activation initiates a downstream cascade involving:
-
Phospholipase C (PLC) activation, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15]
-
PI3Kγ/Akt Pathway : The Phosphoinositide 3-kinase gamma (PI3Kγ)/Akt pathway has been identified as a crucial downstream effector, and its inhibition significantly reduces GRP-induced scratching.[16][17] Activation of Akt alone is sufficient to induce scratching behavior.[16]
-
-
Neuronal Depolarization : This cascade culminates in the depolarization and activation of the GRPR-expressing neuron. GRP signaling acts as a critical "gate," amplifying the inputs from co-released glutamate (acting on AMPA receptors) to drive the neuron to its firing threshold.[11][13] Repetitive, burst firing of presynaptic GRP neurons is necessary to release sufficient GRP to prime and activate the postsynaptic GRPR neurons.[11]
-
Endosomal Signaling : Beyond the plasma membrane, internalized GRPR can continue to signal from endosomes. This endosomal signaling is a critical component of the overall itch response, and targeting it presents a novel therapeutic strategy.[14][18]
Modulation of the Pathway
The GRP-GRPR system does not operate in isolation. Its activity is modulated by other signaling systems, ensuring tight control over itch transmission.
-
Neuromedin B (NMB) : NMB is a related neuropeptide that signals through its own receptor, NMBR. While GRPR is crucial for non-histaminergic itch, NMBR and GRPR can compensate for each other to maintain normal histaminergic itch transmission.[19][20] This suggests a degree of crosstalk and redundancy in itch signaling pathways.
-
Serotonin (5-HT) : The descending serotonergic system can modulate itch. Specifically, the 5-HT1A receptor facilitates GRP-GRPR signaling, potentiating itch sensation.[21] This provides a mechanism by which central states can influence itch perception.
Experimental Evidence and Methodologies
Our understanding of the GRP-GRPR pathway is built on a foundation of specific experimental models and techniques.
Behavioral Models of GRP-Mediated Itch
The primary method for assessing itch in animal models is the observation of scratching behavior.
-
Pruritogen-Induced Itch : Non-histaminergic itch is commonly induced by intradermal (i.d.) injection of compounds like chloroquine (CQ) or the protease-activated receptor 2 (PAR2) agonist SLIGRL-NH2.[6][16]
-
Direct Spinal Activation : Intrathecal (i.t.) injection of GRP directly into the spinal cerebrospinal fluid bypasses the periphery and robustly induces dose-dependent scratching, confirming the central role of this pathway.[13][22]
-
Chronic Itch Models : The role of GRP is also studied in chronic itch models, such as the dry skin model induced by acetone (B3395972), ether, and water (AEW) or the psoriasis-like model induced by topical imiquimod (B1671794) application.[16][23] In these models, the GRP-GRPR system is often upregulated.[23]
Quantitative Data from Behavioral Studies
The effects of genetic and pharmacological manipulations on itch are quantified by counting scratching bouts.
Table 1: Effect of Genetic & Pharmacological Manipulations on Itch Behavior
| Manipulation | Model/Target | Pruritogen | Dose/Route | Key Finding | Citation(s) |
|---|---|---|---|---|---|
| Genetic Deletion | GRPR Mutant Mice | Chloroquine, Compound 48/80 | N/A | Significantly reduced scratching behavior compared to wild-type. | [1][5] |
| Genetic Deletion | GRP Conditional KO (Sensory Neurons) | Chloroquine | N/A | Attenuated non-histaminergic itch. | [12] |
| Cell Ablation | Ablation of GRPR⁺ Neurons | Chloroquine, Serotonin, Histamine | N/A | Almost completely abolished itch-related behaviors. | [2][6] |
| Pharmacological Blockade | GRPR Antagonist (RC-3095) | GRP | 1 nmol, i.t. | Prevented GRP-induced scratching. | [16] |
| Pharmacological Blockade | GRPR Antagonist (PD176252) | GRP, Chloroquine, Compound 48/80 | 1-5 mg/kg, i.p. | Reduced scratching induced by multiple pruritogens. | [16] |
| Pharmacological Blockade | PI3Kγ Inhibitor (AS605240) | GRP / Dry Skin Model | 3 µg, i.t. / 0.3-10 mg/kg, oral | Significantly reduced scratching in both acute and chronic models. |[16] |
Key Experimental Protocols
Protocol 1: Intrathecal Injection and Behavioral Scoring in Mice
-
Animal Handling : Use adult male C57BL/6J mice (8-10 weeks old). Acclimatize animals to the testing environment and handling for several days prior to the experiment.
-
Injection Procedure : Perform intrathecal (i.t.) injections in conscious animals. Gently restrain the mouse and insert a 30-gauge needle connected to a Hamilton microsyringe between the L5 and L6 vertebrae. Deliver a total volume of 5 µL of the test compound (e.g., GRP, GRPR antagonist, vehicle) over 5-10 seconds.[16]
-
Behavioral Observation : Immediately after injection (for agonists) or after a pre-treatment period (for antagonists, typically 10-15 min), place the mouse in a clear observation chamber. Videorecord the animal for 30-60 minutes.
-
Scoring : A trained observer, blinded to the treatment groups, reviews the recordings and counts the number of scratching bouts. A bout is defined as one or more rapid scratching motions of the hind paw directed at the injection site or flank, ending with the paw being returned to the floor or licked.[16][22]
Protocol 2: Dry Skin (Chronic Itch) Model
-
Induction : Lightly anesthetize mice with isoflurane. Shave a patch of skin on the nape of the neck.
-
AEW Treatment : Apply a 2:1 mixture of acetone and diethyl ether to the shaved area for 15 seconds, followed by an application of distilled water for 30 seconds. This procedure is repeated twice daily for 4-5 consecutive days.[16]
-
Behavioral Testing : Spontaneous scratching behavior is typically measured 24 hours after the final AEW treatment. The scoring procedure is the same as described in Protocol 1. Pharmacological interventions can be administered prior to the observation period to assess their efficacy in a chronic itch state.[16][17]
Itch vs. Pain Specificity
A defining feature of the GRP-GRPR pathway is its dedication to itch. Experiments consistently show that interfering with this pathway affects itch but not pain. GRPR mutant mice or mice with ablated GRPR neurons exhibit normal responses to thermal, mechanical, and inflammatory pain stimuli.[1][5][6] This specificity is a crucial consideration for drug development, as it suggests that targeting GRPR is unlikely to compromise the protective sensation of pain.
Therapeutic Implications and Drug Development
The central and specific role of the GRP-GRPR pathway in non-histaminergic itch makes it a prime target for therapeutic intervention.[1][9]
-
Targeting GRPR : The development of potent, selective, and orally bioavailable small-molecule GRPR antagonists is a major goal for treating chronic itch.[24] Such compounds would block the transmission of itch signals at a key spinal relay without affecting other sensory modalities.
-
Novel Strategies : Research into the downstream signaling of GRPR has opened up new therapeutic avenues. Inhibitors of PI3Kγ could serve as anti-pruritic agents.[16][17] Furthermore, strategies designed to specifically block the endosomal signaling of GRPR may offer a more effective way to treat pruritus compared to antagonists that only act at the cell surface.[18]
Conclusion
The Gastrin-Releasing Peptide and its receptor, GRPR, form a dedicated signaling pathway in the spinal cord that is essential for the transmission of non-histaminergic itch. This system acts as a specific "labeled line," distinguishing itch from pain and providing a crucial gating mechanism for pruriceptive signals. A deep understanding of its anatomical organization, molecular cascade, and role in chronic itch states, facilitated by the experimental models detailed in this guide, has established the GRP-GRPR pathway as one of the most promising targets for the next generation of anti-pruritic drugs. Future research will likely focus on translating these findings into clinically effective therapies and further dissecting the complex modulation of this critical itch circuit.
References
- 1. Gastrin-releasing peptide and pruritus: more than just scratching the surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Gastrointestinal peptides and itch sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Dorsal Horn Gastrin-Releasing Peptide Expressing Neurons Transmit Spinal Itch But Not Pain Signals | Journal of Neuroscience [jneurosci.org]
- 7. View of The Challenge of Basic Itch Research | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 8. In vitro models for investigating itch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Players and Therapeutic Targets in Chronic Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Grpr expression defines a population of superficial dorsal horn vertical cells that have a role in both itch and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Gastrin-Releasing Peptide Opens the Spinal Gate for Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of sensory and spinal neurons expressing gastrin-releasing peptide in itch and pain related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GRP receptor and AMPA receptor cooperatively regulate itch-responsive neurons in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization and targeting of the endosomal signaling of the gastrin releasing peptide receptor in pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRP Channels as Drug Targets to Relieve Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GRPR/PI3Kγ: Partners in Central Transmission of Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GRPR/PI3Kγ: Partners in Central Transmission of Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Distinct roles of NMB and GRP in itch transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cross-Inhibition of NMBR and GRPR Signaling Maintains Normal Histaminergic Itch Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Descending control of itch transmission by the serotonergic system via 5-HT1A-facilitated GRP-GRPR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Physiological Function of Gastrin-Releasing Peptide and Neuromedin B Receptors in Regulating Itch Scratching Behavior in the Spinal Cord of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Critical role of GRP receptor–expressing neurons in the spinal transmission of imiquimod‐induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Small Molecule Gastrin-releasing peptide receptor (GRPR) antagonists used for Anti-Itch Treatment | Washington University Office of Technology Management [tech.wustl.edu]
Gastrin-Releasing Peptide and its role in circadian rhythm
A Technical Guide to Gastrin-Releasing Peptide and its Role in Circadian Rhythms
Abstract
The suprachiasmatic nucleus (SCN) of the hypothalamus functions as the master circadian pacemaker in mammals, orchestrating daily rhythms in physiology and behavior. This internal clock is synchronized with the external environment primarily through light signals relayed from the retina. Within the complex intercellular network of the SCN, neuropeptides play a critical role in both generating and synchronizing circadian oscillations and in mediating photic entrainment. Gastrin-releasing peptide (GRP) has emerged as a key signaling molecule in this process. GRP-producing neurons, located in the retinorecipient core region of the SCN, are directly involved in processing light information and transmitting it to the wider SCN network.[1][2][3] This technical guide provides an in-depth examination of the role of GRP in circadian rhythms, detailing its signaling mechanisms, functional effects on circadian phase, and the experimental methodologies used to elucidate its function. The potential for targeting the GRP system for therapeutic intervention in circadian-related disorders is also discussed.
GRP and its Receptor in the Suprachiasmatic Nucleus
GRP-producing neurons are predominantly found in the core of the SCN, the primary site for receiving photic input from the retina via the retinohypothalamic tract (RHT).[1][3] These neurons respond rapidly to light stimulation, as evidenced by increased c-Fos expression and neural activity following light exposure.[1][2][3] GRP exerts its effects by binding to its high-affinity receptor, the bombesin (B8815690) receptor subtype 2 (BB2), also known as the GRP receptor (GRPR).[4][5][6] While GRP neurons are concentrated in the ventral/core SCN, GRPRs are more widely distributed, particularly in the dorsal and medial regions of the SCN.[7][8] This anatomical arrangement suggests that GRP acts as a crucial intermediary, conveying light signals from the core to the shell of the SCN to reset the clock.[7] Studies have shown that while GRPR mRNA expression does not appear to vary over a diurnal cycle, receptor binding activity is light-driven, varying with the time of day in a light-dark cycle but not in constant darkness.[4][9]
GRP Signaling Pathway in SCN Neurons
The binding of GRP to its receptor (GRPR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are critical for its phase-shifting effects. This pathway is believed to be a key component of the photic signaling mechanism within the SCN.[7]
Activation of GRPR leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[7] A crucial downstream step is the activation and phosphorylation of the cAMP Response Element-Binding Protein (CREB).[7][10] Phosphorylated CREB then acts as a transcription factor, binding to cAMP response elements (CREs) in the promoter regions of target genes. This is a necessary step for GRP to induce phase shifts and clock gene expression.[7] A primary target of CREB in this context is the clock gene Period1 (Per1). The induction of Per1 expression is a hallmark of photic resetting and is considered a critical upstream event for the subsequent changes in neuronal activity and the phase of the molecular clock.[7][10] Ultimately, this signaling cascade alters the firing rate of SCN neurons, thereby resetting the phase of the circadian pacemaker.[7][10]
Caption: GRP signaling cascade in SCN neurons leading to circadian phase shifts.
Quantitative Data on GRP's Role in Circadian Rhythm
The effects of GRP on the circadian clock have been quantified in numerous studies, both in vitro and in vivo. The tables below summarize key findings.
Table 1: Effects of GRP System Manipulation on Circadian Phase
| Compound/Manipulation | Species | Model | Circadian Time (CT) / Zeitgeber Time (ZT) | Parameter | Result | Citation(s) |
|---|---|---|---|---|---|---|
| GRP (100 nM) | Rat | SCN Slice (in vitro) | Early Night (ZT13) | Firing Rate Rhythm | -1.58 ± 0.23 h Phase Delay | [4][11] |
| GRP (100 nM) | Rat | SCN Slice (in vitro) | Late Night | Firing Rate Rhythm | Phase Advance | [4][6] |
| GRP (100 nM) | Hamster | SCN Slice (in vitro) | Early Night | Firing Rate Rhythm | Phase Delay | [4][6] |
| GRP (100 nM) | Hamster | SCN Slice (in vitro) | Late Night | Firing Rate Rhythm | Phase Advance | [4][6] |
| GRP Microinjection | Hamster | In vivo | Early Night (CT 13) | Locomotor Activity | -0.67 ± 0.12 h Phase Delay | [8] |
| GRP Microinjection | Hamster | In vivo | Early Night | Locomotor Activity | -0.70 ± 0.08 h Phase Delay | [12] |
| GRP + VIP/PHI | Hamster | In vivo | N/A | Locomotor Activity | Significantly larger phase delays than GRP alone | [13] |
| Chemogenetic Activation of GRP Neurons | Mouse | In vivo | Late Night (ZT22) | Locomotor Activity | Phase Advance | [1] |
| Chemogenetic Activation of GRP Neurons | Mouse | In vivo | Early Night (ZT14) | Locomotor Activity | Phase Delay | [1] |
| GRPR Antagonist ([d-Phe6, Des-Met14]-bombesin 6–14 ethylamide) | Rat/Hamster | SCN Slice (in vitro) | Early/Late Night | GRP-induced Phase Shift | Completely Blocked | [4][6] |
| GRPR Knockout | Mouse | In vivo | N/A | Light-induced Phase Shift | Attenuated response to high-lux light pulses |[1][3] |
Table 2: GRP and GRPR Expression in the SCN
| Molecule | Species | SCN Region | Method | Key Finding | Citation(s) |
|---|---|---|---|---|---|
| GRP Neurons | Rodents | Ventral "Core" | Immunohistochemistry | Concentrated in retinorecipient zone | [1][3][12] |
| GRPR (BB2) mRNA | Rat | SCN | Quantitative Competitive RT-PCR | Heavily expressed; no significant diurnal variation | [4] |
| GRPR (BB1) mRNA | Rat | SCN | Quantitative Competitive RT-PCR | Detectable, but less expressed than BB2; no diurnal variation | [4] |
| GRPR Binding | Mouse | SCN | Autoradiographic Receptor Binding | Varies with time of day in light-dark cycle, but not constant darkness |[9] |
Key Experimental Protocols
Understanding the function of GRP within the SCN has been made possible by a variety of sophisticated experimental techniques. Detailed below are methodologies for three key approaches.
In Vitro SCN Slice Electrophysiology and Bioluminescence Recording
This protocol is used to measure the effect of GRP on the electrical activity and molecular clock of SCN neurons in vitro.
-
Animal Preparation: A rodent (e.g., rat, hamster, or PER2::LUCIFERASE transgenic mouse) is housed under a 12:12 light-dark cycle.[6] At a specific circadian time, the animal is anesthetized and decapitated.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).[6][13] A vibratome is used to cut coronal hypothalamic slices (typically 250-400 µm thick) containing the SCN.[6]
-
Slice Culture and Recording:
-
For Electrophysiology: The slice is transferred to a recording chamber on an upright microscope stage, continuously perfused with oxygenated ACSF.[7] Single-unit recordings are made from individual SCN neurons using patch-clamp techniques to measure firing rates over time.[13][14]
-
For Bioluminescence: For PER2::LUC mice, the SCN is dissected from the slice and cultured on a sterile membrane in a sealed dish with culture medium containing luciferin.[4][6] The dish is placed in a light-tight chamber equipped with a photomultiplier tube (PMT) to continuously record the bioluminescence emitted as a result of PER2 protein expression over several days.[4][6][7]
-
-
Pharmacological Manipulation: GRP, its agonists, or antagonists are bath-applied to the slice at specific times. The resulting change (shift) in the peak of the firing rate rhythm or the PER2::LUC expression rhythm is calculated relative to control slices.[4][10]
In Vivo Stereotaxic Microinjection and Behavioral Analysis
This protocol assesses the effect of direct GRP administration into the SCN region on whole-animal behavioral rhythms.
-
Animal Preparation: An animal (e.g., Syrian hamster) is anesthetized and placed in a stereotaxic frame.[15] A guide cannula is surgically implanted, aimed at the SCN region.[8]
-
Behavioral Monitoring: The animal is housed in a cage equipped with a running wheel and kept in constant darkness (DD) to allow its activity rhythm to "free-run".[8] Locomotor activity is continuously recorded and plotted on an actogram.
-
Microinjection: At a specific circadian time (e.g., CT 13 for an expected phase delay), a microinjection needle is lowered through the guide cannula into the SCN.[8][16] A small volume of GRP solution (or vehicle control) is infused.
-
Data Analysis: Wheel-running activity is monitored for 7-10 days post-injection. The phase of the circadian rhythm is determined by fitting a regression line to the onsets of activity before and after the injection. The difference between these two lines represents the phase shift in hours.[8]
Caption: Workflow for in vivo microinjection and behavioral phase-shifting analysis.
Chemogenetic Manipulation of GRP Neurons
This advanced technique allows for the specific activation or inhibition of GRP-expressing neurons to determine their causal role in circadian regulation.
-
Viral Vector Injection: A Cre-driver mouse line (e.g., Grp-iCre) is used, where Cre recombinase is expressed only in GRP neurons.[2] An adeno-associated virus (AAV) carrying a Cre-dependent DREADD (Designer Receptor Exclusively Activated by a Designer Drug) is injected stereotaxically into the SCN.[11][17] For activation, an excitatory DREADD (hM3Dq) is used.
-
Recovery and Behavioral Monitoring: The mouse recovers from surgery for several weeks to allow for robust DREADD expression.[11] It is then placed in a wheel-running cage in constant darkness to establish a stable free-running rhythm.
-
Chemogenetic Activation: At a specific circadian time (e.g., ZT14 or ZT22), the animal is administered the DREADD ligand (e.g., Clozapine-N-Oxide, CNO, or J60) via intraperitoneal injection.[1][17] This ligand binds to and activates the hM3Dq receptor, selectively increasing the firing rate of GRP neurons.
-
Analysis: The resulting phase shift in locomotor activity is quantified as described in the microinjection protocol.[1] This method confirms that the activity of GRP neurons is sufficient to induce phase shifts in behavioral rhythms.[1][2]
Implications for Drug Development
The pivotal role of GRP in mediating light-like phase shifts of the circadian clock makes the GRPR a compelling target for therapeutic intervention. Circadian rhythm disruptions are implicated in a wide range of conditions, including sleep disorders, jet lag, shift work disorder, metabolic syndrome, and certain psychiatric disorders.
-
GRPR Agonists: A potent and selective GRPR agonist could potentially be used to accelerate adaptation to new time zones or shift work schedules. By mimicking the primary signal for photic resetting, such a compound could help rapidly shift the internal clock to align with a new external schedule, mitigating the negative health consequences of circadian misalignment.
-
GRPR Antagonists: Conversely, GRPR antagonists could be developed to block unwanted phase shifts. This could be beneficial in situations where individuals are exposed to light at inappropriate times (e.g., night shift workers trying to sleep during the day). By preventing light from resetting the clock, an antagonist could help stabilize the circadian rhythm and improve sleep quality.
Development of drugs targeting the GRPR system requires careful consideration of pharmacokinetics and the ability to cross the blood-brain barrier. Furthermore, given the phase-dependent nature of GRP's effects, the timing of drug administration would be critical to achieving the desired therapeutic outcome—either a phase advance or a phase delay.
Conclusion
Gastrin-releasing peptide is a fundamental neuropeptide within the SCN's circuitry for circadian regulation. It acts as a primary transducer of photic information, signaling through the GRPR to activate intracellular pathways involving CREB and Per1 to induce phase shifts in the molecular clock and neuronal activity. Quantitative studies have consistently demonstrated its potent, phase-dependent ability to reset the clock both in vitro and in vivo. While GRP signaling appears to be a crucial part of the photic entrainment pathway, evidence also suggests the existence of redundant or compensatory mechanisms within the SCN network.[1][3] The GRP/GRPR system represents a promising and specific target for the development of novel chronobiotic drugs aimed at treating a variety of disorders associated with circadian rhythm disruption.
References
- 1. Long-term in vivo recording of circadian rhythms in brains of freely moving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Detecting PER2:LUCIFERASE Bioluminescence Rhythms in Freely Moving Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slice preparation, organotypic tissue culturing and luciferase recording of clock gene activity in the suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WATCHING THE MOLECULAR CLOCK | Gabriella Lundkvist - clock gene activity, luciferase, per2, per1 [gabriella-lundkvist.com]
- 6. Slice Preparation, Organotypic Tissue Culturing and Luciferase Recording of Clock Gene Activity in the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemogenetic Activation of Excitatory Neurons Alters Hippocampal Neurotransmission in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Monitoring of Circadian Clock Gene Expression in the Mouse Suprachiasmatic Nucleus Using Fluorescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suprachiasmatic Neuromedin-S Neurons Regulate Arousal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Analysis of circadian rhythm components in EEG/EMG data of aged mice [frontiersin.org]
- 13. Electrophysiological and morphological heterogeneity of neurons in slices of rat suprachiasmatic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiology of the Suprachiasmatic Nucleus: Single-Unit Recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereotaxic Surgery for Suprachiasmatic Nucleus Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microinjection of NMDA into the SCN region mimics the phase shifting effect of light in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemogenetic modulation of catecholaminergic neurons [protocols.io]
Whitepaper: The Role of Gastrin-Releasing Peptide (GRP) in the Modulation of Fear Memory and Amygdala Circuitry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The amygdala is a critical brain region for the formation and storage of fear memories. Neuropeptidergic modulation within amygdala circuits offers a nuanced layer of control over synaptic plasticity and, consequently, fear-related behaviors. This document provides an in-depth technical overview of the role of Gastrin-Releasing Peptide (GRP) and its receptor (GRPR) in this process. Evidence from rodent models demonstrates that GRP signaling, primarily within the basolateral complex of the amygdala (BLA), acts as an inhibitory constraint on fear memory formation. GRP released from principal neurons activates GRPR-expressing GABAergic interneurons, enhancing local inhibition and modulating neural activity and synaptic plasticity. The absence of this signaling pathway leads to exaggerated and more persistent fear memories, particularly under conditions of stress or with weaker learning paradigms. This whitepaper synthesizes the core findings, details key experimental protocols, presents quantitative data for comparative analysis, and outlines the implications for developing novel therapeutics for anxiety and trauma-related disorders.
Introduction to GRP and Amygdala Fear Circuits
The formation of associative fear memories, wherein a neutral conditioned stimulus (CS) becomes predictive of an aversive unconditioned stimulus (US), is heavily dependent on synaptic plasticity within the lateral amygdala (LA).[1] The LA serves as the primary input nucleus of the amygdala for sensory information, while the central nucleus (CeA) is a major output station orchestrating fear responses.[2] The excitability of these circuits is tightly regulated by local inhibitory interneurons.
Gastrin-Releasing Peptide (GRP) is a neuropeptide highly expressed in the amygdala and other brain regions associated with emotional processing.[3][4] Its levels are markedly increased following acute stress, suggesting its role as a stress-activated modulator.[3][5] GRP exerts its effects through the G protein-coupled GRP receptor (GRPR), which is predominantly expressed on GABAergic interneurons within the LA and basolateral amygdala (BLA).[2][4][5] This anatomical arrangement positions the GRP/GRPR system as a key modulator of the excitatory/inhibitory balance that governs the induction and consolidation of fear memories.
The GRP/GRPR Signaling Pathway in the Amygdala
The canonical GRP/GRPR signaling pathway within the amygdala functions as a local inhibitory feedback or feedforward loop. During fear learning, the activation of glutamatergic principal neurons in the BLA leads to the co-release of glutamate (B1630785) and GRP.[4][6] While glutamate excites downstream neurons, GRP diffuses and binds to GRPRs located on the cell bodies and dendrites of neighboring GABAergic interneurons.[5][7] This binding activates the interneurons, causing them to release GABA, which in turn inhibits the principal neurons, thus dampening local circuit excitability and constraining the formation of fear-motivated memories.[4][7]
Quantitative Analysis of GRP Involvement in Fear Memory
Studies using knockout (KO) mice lacking either GRP or GRPR have been instrumental in elucidating the functional role of this signaling pathway. The data consistently show that disruption of GRP signaling enhances fear memory, although this effect is paradigm-dependent.
Table 1: Behavioral Data - Fear Conditioning in GRP/GRPR Deficient Mice
| Experiment | Mouse Model | Conditioning Protocol | Result (vs. Wild-Type) | Finding |
| Contextual & Cued Fear | Grp-/- | Single CS-US pairing | Increased freezing in contextual & cued tests (p<0.05)[7] | GRP deficiency enhances long-term fear memory.[7] |
| Contextual & Cued Fear | GRP-KO | Acute restraint stress + conditioning | Increased freezing response in both tests[3] | GRP regulates fear learning specifically under stressed conditions.[3] |
| Cued Fear | GRPR KO | Single-trial conditioning | Enhanced and more persistent fear[1][2] | GRPR signaling constrains fear memory from weak stimuli.[1][2] |
| Cued Fear | GRPR KO | Multiple-trial conditioning | No difference in fear expression or extinction[1][8] | GRP/GRPR's role is subtle and paradigm-specific.[1][8] |
| Stress-Enhanced Fear | Grp-/- | SEFL Protocol | Deficient fear extinction[7] | GRP is critical for fear extinction after stress.[7] |
Table 2: Electrophysiological and Gene Expression Data
| Measurement | Brain Region | Mouse Model | Observation (vs. Wild-Type) | Implication |
| sIPSC Frequency | LA Pyramidal Neurons | Wild-Type | GRP application increases sIPSC frequency[1][2] | GRP excites GABAergic interneurons.[1][2] |
| Spontaneous Firing Rate | CeM Neurons | GRPR KO | Mean firing rate decreased (WT: 1.32 Hz, KO: 0.91 Hz; p<0.001)[2] | GRPR ablation alters amygdala output nucleus activity.[2] |
| Synaptic Plasticity | Cortico-LA Pathway | GRPR KO | Increased short-term plasticity[1][2][8] | GRP/GRPR signaling modulates synaptic strength.[1][2] |
| Immediate-Early Genes | Amygdala | Grp-/- | Increased mRNA expression of c-Fos (p=0.002) and Arc (p=0.11) post-conditioning[6][7] | Lack of GRP leads to heightened neural activity during memory formation.[6][7] |
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial. The following sections detail common protocols used to investigate the GRP system in fear memory.
Auditory Fear Conditioning
This is the primary behavioral paradigm used to assess associative fear memory in rodents. The protocol involves pairing a neutral auditory cue (CS) with an aversive footshock (US).
Protocol Steps:
-
Habituation (Day 1): The mouse is placed in the conditioning chamber for 10-30 minutes to acclimate to the context and reduce novelty-induced stress.[9][10]
-
Conditioning (Day 2):
-
The mouse is placed back in the chamber for a baseline period (e.g., 2-4 minutes).
-
The CS (e.g., 10 kHz, 80 dB tone) is presented for 20-30 seconds.[7]
-
The US (e.g., 0.4-0.6 mA footshock) is delivered for 1-2 seconds, co-terminating with the CS.[7]
-
This pairing can be repeated (e.g., single-trial vs. multiple-trials) with an inter-trial interval. The mouse remains in the chamber for a short period post-conditioning.
-
-
Contextual Fear Test (Day 3): The mouse is returned to the original conditioning chamber for ~5 minutes without any CS or US presentation. Freezing behavior is measured as an index of memory for the context.[7]
-
Cued Fear Test (Day 3): Several hours after the context test, the mouse is placed in a novel chamber with altered visual, tactile, and olfactory cues. After a baseline period, the CS is presented without the US, and freezing is measured as an index of memory for the auditory cue.[7]
-
Data Analysis: Freezing, defined as the complete absence of movement except for respiration, is scored automatically by video-tracking software.
In Vitro Slice Electrophysiology
This technique allows for the direct measurement of synaptic activity and cellular properties of amygdala neurons in response to GRP application.
Protocol Steps:
-
Slice Preparation: Mice are anesthetized and perfused with ice-cold cutting solution. The brain is rapidly extracted, and coronal slices (e.g., 300-400 µm thick) containing the amygdala are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are obtained from visually identified LA pyramidal neurons.
-
Data Acquisition: Spontaneous inhibitory postsynaptic currents (sIPSCs) are recorded in voltage-clamp mode. A high chloride internal solution is used so that GABA-A receptor-mediated IPSCs are recorded as inward currents at a holding potential of -70 mV.[11]
-
Pharmacology: After establishing a stable baseline, GRP (e.g., 100 nM) is bath-applied to the slice to determine its effect on sIPSC frequency and amplitude. The GABA-A receptor antagonist picrotoxin (B1677862) can be applied at the end to confirm the nature of the recorded currents.[11][12]
Optogenetic Manipulation of Amygdala Circuits
Optogenetics uses light to control the activity of genetically defined populations of neurons, offering high temporal and spatial precision to probe circuit function.[13]
Protocol Steps:
-
Viral Vector Injection: A Cre-inducible adeno-associated virus (AAV) carrying a light-sensitive opsin (e.g., ChR2 for activation, eNpHR3.0 for inhibition) is stereotaxically injected into the BLA of a transgenic mouse line that expresses Cre recombinase in a specific cell type (e.g., principal neurons or a class of interneurons).[13][14]
-
Optic Fiber Implantation: An optic fiber cannula is implanted stereotaxically above the injection site.[14]
-
Recovery and Opsin Expression: The animal is allowed to recover for several weeks to allow for robust expression of the opsin in the target neurons and their axon terminals.
-
Behavioral Testing: The animal undergoes a behavioral paradigm (e.g., fear conditioning). During specific phases of the task, light of the appropriate wavelength (e.g., blue light for ChR2, yellow/green for eNpHR3.0) is delivered through the optic fiber to activate or inhibit the target neurons.[15][16]
-
Analysis: Behavior (e.g., freezing) during light-on epochs is compared to behavior during light-off epochs to determine the causal role of the manipulated circuit element.
Implications for Drug Development
The finding that GRP/GRPR signaling constrains fear memory suggests that targeting this system could be a viable strategy for treating anxiety, PTSD, and other fear-related disorders characterized by amygdala hyperactivity.[1][2]
-
GRPR Agonists: Developing GRPR agonists could potentially enhance the inhibitory tone in the amygdala, thereby suppressing the formation of excessive fear memories or facilitating fear extinction. This approach could be particularly relevant for preventing the consolidation of traumatic memories if administered shortly after a traumatic event.
-
Challenges and Considerations: The therapeutic potential of targeting GRP/GRPR is complex. The system's effects are subtle and highly dependent on the specific learning paradigm.[1][8] Furthermore, GRP and its receptors are involved in other physiological functions, including immune responses and itch, which could lead to off-target effects.[2]
-
Future Directions: The development of drugs for anxiety disorders has seen a shift from broad monoaminergic systems to more targeted mechanisms involving glutamate, neuropeptides, and endocannabinoids.[17][18] A patient-centric approach, focusing on specific symptom clusters and underlying neurobiology, will be crucial.[19] Further research is needed to dissect the specific GRP-expressing circuits (e.g., in the cortex vs. amygdala) and to develop ligands with improved specificity and delivery methods to the central nervous system.
Conclusion
The Gastrin-Releasing Peptide system serves as a sophisticated and subtle modulator of amygdala-dependent fear memory. By enhancing local inhibition through the activation of GRPR on GABAergic interneurons, it acts as a brake on the consolidation of aversive memories, particularly those formed under stress or through weaker associative learning. While the nuanced, paradigm-specific nature of its effects presents challenges for therapeutic development, it also offers an opportunity for highly targeted interventions. A deeper understanding of the specific circuits and conditions under which GRP signaling is most critical will pave the way for novel pharmacological strategies aimed at restoring appropriate inhibitory control in the pathologically anxious brain.
References
- 1. Gastrin-Releasing Peptide Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory | PLOS One [journals.plos.org]
- 2. Gastrin-Releasing Peptide Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin-releasing peptide regulates fear learning under stressed conditions via activation of the amygdalostriatal transition area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target [frontiersin.org]
- 6. theshahlab.org [theshahlab.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Gastrin-releasing peptide signaling plays a limited and subtle role in amygdala physiology and aversive memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pages.vassar.edu [pages.vassar.edu]
- 10. Fear Conditioning Assay in Mouse [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Gastrin-Releasing Peptide Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory | PLOS One [journals.plos.org]
- 13. Optogenetic Manipulations of Amygdala Neurons Modulate Spinal Nociceptive Processing and Behavior Under Normal Conditions and in an Arthritis Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optogenetic Manipulations of Amygdala Neurons Modulate Spinal Nociceptive Processing and Behavior Under Normal Conditions and in an Arthritis Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scientists use 'optogenetics' to control reward-seeking behavior | EurekAlert! [eurekalert.org]
- 16. mdpi.com [mdpi.com]
- 17. Novel pharmacological targets in drug development for the treatment of anxiety and anxiety-related disorders - OPEN Foundation [open-foundation.org]
- 18. Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 19. miamiclinicalresearch.com [miamiclinicalresearch.com]
The Core Mechanism of Gastrin-Releasing Peptide in Gastrointestinal Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin-Releasing Peptide (GRP) is a neuropeptide and regulatory hormone with significant influence over the gastrointestinal (GI) system.[1] As a member of the bombesin-like peptide family, GRP is a key mediator in the neural control of digestive processes, primarily through its potent stimulation of gastrin secretion from gastric G cells.[1][2] It is released from post-ganglionic vagal nerve fibers that innervate the stomach, responding to stimuli such as the presence of amino acids and gastric distention.[1][2] Beyond its primary role in gastrin release and subsequent acid secretion, GRP modulates the secretion of a spectrum of other GI and pancreatic hormones, influences enteric motor function, and has trophic effects on the GI mucosa.[1][3] Understanding the intricate mechanisms of GRP action is critical for researchers and drug development professionals exploring therapeutic targets for gastrointestinal disorders, including acid-peptic diseases, and various cancers where the GRP receptor is often overexpressed.[4][5]
The GRP Receptor and its Signaling Cascade
GRP exerts its effects by binding to its high-affinity receptor, the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2.[6] The GRPR is a seven-transmembrane G-protein coupled receptor (GPCR) predominantly expressed in the pancreas, stomach, and brain.[6]
The Gq/Phospholipase C Pathway
Upon binding of GRP, the GRPR undergoes a conformational change, activating its associated heterotrimeric G-protein of the Gq class. This activation initiates a well-defined intracellular signaling cascade:
-
Gq Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit of the G-protein.[5]
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates the membrane-bound enzyme Phospholipase C-β (PLCβ).[5][7]
-
Second Messenger Generation: Activated PLCβ catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][8]
-
Downstream Effects:
-
IP3 and Calcium Mobilization: As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This action opens calcium channels, leading to a rapid release of stored Ca2+ into the cytoplasm.[5][7]
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane where, in concert with the elevated intracellular Ca2+, it activates Protein Kinase C (PKC).[5][7]
-
This surge in intracellular calcium and activation of PKC are the pivotal events that trigger the fusion of hormone-containing vesicles with the cell membrane, resulting in hormone secretion (e.g., gastrin from G cells).
Caption: GRP binds its receptor (GRPR), activating the Gq/PLC pathway to generate IP3 and DAG, leading to Ca²⁺ release and PKC activation, which drives hormone secretion.
GRP's Effect on Gastrointestinal Hormones
GRP orchestrates a complex interplay of hormonal secretions in the GI tract. While its effect on gastrin is predominantly stimulatory, its influence on other hormones can be direct or indirect, creating a finely tuned regulatory network.
Gastrin
The most well-documented function of GRP is the potent, dose-dependent stimulation of gastrin release from antral G cells.[2][9] This action is a cornerstone of the cephalic and gastric phases of digestion, linking vagal nerve stimulation to gastric acid secretion.[2][10] Gastrin, in turn, stimulates parietal cells to secrete hydrochloric acid (HCl) and enterochromaffin-like (ECL) cells to release histamine (B1213489), which further amplifies acid production.[2][11]
Somatostatin (B550006)
The interaction between GRP and somatostatin, the primary inhibitor of acid secretion, is complex and region-specific.
-
Antrum: In the antrum, GRP's effect appears to be indirect. It stimulates gastrin release, and gastrin subsequently acts as a paracrine stimulator of somatostatin secretion from adjacent D cells.[12] This creates a negative feedback loop to modulate acid secretion.
-
Fundus: In the fundic (oxyntic) mucosa, GRP stimulates somatostatin secretion indirectly by activating noncholinergic stimulatory neurons.[12]
-
Vagal Influence: Vagal stimulation itself can cause a decrease in somatostatin release, an effect that is reversed to stimulation after the administration of atropine, suggesting a complex interplay between cholinergic (inhibitory) and noncholinergic/peptidergic (stimulatory) inputs to D cells.[13]
Caption: GRP stimulates G cells to release gastrin, which promotes acid secretion. GRP also indirectly stimulates inhibitory somatostatin, creating a complex feedback loop.
Pancreatic and Other Hormones
GRP's influence extends to the endocrine pancreas and other gut hormones. Intravenous infusion of GRP in humans has been shown to stimulate the secretion of:
-
Pancreatic Polypeptide (PP) [9]
-
Insulin [9]
-
Glucagon [9]
-
Glucose-dependent Insulinotropic Polypeptide (GIP) [9]
These effects are dose-dependent, highlighting GRP's role as a potential neuromodulator in the integrated response to feeding.[9]
Quantitative Data on GRP-Stimulated Hormone Secretion
The following table summarizes the dose-dependent effects of intravenous GRP infusion on plasma hormone concentrations in healthy adult males, as reported by Koth et al. (1983).
| Hormone | GRP Infusion Dose I (0.12 pmol/kg/min) | GRP Infusion Dose II (1.50 pmol/kg/min) |
| Gastrin | Stimulated | Dose-dependent stimulation |
| Pancreatic Polypeptide | Stimulated | Dose-dependent stimulation |
| Insulin | Stimulated | Dose-dependent stimulation |
| Glucagon | Stimulated | Dose-dependent stimulation |
| GIP | Stimulated | Dose-dependent stimulation |
| Enteroglucagon | No significant effect | No significant effect |
| Neurotensin | No significant effect | No significant effect |
| Data derived from a study involving primed infusions in six normal men.[9][14] |
Key Experimental Protocols
The study of GRP's mechanism of action relies on several key experimental models, from in vivo human studies to ex vivo organ preparations.
Protocol 1: GRP Infusion in Human Subjects
Objective: To determine the pharmacokinetic profile and physiological effects of GRP on hormone secretion in humans.
Methodology:
-
Subject Preparation: Healthy volunteers are required to fast overnight.[14] Two intravenous cannulae are inserted, one in each forearm, for infusion and blood sampling, respectively.[14]
-
Infusion Protocol:
-
A primed-continuous infusion method is often used.
-
Example Dosing Regimen:
-
Period I (e.g., 0-30 min): A bolus dose (e.g., 1.41 pmol/kg) is administered, followed by a continuous infusion (e.g., 0.12 pmol/kg/min).[9]
-
Period II (e.g., 30-60 min): A second, higher bolus dose (e.g., 5.67 pmol/kg) is given, followed by a higher continuous infusion rate (e.g., 1.50 pmol/kg/min).[9]
-
-
A control infusion of saline is performed on a separate day.
-
-
Blood Sampling: Venous blood samples are collected at regular intervals (e.g., -15, 0, 5, 10, 15, 30, 45, 60, 75, 90, 120 minutes) relative to the start of the infusion.
-
Sample Processing: Blood is collected into chilled tubes containing anticoagulants and protease inhibitors (e.g., EDTA and aprotinin) to prevent peptide degradation. Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Hormone Analysis: Plasma concentrations of GRP, gastrin, insulin, glucagon, PP, and other relevant hormones are measured using specific radioimmunoassays (RIAs).
Caption: A typical workflow for a human GRP infusion study, from subject preparation to final data analysis.
Protocol 2: Isolated Perfused Rat Stomach
Objective: To study the direct and indirect effects of GRP on gastric hormone secretion and acid output in an ex vivo setting, free from extrinsic neural and hormonal influences.
Methodology:
-
Surgical Preparation: Male rats are fasted overnight with access to water. Under anesthesia, the stomach is surgically isolated.
-
Cannulation and Perfusion: The celiac artery is cannulated for arterial inflow, and a portal vein cannula is placed for collection of the venous effluent. The esophagus is ligated, and a catheter is placed in the duodenum to drain gastric acid secretions.
-
Perfusion Buffer: The stomach is perfused with a warmed (37°C), oxygenated Krebs-Ringer bicarbonate buffer containing glucose, dextran, and a mixture of amino acids. The buffer is pumped at a constant flow rate.
-
Experimental Procedure:
-
The preparation is allowed to stabilize, with basal venous effluent and acid secretions collected.
-
Test substances (e.g., GRP, GRP analogues, antagonists, or other secretagogues) are added to the perfusion buffer at specified concentrations and for defined periods (e.g., 15 minutes per dose).
-
Venous effluent is collected continuously and fractionated into timed samples for hormone analysis by RIA.
-
Gastric acid output is measured by titration of the luminal drainage.
-
-
Data Analysis: Hormone release is typically expressed as a percentage of the basal secretion rate or as absolute concentrations (e.g., pg/mL).
Conclusion and Implications for Drug Development
The mechanism of GRP in the gastrointestinal tract is a complex but well-ordered cascade, centered on the activation of the GRPR and the Gq/PLC signaling pathway. This system is pivotal for the physiological regulation of gastrin and, by extension, gastric acid secretion. Furthermore, GRP's broader influence on somatostatin, pancreatic hormones, and gut motility positions it as a significant neuroendocrine regulator.
For drug development professionals, this pathway presents multiple opportunities. The frequent overexpression of GRPR in cancers of the prostate, breast, lung, and colon makes it a compelling target for oncology.[4][5]
-
GRPR Antagonists: The development of specific GRPR antagonists is a promising strategy for inhibiting tumor growth and metastasis by blocking GRP's mitogenic effects.[4]
-
Gastrointestinal Disorders: In gastroenterology, GRPR antagonists could offer therapeutic benefits in conditions characterized by excessive acid production, such as gastroesophageal reflux disease (GERD).[5]
A thorough understanding of GRP's signaling pathways, its interactions with other hormonal systems, and the quantitative effects of its activation is essential for the rational design and development of novel therapeutics targeting this critical axis of gut physiology.
References
- 1. youtube.com [youtube.com]
- 2. Effect of GRP on beta-adrenergic-stimulated gastrin and somatostatin release in the isolated rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of intravenous human gastrin-releasing peptide on food intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrin-releasing peptide: pharmacokinetics and effects on gastro-entero-pancreatic hormones and gastric secretion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of gastrin-releasing peptide on acid secretion and the release of gastrin, somatostatin, and histamine in the totally isolated, vascularly perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Bombesin/GRP-stimulated somatostatin secretion is mediated by gastrin in the antrum and intrinsic neurons in the fundus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vagal regulation of GRP, gastric somatostatin, and gastrin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Effect of gastrin-releasing peptide analogues on gastrin and somatostatin release from isolated rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Gastrin-Releasing Peptide (GRP) as a Mitogenic Factor in Cancer Cell Lines
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gastrin-releasing peptide (GRP) is a regulatory peptide that functions as a potent mitogen in a variety of malignancies. Through its interaction with the G protein-coupled gastrin-releasing peptide receptor (GRPR), GRP activates multiple intracellular signaling pathways that drive cell proliferation, survival, and invasion. The aberrant expression of GRP and GRPR in tumor cells can establish an autocrine loop, where the cancer cells produce and respond to their own growth factor, leading to sustained mitogenic signaling.[1][2] This autocrine or paracrine activity is a hallmark of several cancers, including small cell lung, prostate, colon, and breast cancers, making the GRP/GRPR axis an attractive target for novel cancer diagnostics and therapeutics.[3][4] This document provides a comprehensive technical overview of the GRP signaling network, its quantitative effects on cancer cell proliferation, and detailed experimental protocols for its study.
The GRP/GRPR Signaling Axis
GRP exerts its biological effects by binding with high affinity to its cognate receptor, GRPR.[5] This binding event initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gαq and Gα12/13.[6][7]
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to trigger the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[8]
-
Gα12/13 Pathway: Activation of Gα12/13 engages Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. This pathway is crucial for cytoskeletal rearrangements, cell migration, and invasion.[7]
These initial signals converge on major downstream kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway.[9][10] The activation of these cascades ultimately leads to the phosphorylation of transcription factors, altering gene expression to promote cell cycle progression, proliferation, and survival.[7][11]
Quantitative Analysis of GRP-Induced Mitogenesis
GRP and its analogs, such as bombesin, have been demonstrated to stimulate proliferation across a wide array of cancer cell lines. The mitogenic effect is often dose-dependent.[12] GRPR is overexpressed in numerous malignancies, including prostate, breast, lung, colon, and pancreatic cancers.[9][13][14]
| Cancer Type | Cell Line(s) | Agonist | Concentration Range | Key Mitogenic Effect | Reference(s) |
| Small Cell Lung Cancer (SCLC) | NCI-H345 | GRP, Tyr4-Bn | 1 nM - 1 µM | Dose-dependent stimulation of proliferation. | [14][15] |
| Prostate Cancer | PC-3, LNCaP, Ace-1-huGRPr | GRP, Bombesin | 0.1 nM - 10 nM | Bombesin increased tumor cell proliferation in vitro and accelerated tumor growth in vivo. | [16][17][18] |
| Colon Cancer | HT-29, DLD-1 | GRP, pro-GRP peptides | Not specified | Pro-GRP peptides significantly stimulated mitosis. GRP acts as a mitogen. | [19][20][21] |
| Head & Neck (SCCHN) | Various SCCHN lines | GRP | Not specified | GRP stimulated proliferation in a dose-dependent fashion. | [12] |
| Breast Cancer | T47D, MCF-7 | Bombesin/GRP | Not specified | GRP/GRPR signaling is involved in proliferation and progression. | [3][13][22] |
| Pancreatic Cancer | CFPAC-1 | Bombesin/GRP | Not specified | GRP antagonists suppressed the growth of pancreatic cancer xenografts. | [21] |
| Glioma / Neuroblastoma | Various | Bombesin/GRP | Not specified | GRP has been shown to have mitogenic activity. | [16] |
Table 1: Summary of GRP's mitogenic effects on various cancer cell lines. Data is compiled from multiple studies; specific quantitative increases vary by experimental conditions.
Experimental Protocols
Studying the GRP/GRPR axis requires a combination of in vitro and in vivo techniques to assess receptor expression, signaling activation, and cellular response.
Protocol: Cell Proliferation Assay (MTT Method)
Objective: To quantify the effect of GRP on the proliferation rate of GRPR-expressing cancer cells.[8]
Materials:
-
GRPR-expressing cancer cell line (e.g., PC-3, NCI-H345)
-
Complete culture medium and serum-free medium
-
Synthetic GRP (porcine or human)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Serum Starvation: Gently aspirate the medium and wash cells with PBS. Add 100 µL of serum-free medium and incubate for 12-24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of synthetic GRP in serum-free medium. Replace the medium with 100 µL of fresh medium containing various concentrations of GRP (e.g., 0, 0.1, 1, 10, 100 nM). Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the absorbance or percentage proliferation against the log of the GRP concentration to generate a dose-response curve.
Protocol: Intracellular Calcium Mobilization Assay
Objective: To measure the GRP-induced increase in intracellular calcium concentration ([Ca²⁺]i), a direct indicator of Gαq pathway activation.[8][14]
Materials:
-
GRPR-expressing cells cultured on black-walled, clear-bottom 96-well plates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Synthetic GRP.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed cells to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Remove the culture medium and wash cells with assay buffer. Add the calcium indicator dye diluted in assay buffer to each well. Incubate at 37°C in the dark for 45-60 minutes.
-
Washing: Gently wash the cells twice with assay buffer to remove excess extracellular dye. Add 100 µL of assay buffer to each well.
-
Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading for approximately 30 seconds.
-
GRP Stimulation: Use the plate reader's injector to add varying concentrations of GRP.
-
Data Recording: Continue to monitor fluorescence intensity for at least 3-5 minutes to capture the peak response and subsequent decline.
Data Analysis:
-
Express the change in fluorescence as a ratio (for Fura-2) or relative fluorescence units (for Fluo-4).
-
Plot the peak fluorescence response against the logarithm of the GRP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[8]
Protocol: In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the effect of GRP signaling on tumor growth in an animal model.[12][16]
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
GRPR-expressing cancer cells (e.g., Ace-1-huGRPr).
-
Matrigel or similar basement membrane matrix.
-
GRP agonist (e.g., Bombesin) or antagonist (e.g., RC-3095).[21]
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile PBS/Matrigel mixture (1:1 ratio) at a concentration of 1-5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, GRP agonist, GRP antagonist).
-
Drug Administration: Administer treatments via the appropriate route (e.g., intraperitoneal or subcutaneous injection) according to the desired schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Termination: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the final tumor weights between groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion and Future Directions
The role of Gastrin-Releasing Peptide as a mitogenic factor in cancer is well-established, supported by extensive in vitro and in vivo data. The GRP/GRPR signaling axis represents a critical autocrine loop that drives proliferation in a wide range of solid tumors.[1][23] Understanding the downstream signaling pathways and having robust experimental protocols are essential for researchers aiming to dissect this pathway further. The overexpression of GRPR on cancer cells compared to most normal tissues makes it a prime target for drug development.[9][24] Future research will likely focus on developing more potent and specific GRPR antagonists, radiolabeled GRP analogs for diagnostics (theranostics), and combination therapies that block GRP signaling to inhibit tumor growth and overcome resistance to conventional treatments.[18][21]
References
- 1. Autocrine growth factors and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autocrine growth factors and solid tumor malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GRP antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Blocking GRP/GRP-R signaling decreases expression of androgen receptor splice variants and inhibits tumor growth in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrin-releasing peptide links stressor to cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. Gene - GRPR [maayanlab.cloud]
- 12. Gastrin-releasing peptide receptor-mediated autocrine growth in squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. researchgate.net [researchgate.net]
- 15. Gastrin releasing peptide is a selective mitogen for small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression and function of gastrin-releasing peptide (GRP) in normal and cancerous urological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gastrin-releasing peptide is a mitogen and a morphogen in murine colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pro-GRP-derived peptides are expressed in colorectal cancer cells and tumors and are biologically active in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Gastrin-Releasing Peptide Receptor Targeting in Cancer Treatment: Emerging Signaling Networks and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Characterization of Human Gastrin-Releasing Peptide (GRP) Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrin-Releasing Peptide (GRP) is a regulatory peptide with diverse physiological roles, implicated in gastrointestinal functions, neurotransmission, and the pathogenesis of various cancers. In humans, the GRP gene undergoes alternative splicing, giving rise to multiple mRNA transcripts and consequently, distinct protein isoforms. While the existence of these isoforms is established, a comprehensive comparative analysis of their quantitative expression, receptor binding affinities, and functional potencies has been challenging. This technical guide provides a consolidated overview of the discovery and characterization of human GRP isoforms. It outlines detailed experimental protocols for their quantification, receptor interaction studies, and functional assessment. Furthermore, this guide presents the known signaling pathways of GRP and visualizes key experimental workflows, offering a foundational resource for researchers and professionals in drug development aimed at targeting the GRP system.
Introduction to Human Gastrin-Releasing Peptide (GRP) and its Isoforms
Gastrin-Releasing Peptide (GRP) is a neuropeptide belonging to the bombesin-like family of peptides.[1] It plays a crucial role in stimulating the release of gastrin from G-cells in the stomach, as well as influencing smooth muscle contraction and epithelial cell proliferation.[1][2] The human GRP gene is located on chromosome 18 and is comprised of three exons and two introns.[3]
Alternative splicing of the pre-mRNA transcript from the GRP gene results in the production of multiple transcript variants, which are then translated into different protein isoforms.[3] At least three distinct mRNA species have been identified, leading to the generation of GRP protein precursors with differing structures.[4] These isoforms share a common N-terminal sequence but vary in their C-terminal regions.
The primary human GRP isoforms are designated as Isoform 1 (the canonical sequence), Isoform 2, and Isoform 3. The full-length amino acid sequences are detailed below:
Isoform 1 (Canonical): MRGRELPLVLLALVLCLAPRGRAVPLPAGGGTVLTKMYPRGNHWAVGHLMGKKSTGESSSVSERGSLKQQLREYIRWEEAARNLLGLIEAKENRNHQPPQPKALGNQQPSWDSEDSSNFKDVGSKGKVGRLSAPGSQREGRNPQLNQQ[4]
Isoform 2: MRGRELPLVLLALVLCLAPRGRAVPLPAGGGTVLTKMYPRGNHWAVGHLMGKKSTGESSSVSERGSLKQQLREYIRWEEAARNLLGLIEAKENRNHQPPQPKALGNQQPSWDSEDSSNFKDLVDSLLQVLNVKEGTPS[4]
Isoform 3: MRGRELPLVLLALVLCLAPRGRAVPLPAGGGTVLTKMYPRGNHWAVGHLMGKKSTGESSSVSERGSLKQQLREYIRWEEAARNLLGLIEAKENRNHQPPQPKALGNQQPSWDSEDSSNFKDVGSKGK[4]
The biological significance of these individual isoforms, including their specific expression patterns and functional differences, remains an active area of research.
Quantitative Data on Human GRP Isoforms
A direct comparative analysis of the quantitative expression, receptor binding affinities, and functional potencies of the different human GRP isoforms is not extensively documented in publicly available literature. The following tables are presented as a template for organizing such data as it becomes available through dedicated research. The subsequent sections on experimental protocols provide the methodologies to generate this crucial quantitative information.
Table 1: Quantitative Expression of Human GRP Isoforms in Various Tissues (nTPM)
| Tissue | GRP Isoform 1 | GRP Isoform 2 | GRP Isoform 3 |
| Stomach | Data not available | Data not available | Data not available |
| Pancreas | Data not available | Data not available | Data not available |
| Brain | Data not available | Data not available | Data not available |
| Lung | Data not available | Data not available | Data not available |
| Colon | Data not available | Data not available | Data not available |
| Prostate | Data not available | Data not available | Data not available |
Data from The Human Protein Atlas indicates general GRP RNA expression is highest in the brain, stomach, and lung.[3][5] However, isoform-specific quantitative data is needed.
Table 2: Receptor Binding Affinity of Human GRP Isoforms for Human GRP Receptor (GRPR)
| GRP Isoform | Kd (nM) | Cell Line | Reference |
| Isoform 1 | Data not available | ||
| Isoform 2 | Data not available | ||
| Isoform 3 | Data not available |
Table 3: Functional Potency of Human GRP Isoforms in Activating Human GRP Receptor (GRPR)
| GRP Isoform | EC50 (nM) for Calcium Mobilization | Cell Line | Reference |
| Isoform 1 | Data not available | ||
| Isoform 2 | Data not available | ||
| Isoform 3 | Data not available |
General GRP is a potent agonist for the GRP receptor, but comparative EC50 values for the individual human isoforms have not been reported.[7]
Experimental Protocols
Cloning and Expression of Human GRP Isoforms
Objective: To produce individual human GRP isoforms for in vitro characterization.
Methodology:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from a human cell line or tissue known to express GRP (e.g., stomach, brain).
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random hexamer primers.
-
-
PCR Amplification of GRP Isoform cDNAs:
-
Design isoform-specific primers based on the unique C-terminal sequences of each GRP isoform mRNA.
-
Perform PCR using the synthesized cDNA as a template to amplify the full-length coding sequence of each isoform.
-
-
Cloning into an Expression Vector:
-
Ligate the purified PCR products into a suitable mammalian expression vector (e.g., pcDNA3.1) containing a strong promoter (e.g., CMV).
-
The vector may also contain an N-terminal or C-terminal tag (e.g., His-tag, FLAG-tag) to facilitate purification and detection, though care must be taken to ensure the tag does not interfere with biological activity.
-
-
Transformation and Plasmid Purification:
-
Transform competent E. coli with the ligation products and select for positive clones.
-
Isolate and purify plasmid DNA from overnight cultures of selected clones.
-
-
Sequence Verification:
-
Sequence the inserted GRP isoform cDNA to confirm its identity and the absence of mutations.
-
-
Transient or Stable Transfection:
-
Protein Expression and Purification:
-
Culture the transfected cells and induce protein expression if using an inducible promoter.
-
If the GRP isoforms are secreted, they can be purified from the conditioned media. If they are intracellular, cell lysates will need to be prepared.
-
Purify the tagged GRP isoforms using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Quantification of GRP Isoform Expression by qRT-PCR
Objective: To determine the relative or absolute expression levels of each GRP isoform mRNA in different human tissues or cell lines.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Isolate high-quality total RNA from the samples of interest.
-
Perform reverse transcription to generate cDNA as described in section 3.1.
-
-
Design of Isoform-Specific Primers and Probes:
-
Design forward and reverse primers that specifically amplify each GRP transcript variant. To ensure specificity, at least one primer in each pair should span an exon-exon junction unique to that isoform.
-
For probe-based qRT-PCR (e.g., TaqMan), design a fluorescently labeled probe that hybridizes to the unique sequence of each isoform's amplicon.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA, isoform-specific primers, and either a DNA-binding dye (e.g., SYBR Green) or a specific probe and master mix.
-
Perform the qRT-PCR reaction in a real-time thermal cycler.
-
Include no-template controls to check for contamination and a standard curve of known concentrations of each isoform's plasmid DNA for absolute quantification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample and isoform.
-
For relative quantification, use the ΔΔCt method, normalizing the expression of each isoform to a stable reference gene (e.g., GAPDH, ACTB).
-
For absolute quantification, calculate the copy number of each isoform's mRNA based on the standard curve.
-
Identification and Quantification of GRP Isoforms by Mass Spectrometry
Objective: To identify and quantify the protein expression of different GRP isoforms in biological samples.
Methodology:
-
Protein Extraction and Digestion:
-
Extract total protein from tissues or cells of interest.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Identification of Unique Peptides:
-
In silico digest the protein sequences of the human GRP isoforms to identify tryptic peptides that are unique to each isoform. These unique peptides will be the basis for isoform-specific detection.[10]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptide mixture using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Acquire tandem mass spectra (MS/MS) of the peptides for sequence identification.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database that includes all known human GRP isoforms.
-
Identify the unique peptides corresponding to each isoform.
-
-
Quantitative Analysis:
-
For label-free quantification, compare the peak areas or spectral counts of the unique peptides for each isoform across different samples.
-
For label-based quantification (e.g., SILAC, TMT), mix differentially labeled samples before MS analysis and determine the relative abundance of the unique peptides from the reporter ion intensities.
-
GRP Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of each human GRP isoform to the human GRP receptor (GRPR).
Methodology:
-
Preparation of Membranes from GRPR-Expressing Cells:
-
Use a stable cell line overexpressing the human GRP receptor (e.g., CHO-GRPR, HEK293-GRPR).[11]
-
Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer. Determine the protein concentration.
-
-
Radioligand:
-
Use a radiolabeled GRP analog with high affinity for GRPR (e.g., 125I-[Tyr4]-Bombesin).
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled GRP isoform (competitor).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate to allow the binding to reach equilibrium.
-
To determine non-specific binding, include a set of wells with a high concentration of unlabeled GRP.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to trap the membranes with bound radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding as a function of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Characterization: Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of each human GRP isoform in activating the GRP receptor.
Methodology:
-
Cell Preparation:
-
Use a stable cell line expressing the human GRP receptor (e.g., CHO-GRPR, HEK293-GRPR).[11]
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer containing an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.[12]
-
Incubate the cells to allow for de-esterification of the dye.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare serial dilutions of each GRP isoform.
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence of the cells.
-
Add the different concentrations of the GRP isoforms to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For each concentration of GRP isoform, determine the peak fluorescence response.
-
Plot the peak response as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
GRP Signaling Pathway and Experimental Workflows
GRP Receptor Signaling Pathway
The GRP receptor (GRPR), also known as BB2, is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins.[13] Upon binding of GRP, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Experimental Workflow for GRP Isoform Characterization
The following diagram illustrates the general workflow for the discovery and characterization of human GRP isoforms, from initial identification to functional assessment.
Conclusion
The existence of multiple human GRP isoforms arising from alternative splicing presents a layer of complexity in understanding the physiological and pathophysiological roles of this important neuropeptide. While the tools and methodologies for their individual study are well-established, a comprehensive, direct comparative analysis of their expression and function is a critical next step for the field. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to pursue these investigations. A deeper understanding of the unique properties of each GRP isoform will be instrumental in developing more targeted and effective therapeutic strategies for a range of diseases, including various cancers and neurological disorders.
References
- 1. Alternative splicing of the G protein-coupled receptor superfamily in human airway smooth muscle diversifies the complement of receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global study reveals deep Eurocentric bias in human gene maps - TRT World [trtworld.com]
- 3. Tissue expression of GRP - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. uniprot.org [uniprot.org]
- 5. GRP protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Generating stable cell lines with quantifiable protein production using CRISPR/Cas9-mediated knock-in - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human GRPR Stable Cell Line-CHO (CSC-RG0803) - Creative Biogene [creative-biogene.com]
- 12. bu.edu [bu.edu]
- 13. Identification of key amino acids in the gastrin-releasing peptide receptor (GRPR) responsible for high affinity binding of gastrin-releasing peptide (GRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Tissue-Specific Expression Patterns of the Gastrin-Releasing Peptide (GRP) Gene
This technical guide provides a comprehensive overview of the tissue-specific expression patterns of the Gastrin-Releasing Peptide (GRP) gene. It includes quantitative data on GRP expression in various human tissues under normal and pathological conditions, detailed experimental protocols for its detection, and visualizations of its signaling pathway and common experimental workflows.
Introduction to Gastrin-Releasing Peptide (GRP)
Gastrin-Releasing Peptide (GRP) is a neuropeptide belonging to the bombesin (B8815690) family of peptides.[1] In mammals, it is the counterpart to the amphibian peptide bombesin.[1] The GRP gene encodes a preproprotein that is processed to produce GRP and neuromedin-C.[2][3] GRP exerts its biological effects by binding to its high-affinity receptor, the Gastrin-Releasing Peptide Receptor (GRPR or BB2), a G protein-coupled receptor (GPCR).[4][5][6]
GRP signaling is implicated in a wide array of physiological processes, particularly in the gastrointestinal and central nervous systems.[2][4] Its functions include stimulating the release of gastrin, regulating smooth muscle contraction, and influencing pancreatic secretions.[1][7] Furthermore, GRP acts as a potent mitogen, promoting cell proliferation in both normal and neoplastic tissues, which has made it a significant area of interest in cancer research.[7][8][9] Dysregulation of GRP/GRPR signaling has been associated with various pathologies, including cancer progression and chronic itch.[9][10][11]
Tissue-Specific Expression of the GRP Gene
The expression of the GRP gene and its protein product is tightly regulated, exhibiting distinct patterns across different tissues and developmental stages. Understanding this tissue-specific distribution is crucial for elucidating its physiological roles and its potential as a therapeutic target.
GRP Messenger RNA (mRNA) Expression
Quantitative analysis of GRP mRNA provides direct evidence of gene transcription in specific tissues. Techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and RNA-Sequencing (RNA-Seq) have been instrumental in mapping its expression profile.
Table 1: Summary of GRP mRNA Expression in Human Tissues
| Tissue/Organ System | Expression Level/Status | Primary Detection Method(s) | Key Reference(s) |
|---|---|---|---|
| Gastrointestinal Tract | |||
| Esophagus | Present | RT-PCR | [1] |
| Stomach (Gastric Mucosa) | Present | RT-PCR, RNA-Seq | [1][3][4] |
| Duodenum | Present | RT-PCR | [1] |
| Small Intestine | Present | RT-PCR | [1] |
| Colon & Rectum | Present | RT-PCR | [1] |
| Associated GI Organs | |||
| Pancreas | High | RT-PCR, RNA-Seq | [1][4][12] |
| Gallbladder | Not Detected | RT-PCR | [1] |
| Central Nervous System | |||
| Brain (General) | Present | In situ Hybridization, RNA-Seq | [4][13][14] |
| Hippocampus | Present | RNA-Seq | [12][15] |
| Hypothalamus & Amygdala | Present | RNA-Seq | [12] |
| Spinal Cord | Present | In situ Hybridization | [13] |
| Respiratory System | |||
| Lung (Fetal) | Present (Neuroendocrine Cells) | Not Specified | [7][8] |
| Bronchial Epithelium | Present | mRNA Analysis | [8] |
| Endocrine & Reproductive | |||
| Adrenal Cortex | Present | Not Specified | [4] |
| Breast | Present | Not Specified | [12] |
| Prostate | Present | Not Specified | [12] |
| Testis | High | RNA-Seq | [3] |
| Pathological Tissues (Cancer) | |||
| Small Cell Lung Carcinoma | Frequently Overexpressed | Not Specified | [1][8] |
| Non-Small Cell Lung Carcinoma | Present (62.5%) | Immunohistochemistry | [8] |
| Gastrointestinal Cancers | Frequently Expressed | RT-PCR | [1] |
| Prostate & Breast Cancers | Overexpressed | Not Specified | [9][12] |
| Glioma | Present | Not Specified |[16] |
GRP Protein Expression
Immunohistochemistry (IHC) and immunocytochemistry are primary methods used to visualize the cellular location of the GRP protein, confirming translation of the mRNA and identifying the specific cell types responsible for its production.
Table 2: Summary of GRP Protein Expression and Localization in Human Tissues
| Tissue/Organ System | Specific Location | Primary Detection Method(s) | Key Reference(s) |
|---|---|---|---|
| Gastrointestinal Tract | |||
| Myenteric Plexus | Nerve Fibers | Immunohistochemistry | [7] |
| Ileum | Submucosal Cells | Immunocytochemistry | [1] |
| Central Nervous System | |||
| Brain (General) | Neurons | Immunohistochemistry | [17] |
| Hippocampus | NeuN-positive neurons | Immunofluorescence | [15] |
| Pathological Tissues (Cancer) | |||
| Small Intestinal Carcinoids | Tumor Cell Cytoplasm | Immunohistochemistry | [7] |
| Appendiceal Carcinoids | Tumor Cell Cytoplasm | Immunohistochemistry |[7] |
GRP Signaling Pathway
GRP initiates its signaling cascade by binding to the GRPR on the cell surface. This interaction activates heterotrimeric G-proteins, primarily of the Gq family.[5] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC). This cascade ultimately leads to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[5]
References
- 1. Progastrin-releasing peptide and gastrin-releasing peptide receptor mRNA expression in non-tumor tissues of the human gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Gastrin-releasing peptide - Wikipedia [en.wikipedia.org]
- 4. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 5. Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Gastrin releasing peptide and gastrin releasing peptide receptor expression in gastrointestinal carcinoid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Gene - GRPR [maayanlab.cloud]
- 11. Gene - GRP [maayanlab.cloud]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Gastrin-releasing peptide links stressor to cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuropeptide Regulates Fear Memories - Harvard Brain Science Initiative [brain.harvard.edu]
- 15. Gastrin-releasing peptide contributes to the regulation of adult hippocampal neurogenesis and neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target [frontiersin.org]
- 17. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Evolutionary Conservation of Gastrin-Releasing Peptide: A Technical Guide for Researchers
Abstract: This technical guide provides an in-depth examination of the evolutionary conservation of the Gastrin-Releasing Peptide (GRP) and its cognate receptor (GRPR). Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the phylogenetic relationships, sequence homology, and conserved signaling mechanisms of the GRP system across vertebrate species. We present quantitative data in structured tables, detail key experimental methodologies, and provide visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this highly conserved neuropeptide system and its implications for biomedical research and therapeutic development.
Introduction: An Evolutionary Overview
Gastrin-Releasing Peptide (GRP) is a neuropeptide that plays crucial roles in a multitude of physiological processes, including gastrointestinal function, circadian rhythms, anxiety, and itch transmission.[1] It is a member of the bombesin-like peptide family, initially considered the mammalian equivalent of bombesin, a peptide first isolated from amphibian skin. However, extensive phylogenetic and synteny analyses have since clarified their evolutionary relationship, revealing that GRP is not a direct orthologue of bombesin. Instead, the GRP system is widely and independently conserved throughout vertebrates, suggesting a strong positive selection for its vital functions.[2]
The biological effects of GRP are mediated by the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR) also known as BB2.[3] The remarkable conservation of both the ligand (GRP) and its receptor (GRPR) across diverse vertebrate taxa underscores the fundamental importance of this signaling axis. This conservation makes the GRP/GRPR system a compelling subject for comparative physiology and an attractive target for drug development, as findings in animal models are more likely to be translatable to human pathology.
This guide will explore the molecular evidence for this conservation, outline the methodologies used to study it, and detail the conserved signaling pathways that are central to its function.
Conservation of Gastrin-Releasing Peptide (GRP)
The GRP prepropeptide is processed to produce the mature GRP peptide (27 amino acids in most mammals) and a C-terminal decapeptide known as Neuromedin C (GRP18-27), which is responsible for its biological activity.[4]
Amino Acid Sequence Homology
The amino acid sequence of GRP, particularly the C-terminal region essential for receptor binding and activation, is highly conserved across vertebrates. The table below summarizes the percentage identity of the full GRP preproprotein sequence among representative vertebrate species, calculated using the UniProt alignment tool.
| Table 1: Pairwise Sequence Identity Matrix for GRP Preproprotein (%) | Human (P07492) | Mouse (Q8R1I2) | Rat (P13495) | Chicken (O93433) | Zebrafish (Q6DI82) |
| Human (P07492) | 100 | 73.0 | 71.6 | 45.9 | 36.5 |
| Mouse (Q8R1I2) | 73.0 | 100 | 85.8 | 45.9 | 37.8 |
| Rat (P13495) | 71.6 | 85.8 | 100 | 45.3 | 37.2 |
| Chicken (O93433) | 45.9 | 45.9 | 45.3 | 100 | 37.8 |
| Zebrafish (Q6DI82) | 36.5 | 37.8 | 37.2 | 37.8 | 100 |
| Data generated using the UniProt Align tool with Clustal Omega. |
Notably, the C-terminal decapeptide (Neuromedin C) shows even greater conservation, with the sequence GNHWAVGHLM being identical across most mammalian species.[5] This high degree of conservation in the active region highlights its critical role in receptor interaction.
Conservation of the GRP Receptor (GRPR)
GRPR is a canonical seven-transmembrane domain GPCR. Its structural and functional integrity is highly conserved, allowing it to recognize GRP and initiate intracellular signaling cascades across species.
Amino Acid Sequence Homology
The full-length amino acid sequence of GRPR exhibits significant homology across vertebrates. This conservation is particularly high within the transmembrane helices, which are crucial for receptor structure, and in the intracellular loops responsible for G-protein coupling.[2] A comparison of GRPR sequences from 21 species revealed that the most conserved regions are in transmembrane helices 2, 3, 5, 6, and 7, and the third intracellular loop.[2]
| Table 2: Pairwise Sequence Identity Matrix for GRPR (%) | Human (P30550) | Mouse (P21729) | Rat (P28337) | Chicken (NP_001264829.1) | Zebrafish (NP_001070908.1) |
| Human (P30550) | 100 | 88.8 | 88.5 | 73.4 | 64.1 |
| Mouse (P21729) | 88.8 | 100 | 94.5 | 74.0 | 64.3 |
| Rat (P28337) | 88.5 | 94.5 | 100 | 73.4 | 64.1 |
| Chicken (NP_001264829.1) | 73.4 | 74.0 | 73.4 | 100 | 65.6 |
| Zebrafish (NP_001070908.1) | 64.1 | 64.3 | 64.1 | 65.6 | 100 |
| Data generated using the UniProt Align tool with Clustal Omega. NCBI accession numbers used for Chicken and Zebrafish. |
The GRP/GRPR Signaling Pathway: A Conserved Mechanism
The signaling cascade initiated by GRP binding to GRPR is a classic example of GPCR activation and is highly conserved.
Core Signaling Cascade
Upon binding of GRP, the GRPR undergoes a conformational change, allowing it to couple with and activate heterotrimeric G-proteins of the Gαq/11 family.[3] The activated Gαq subunit then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). Concurrently, DAG and elevated Ca2+ levels activate Protein Kinase C (PKC). This core pathway is conserved and leads to a variety of downstream cellular responses.
Methodologies for Studying Evolutionary Conservation
A variety of experimental techniques are employed to investigate the evolutionary conservation of the GRP system. These range from in silico sequence analysis to in situ protein localization.
Experimental Workflow: Phylogenetic Analysis
Phylogenetic analysis is fundamental to understanding the evolutionary relationships of GRP and GRPR across species. A typical workflow involves retrieving sequences, performing multiple sequence alignment, and constructing a phylogenetic tree.
Detailed Experimental Protocols
This protocol is used to quantify the relative expression levels of GRP and GRPR mRNA in tissues across different species.
-
Tissue Homogenization & RNA Extraction: Homogenize fresh or frozen tissue samples (e.g., brain, stomach) in a lysis buffer (e.g., TRIzol). Extract total RNA using a phenol-chloroform method or a commercial kit, followed by DNase treatment to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (A260/A280 ratio ~1.8-2.0). Verify RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Perform reverse transcription on 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers to generate a cDNA library.
-
Primer Design and Validation: Design species-specific primers for GRP, GRPR, and a stable housekeeping gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to prevent amplification of genomic DNA. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).
-
Thermocycling: Perform the qPCR reaction using a standard three-step protocol: an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s), annealing (e.g., 60°C for 30s), and extension (72°C for 30s).
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
This protocol allows for the visualization of GRP- and GRPR-expressing cells within tissue sections.
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA). Post-fix the dissected tissues (e.g., spinal cord, intestine) in 4% PFA overnight at 4°C, followed by cryoprotection in a sucrose (B13894) solution.
-
Sectioning: Embed the tissue in an optimal cutting temperature (OCT) compound and cut 10-20 µm thick sections using a cryostat. Mount sections onto charged glass slides.
-
Antigen Retrieval (if necessary for paraffin (B1166041) sections): For formalin-fixed, paraffin-embedded tissues, deparaffinize sections and perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking and Permeabilization: Permeabilize sections with a buffer containing Triton X-100 (e.g., 0.3% in PBS). Block non-specific antibody binding by incubating sections in a solution containing normal serum (from the same species as the secondary antibody) and bovine serum albumin (BSA) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against GRP or GRPR at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections in PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain cell nuclei with DAPI. Wash the sections and mount with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. A crucial control involves pre-incubating the primary antibody with its immunizing peptide to confirm specificity.
Implications for Research and Drug Development
The high degree of evolutionary conservation in the GRP/GRPR system has significant implications:
-
Translational Research: The structural and functional similarity between GRPR in animal models (e.g., mouse, rat) and humans enhances the predictive validity of preclinical studies. This is particularly relevant in oncology, where GRPR is overexpressed in various cancers (prostate, breast, lung), and in neuroscience, for studying conditions like chronic itch and anxiety.[3]
-
Drug Targeting: The conserved nature of the GRPR ligand-binding pocket allows for the development of agonists and antagonists that are effective across multiple species. This facilitates the testing of therapeutic candidates in animal models of human disease.
-
Comparative Biology: Studying the GRP/GRPR system in diverse species provides insights into the fundamental physiological roles of this neuropeptide system and how it has been adapted to different evolutionary niches.
Conclusion
The Gastrin-Releasing Peptide and its receptor represent a signaling system of remarkable evolutionary stability. The conservation of their amino acid sequences, protein structures, and downstream signaling pathways across a wide range of vertebrate species underscores their indispensable role in regulating key physiological functions. A thorough understanding of this conservation, facilitated by the experimental methodologies detailed in this guide, is essential for leveraging the GRP/GRPR axis as a therapeutic target and for advancing our knowledge of comparative neuro-gastroenterology.
References
- 1. Characterization of the expression of gastrin-releasing peptide and its receptor in the trigeminal and spinal somatosensory systems of Japanese macaque monkeys: Insight into humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phylogenetic analysis of the sequences of gastrin-releasing peptide and its receptors: biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Gastrin-releasing peptide - Wikipedia [en.wikipedia.org]
- 5. Critical evaluation of the expression of gastrin-releasing peptide in dorsal root ganglia and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring ProGRP Levels in Serum Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-Gastrin-Releasing Peptide (ProGRP) is a stable precursor of Gastrin-Releasing Peptide (GRP) and has emerged as a valuable biomarker, particularly in the context of small cell lung cancer (SCLC).[1][2] Due to the short half-life of GRP, direct measurement is not feasible, making the more stable ProGRP an ideal analyte for clinical and research applications.[1][2] Elevated levels of ProGRP are highly specific for SCLC and can aid in differential diagnosis, monitoring treatment response, and detecting disease recurrence.[1][2] This document provides detailed application notes and protocols for the accurate measurement of ProGRP levels in human serum samples using common immunoassay techniques.
Pre-Analytical Considerations: Ensuring Sample Integrity
Accurate measurement of ProGRP begins with proper sample collection and handling. Adherence to these pre-analytical steps is critical to minimize variability and ensure reliable results.
-
Sample Type: Serum is the preferred sample type for ProGRP measurement.[3] While EDTA plasma can be used, some studies have shown that ProGRP concentrations may increase in EDTA plasma upon storage at room temperature or 4°C.[3]
-
Collection: Blood should be collected in a serum separator tube (SST).
-
Clotting: Allow the blood to clot for at least 2 hours at room temperature or overnight at 4°C before centrifugation.[4]
-
Centrifugation: Centrifuge the samples at 1,000 x g for 15-20 minutes at 2-8°C.[4][5]
-
Hemolysis: Hemolyzed specimens should not be used as they can influence the results.[5]
-
Storage:
Assay Methodologies
The two primary methods for quantifying ProGRP levels in serum are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Chemiluminescent Immunoassay (CLIA). Both are sandwich immunoassays that utilize two antibodies that bind to different epitopes on the ProGRP molecule.[6][7]
Data Presentation: Comparison of ProGRP Immunoassays
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Chemiluminescent Immunoassay (CLIA) |
| Principle | Enzyme-substrate reaction produces a colorimetric signal.[7] | Chemical reaction produces light (luminescence).[6][8][9] |
| Detection | Spectrophotometer measures absorbance at a specific wavelength (e.g., 450 nm).[7][10] | Luminometer measures relative light units (RLU).[6] |
| Sensitivity | Generally in the range of 9-16 pg/mL.[4][7] | Can achieve higher sensitivity, with some assays detecting as low as 0.20 pg/mL.[11] |
| Throughput | Can be manual or automated, suitable for various throughput needs. | Often performed on automated platforms, ideal for high-throughput screening.[11] |
| Assay Time | Typically 2-3 hours.[10] | Can be faster, with some automated assays taking as little as 15 minutes.[6] |
Experimental Protocols
Protocol 1: ProGRP Measurement by Sandwich ELISA
This protocol is a generalized procedure based on commercially available ProGRP ELISA kits.[4][5][10][12] It is essential to refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
ProGRP ELISA Kit (containing pre-coated microplate, standards, detection reagents, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
Procedure:
-
Reagent Preparation:
-
Assay Procedure:
-
Add 50 µL of standard or sample to each well of the pre-coated microplate.[5][10]
-
Immediately add 50 µL of prepared Detection Reagent A to each well. Shake and mix.[5][10]
-
Aspirate the liquid from each well and wash the plate 3 times with 1x Wash Buffer.[5][10]
-
Add 100 µL of prepared Detection Reagent B to each well.[5][10]
-
Aspirate and wash the plate 5 times with 1x Wash Buffer.[5][10]
-
Incubate for 10-20 minutes at 37°C. Protect from light.[10]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5][10]
-
-
Data Acquisition and Analysis:
-
Read the optical density (OD) of each well at 450 nm immediately.[5][10]
-
Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the ProGRP concentration of the samples by interpolating their mean OD values from the standard curve.
-
Protocol 2: ProGRP Measurement by Chemiluminescent Immunoassay (CLIA)
This protocol outlines the general principle of a sandwich CLIA for ProGRP.[6][13] These assays are typically performed on automated platforms.
Principle:
The assay utilizes a two-site "sandwich" technique with two antibodies that bind to different epitopes of ProGRP.[6] One antibody is typically coated on magnetic microparticles, and the other is labeled with a chemiluminescent substance (e.g., acridinium (B8443388) ester).[6][11][13]
Procedure:
-
Sample Incubation:
-
Serum samples, calibrators, and controls are added to a reaction vessel containing magnetic microparticles coated with an anti-ProGRP antibody.[6]
-
A second anti-ProGRP antibody labeled with a chemiluminescent molecule is also added.
-
During incubation, ProGRP in the sample forms a sandwich complex with the two antibodies, bound to the magnetic particles.[6][13]
-
-
Washing:
-
Signal Generation and Detection:
-
Data Analysis:
-
The ProGRP concentration in the sample is determined from a stored, multi-point calibration curve.[6]
-
Visualizations
Experimental Workflow: Sandwich ELISA for ProGRP
Caption: Workflow for ProGRP measurement using a sandwich ELISA protocol.
Logical Relationship: From Sample to Interpretation
References
- 1. ProGRP - Progastrin-releasing peptide conversion calculator to pg/mL, pg/dL, pg/100mL, pg%, pg/L, ng/L units. Online converter from conventional to SI units | UNITSLAB.COM [unitslab.com]
- 2. CanAg® ProGRP EIA | Fujirebio [fujirebio.com]
- 3. Progastrin-releasing peptide: stability in plasma/serum and upper reference limit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. idkna.com [idkna.com]
- 7. Human ProGRP(Pro-Gastrin Releasing Peptide) ELISA Kit - Elabscience® [elabscience.com]
- 8. caslab.com [caslab.com]
- 9. Gastrin Releasing Peptide Precursor ProGRP Test Kit CLIA Strip 8 - 5000 Pg/ML [custom-monoclonalantibody.com]
- 10. Human ProGRP ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 11. Development and analytical performance evaluation of an automated chemiluminescent immunoassay for pro-gastrin releasing peptide (ProGRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human ProGRP ELISA Kit [ABIN6969519] - Plasma, Serum, Tissue Homogenate [antikoerper-online.de]
- 13. epitopediagnostics.com [epitopediagnostics.com]
Application Notes and Protocols for Immunohistochemical Detection of Gastrin-Releasing Peptide (GRP) in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Gastrin-Releasing Peptide (GRP) in both paraffin-embedded and free-floating brain tissue sections. This document includes information on the GRP signaling pathway, recommended materials, step-by-step procedures, and troubleshooting tips to assist researchers in visualizing the localization of GRP for neurobiological research and therapeutic development.
GRP Signaling Pathway
Gastrin-Releasing Peptide is a neuropeptide that plays a significant role in various physiological processes within the central nervous system. It exerts its effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR).[1][2] This interaction primarily activates the Gq alpha subunit, initiating a downstream signaling cascade. The activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[1] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These signaling events can subsequently modulate other pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately influencing neuronal activity and gene expression.[1][3]
Quantitative Data Summary
Successful immunohistochemistry relies on the optimization of several key parameters. The following table provides a summary of recommended starting concentrations and conditions for commercially available anti-GRP antibodies. It is important to note that optimal dilutions and protocols should be determined empirically for each specific antibody, tissue type, and experimental setup.
| Antibody Name/ID | Host Species | Recommended Dilution (IHC) | Antigen Retrieval Method | Notes |
| Anti-GRP Antibody (28482-1-AP) | Rabbit | 1:1000 (IHC-P) | Heat-mediated with Tris-EDTA buffer (pH 9.0) or Citrate buffer (pH 6.0) | Validated in human lung and colon cancer tissue.[4] |
| Immunotag™ GRP78 Antibody (ITA0537) | Rabbit | 1:50-1:200 (IHC) | Not specified | Detects GRP78, a related protein. |
| Gastrin Releasing Peptide (GRP) / Bombesin Antibody (ImmunoStar) | Rabbit | 1:1000-1:2000 | Not specified | Tested in rat dorsal horn of spinal cord. |
| Anti-GRP Antibody (A01278) | Rabbit | 1:50-1:400 (IHC) | Not specified | Reactive with human GRP. |
| Anti-GRP Antibody (BenchChem) | Not specified | 1:100-1:500 (IHC-P) | Heat-Induced Epitope Retrieval (HIER) with 10 mM Sodium Citrate Buffer (pH 6.0) or 1 mM EDTA Buffer (pH 8.0) | Recommended for porcine tissues.[1] |
Experimental Workflow
The following diagram outlines the general workflow for immunohistochemical staining of GRP in brain tissue. Specific protocols for paraffin-embedded and free-floating sections are detailed below.
Experimental Protocols
Protocol 1: Immunohistochemistry for GRP in Paraffin-Embedded Brain Sections
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) brain tissue.
Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking solution (e.g., 5-10% normal serum from the secondary antibody host species in wash buffer)
-
Primary antibody (anti-GRP)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
Chromogen substrate kit (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Immerse in 100% ethanol (2 changes, 3-5 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer at 95-100°C for 20-30 minutes.[1]
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in wash buffer.
-
-
Blocking:
-
Incubate sections with blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with ABC reagent for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with chromogen substrate until the desired stain intensity develops.
-
Rinse slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for GRP in Free-Floating Brain Sections
This protocol is suitable for thicker sections (30-50 µm) of fixed brain tissue.
Materials:
-
Wash buffer (e.g., PBS or TBS with 0.3% Triton X-100)
-
Blocking solution (e.g., 5-10% normal serum from the secondary antibody host species in wash buffer)
-
Primary antibody (anti-GRP)
-
Fluorophore-conjugated secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Washing:
-
Rinse free-floating sections in wash buffer (3 changes, 10 minutes each).
-
-
Blocking:
-
Incubate sections in blocking solution for 1-2 hours at room temperature with gentle agitation.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GRP antibody in blocking solution to its optimal concentration.
-
Incubate sections with the diluted primary antibody for 24-48 hours at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Rinse sections with wash buffer (3 changes, 10 minutes each).
-
Incubate with a fluorophore-conjugated secondary antibody for 2 hours at room temperature in the dark.[6]
-
-
Nuclear Staining (Optional):
-
Rinse sections with wash buffer (3 changes, 10 minutes each).
-
Incubate with DAPI for 5-10 minutes.
-
Rinse sections with wash buffer (2 changes, 5 minutes each).
-
-
Mounting:
-
Mount sections onto glass slides.
-
Allow sections to air dry.
-
Coverslip with an appropriate mounting medium.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Staining | Inactive primary/secondary antibody | Use a new batch of antibody; check storage conditions. |
| Inadequate antigen retrieval | Optimize antigen retrieval method (buffer, pH, time, temperature). | |
| Low primary antibody concentration | Increase antibody concentration or incubation time.[7] | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent. |
| High primary/secondary antibody concentration | Decrease antibody concentration.[7] | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody. |
| Endogenous peroxidase/phosphatase activity | Add a quenching step (e.g., H2O2 for peroxidase).[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. GRP antibody (28482-1-AP) | Proteintech [ptglab.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Immunohistochemistry (IHC) protocol [hellobio.com]
- 7. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Developing a CRISPR-Cas9 Knockout Model of the GRP Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction Gastrin-releasing peptide (GRP) is a regulatory peptide involved in a wide array of physiological processes, including gastrointestinal hormone release, smooth muscle contraction, and epithelial cell proliferation.[1][2] The GRP gene encodes a preproprotein that is processed into GRP and neuromedin-C.[2] GRP exerts its effects by binding to the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor.[1][3] Aberrant expression and signaling of the GRP/GRPR axis have been implicated in the pathology of various cancers, including those of the lung, colon, prostate, and breast, making it a target of significant interest for therapeutic development.[1][4]
Developing a GRP gene knockout (KO) model using the CRISPR-Cas9 system provides a powerful tool for investigating the functional roles of GRP in both normal physiology and disease.[5] The CRISPR-Cas9 system allows for precise, targeted gene disruption.[6] It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[7] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels) at the DSB site, leading to frameshift mutations and a functional gene knockout.[7][8] These application notes provide a detailed workflow and protocols for the successful generation and validation of a GRP knockout cell line.
GRP Signaling Pathway
Gastrin-Releasing Peptide (GRP) initiates its signaling cascade by binding to its specific G protein-coupled receptor, GRPR.[3] This interaction activates the Gαq subunit of the associated G protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG activates protein kinase C (PKC), which, along with the elevated Ca2+, modulates various downstream cellular responses, including cell proliferation and hormone secretion.[3]
Experimental Workflow for GRP Knockout Model Development
The generation of a validated GRP knockout cell line is a multi-step process that begins with the design of specific sgRNAs and culminates in the genotypic and phenotypic validation of clonal cell lines. The workflow ensures the creation of a reliable model for subsequent functional studies.
Detailed Experimental Protocols
Protocol 1: sgRNA Design for GRP Gene
Effective gene knockout requires carefully designed sgRNAs with high on-target activity and minimal off-target effects.[9][10]
-
Obtain GRP Gene Sequence: Retrieve the reference sequence for the human GRP gene from a database such as NCBI (Gene ID: 2922).
-
Target Selection: Target a constitutive exon early in the coding sequence (e.g., exon 1 or 2) to maximize the likelihood of generating a null allele.[11]
-
Use Design Tools: Utilize web-based tools (e.g., CHOPCHOP, Synthego Design Tool, CRISPOR) to generate candidate sgRNA sequences.[11] These tools identify potential 20-nucleotide target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.[7][10]
-
Scoring and Selection: The design tools will provide on-target efficiency scores and off-target scores for each sgRNA.
-
Select 2-3 sgRNAs with high predicted on-target scores.
-
Critically evaluate the off-target predictions. Prioritize sgRNAs with no or few predicted off-target sites, especially those in other gene-coding regions.
-
-
Order or Synthesize sgRNAs: Order the selected sgRNA sequences as synthetic oligonucleotides for cloning into a gRNA expression vector or as synthetic sgRNAs for direct formation of ribonucleoprotein (RNP) complexes.
Table 1: Example sgRNA Designs for Human GRP Gene
| sgRNA ID | Target Exon | Sequence (5' to 3') | On-Target Score (%) | Key Off-Target Sites |
|---|---|---|---|---|
| GRP-sg-1 | 1 | GATGCAGTTCCGGAGCTGCT | 92 | 0 in coding regions |
| GRP-sg-2 | 1 | GTGCCGGGAGGTTGATGAGT | 88 | 1 in an intron |
| GRP-sg-3 | 2 | CCAGCAGCTCCGGAACTGCA | 85 | 0 in coding regions |
Protocol 2: CRISPR/Cas9 Plasmid Transfection
This protocol describes the delivery of CRISPR components into a representative cell line (e.g., HEK293T) using lipid-based transfection of an all-in-one plasmid (containing both Cas9 and sgRNA).[12][13]
-
Cell Seeding: The day before transfection (18-24 hours), seed cells in a 6-well plate at a density that will result in 50-80% confluency at the time of transfection.[12][13] For HEK293T cells, this is typically 2.5 x 10^5 cells per well in 2 mL of antibiotic-free complete growth medium.
-
Prepare Transfection Complexes:
-
Solution A: For each well, dilute 2.5 µg of the CRISPR/Cas9-GRP-sgRNA plasmid in 125 µL of serum-free medium (e.g., Opti-MEM).
-
Solution B: In a separate tube, add 5-10 µL of a lipid-based transfection reagent (e.g., Lipofectamine) to 125 µL of serum-free medium. Incubate for 5 minutes at room temperature.
-
-
Combine and Incubate: Add Solution A (DNA) to Solution B (lipid reagent), mix gently by pipetting, and incubate for 20 minutes at room temperature to allow DNA-lipid complexes to form.[14]
-
Transfect Cells: Add the 250 µL of the DNA-lipid complex mixture dropwise to the cells in the 6-well plate. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: After 4-6 hours, the medium can be replaced with fresh complete growth medium. Allow cells to grow for 48-72 hours before proceeding with validation or single-cell cloning.[12]
Table 2: Representative Transfection Efficiency Data
| Cell Line | Transfection Method | Plasmid Marker | Efficiency (%) |
|---|---|---|---|
| HEK293T | Lipofection | GFP | ~85% |
| HeLa | Lipofection | GFP | ~70% |
| iPSCs | Electroporation | mCherry | ~60% |
Protocol 3: Single-Cell Cloning by Limiting Dilution
To generate a homogenous knockout cell line, it is crucial to isolate and expand single cells.[15][16]
-
Cell Dissociation: At 48-72 hours post-transfection, harvest the cells by trypsinization.
-
Cell Counting: Resuspend the cells in fresh medium and perform an accurate cell count using a hemocytometer or automated cell counter.
-
Serial Dilution: Perform serial dilutions of the cell suspension to achieve a final concentration of 0.5-1 cell per 100 µL. This statistically ensures that most wells will receive either zero or one cell.
-
Plating: Dispense 100 µL of the final cell dilution into each well of multiple 96-well plates.
-
Incubation and Monitoring: Incubate the plates at 37°C. After 7-14 days, visually inspect the wells under a microscope to identify those containing a single colony originating from a single cell.
-
Expansion: Once colonies are of sufficient size, trypsinize the cells from each well containing a single colony and transfer them to a 24-well plate for further expansion. Continue to scale up the culture as the cells proliferate.
Protocol 4: Genotypic Validation by Sanger Sequencing and TIDE/ICE Analysis
Genotypic validation confirms the presence of indels at the target locus.[17][18][19]
-
Genomic DNA Extraction: From a portion of each expanded clonal population, extract genomic DNA using a commercial kit.
-
PCR Amplification: Design PCR primers that flank the sgRNA target site in the GRP gene, amplifying a 400-800 bp region. Perform PCR on the extracted genomic DNA from each clone and a wild-type control.
-
PCR Product Purification: Run the PCR products on an agarose (B213101) gel to confirm amplification of a single band of the correct size. Purify the PCR products using a PCR cleanup kit.
-
Sanger Sequencing: Send the purified PCR products for standard Sanger sequencing using one of the PCR primers.
-
Data Analysis:
-
Analyze the sequencing chromatograms from the clonal samples. A successful biallelic knockout will show overlapping peaks downstream of the cut site, indicating the presence of two different mutated alleles.[17]
-
Use online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to deconvolve the sequencing chromatograms and quantify the frequency and nature of the indels in the edited population compared to the wild-type control.[18][20]
-
Protocol 5: Protein Validation by Western Blot
The final confirmation of a functional knockout is the absence of the target protein.[17][18]
-
Protein Lysate Preparation: Lyse cells from each putative knockout clone and a wild-type control using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for GRP overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. A successful knockout clone will show a complete absence of the GRP protein band compared to the wild-type control. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Table 3: Summary of Validation Results for GRP Knockout Clones
| Clone ID | Sanger/ICE Result | Allele 1 | Allele 2 | GRP Protein Expression (Western Blot) | Knockout Status |
|---|---|---|---|---|---|
| WT | Wild-Type Sequence | WT | WT | Present | Wild-Type |
| GRP-KO-C1 | Indel Detected | +1 bp insertion | -7 bp deletion | Absent | Confirmed Biallelic KO |
| GRP-KO-C2 | Indel Detected | -2 bp deletion | -2 bp deletion | Absent | Confirmed Biallelic KO |
| GRP-KO-C3 | Indel Detected | -5 bp deletion | WT | Reduced | Monoallelic KO |
| GRP-KO-C4 | Wild-Type Sequence | WT | WT | Present | Unedited |
References
- 1. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. benchchem.com [benchchem.com]
- 4. Gene - GRPR [maayanlab.cloud]
- 5. Techniques for Validating CRISPR Changes Using RNA-Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 7. addgene.org [addgene.org]
- 8. CRISPR Single-Cell Cloning | Sartorius [sartorius.com]
- 9. CRISPR gRNA algorithm development for functional and specific gene knockout [horizondiscovery.com]
- 10. idtdna.com [idtdna.com]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. CRISPR Plasmid Transfection Protocol - Creative Biogene [creative-biogene.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. arep.med.harvard.edu [arep.med.harvard.edu]
- 15. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How to Validate a CRISPR Knockout [biognosys.com]
- 18. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 19. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 20. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for In-Vivo Rodent Behavioral Studies Using GRP Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin-releasing peptide (GRP) is a neuropeptide that, along with its cognate receptor, the gastrin-releasing peptide receptor (GRPR), plays a significant role in a variety of physiological processes within the central nervous system.[1] In recent years, the GRP system has emerged as a key modulator of complex behaviors, including fear, anxiety, pruritus (itch), and social interaction.[2] GRP agonists, which activate the GRPR, are valuable pharmacological tools for investigating the neural circuits and mechanisms underlying these behaviors in in-vivo rodent models. These studies are crucial for understanding the pathophysiology of related neuropsychiatric and dermatological disorders and for the development of novel therapeutic agents.
This document provides detailed application notes and protocols for utilizing GRP agonists in rodent behavioral studies, with a focus on fear conditioning, pruritus, anxiety, and social behavior paradigms.
GRP Receptor Signaling Pathway
The gastrin-releasing peptide receptor (GRPR) is a G protein-coupled receptor (GPCR).[2] Upon binding of a GRP agonist, the receptor undergoes a conformational change, leading to the activation of the Gαq subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the modulation of neuronal excitability and gene expression, influencing various behavioral outputs.
Diagram of the GRP receptor signaling cascade.
Experimental Workflow for In-Vivo Rodent Behavioral Studies
A typical workflow for investigating the effects of GRP agonists on rodent behavior involves several key stages, from animal preparation to data analysis.
A generalized experimental workflow.
Fear Conditioning
Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), typically a mild footshock. This paradigm is used to study the neural mechanisms of fear learning and memory.
Quantitative Data
| GRP Agonist | Species | Administration Route | Dose | Effect on Fear Conditioning | Reference |
| GRP | Rat | Intracerebroventricular (ICV) into Infralimbic Cortex | 300 ng | Significantly reduced freezing to contextual and cued fear | |
| GRP | Rat | ICV into Prelimbic Cortex | 300 ng | Significantly reduced freezing to contextual fear | |
| GRP | Rat | ICV into Central Nucleus of the Amygdala | 300 ng | Significantly reduced freezing to contextual fear |
Experimental Protocol: Cued and Contextual Fear Conditioning
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a speaker to deliver the auditory cue (CS). A separate, distinct context is used for cued fear testing.
-
Animals: Male rats (e.g., Sprague-Dawley) weighing 250-300g are individually housed and handled for several days before the experiment. For ICV studies, animals are surgically implanted with a guide cannula targeting the brain region of interest (e.g., infralimbic cortex, prelimbic cortex, or central nucleus of the amygdala) and allowed to recover for at least one week.
-
Conditioning (Day 1):
-
Place the rat in the conditioning chamber and allow for a 3-minute habituation period.
-
Present the auditory cue (e.g., 80 dB, 2 kHz tone) for 30 seconds.
-
During the last 2 seconds of the tone, deliver a mild footshock (US; e.g., 0.5 mA).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 2-3 minutes.
-
Remove the rat from the chamber 1 minute after the final pairing.
-
-
GRP Agonist Administration:
-
For acute effects on fear expression, infuse the GRP agonist (e.g., 300 ng of GRP in saline) or vehicle bilaterally into the target brain region via the implanted cannula 10-15 minutes before testing.
-
-
Contextual Fear Testing (Day 2):
-
Place the rat back into the original conditioning chamber (without the auditory cue or footshock).
-
Record the total time spent freezing (i.e., complete immobility except for respiration) over a 5-minute period.
-
-
Cued Fear Testing (Day 3):
-
Place the rat in a novel context with different visual, tactile, and olfactory cues.
-
Allow for a 3-minute habituation period.
-
Present the auditory cue for 3 minutes continuously.
-
Record the total time spent freezing during the cue presentation.
-
-
Data Analysis: The percentage of time spent freezing is calculated and compared between the GRP agonist and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Pruritus (Itch)
The sensation of itch, or pruritus, can be modeled in rodents by observing scratching behavior following the administration of a pruritogen. GRP and its agonists are potent inducers of scratching behavior when administered centrally.
Quantitative Data
| GRP Agonist | Species | Administration Route | Dose Range | Peak Scratching Response (bouts/hour) | Reference |
| Bombesin (B8815690) | Mouse | Intrathecal (IT) | 0.01 - 0.3 nmol | ~150 | [1] |
| GRP | Mouse | Intrathecal (IT) | 0.01 - 0.3 nmol | ~100 | [1] |
| Bombesin | Rat | Intracerebroventricular (ICV) | 0.01 - 0.32 µg | ~4000 |
Experimental Protocol: Bombesin-Induced Scratching
-
Apparatus: A transparent observation chamber that allows for clear video recording of the animal.
-
Animals: Male mice (e.g., C57BL/6) weighing 20-25g are group-housed and habituated to the observation chambers for at least 30 minutes on two consecutive days before the experiment.
-
GRP Agonist Administration:
-
Intrathecal (IT) Injection: Briefly restrain the mouse and perform a lumbar puncture between the L5 and L6 vertebrae to deliver the GRP agonist (e.g., bombesin at 0.01-0.3 nmol in a volume of 5 µL) or vehicle into the subarachnoid space.
-
Intracerebroventricular (ICV) Injection: For rats, following stereotaxic surgery and cannula implantation, inject the GRP agonist (e.g., bombesin at 0.01-0.32 µg in a volume of 10 µL) into the lateral ventricle.
-
-
Behavioral Observation:
-
Immediately after injection, place the mouse in the observation chamber.
-
Video record the animal for 30-60 minutes.
-
A trained observer, blind to the treatment conditions, will later score the videos. A bout of scratching is defined as one or more rapid movements of the hind paw directed towards and contacting the body, ending with the placement of the paw back on the floor.
-
-
Data Analysis: The total number of scratching bouts is counted and compared between the GRP agonist and vehicle-treated groups. Dose-response curves can be generated to determine the potency of different agonists.
Anxiety
Animal models of anxiety, such as the elevated plus maze (EPM), are used to assess the anxiolytic or anxiogenic effects of pharmacological compounds. While the GRP system is implicated in anxiety-related behaviors, specific dose-response data for GRP agonists in these models is not extensively documented in the available literature. Studies have often focused on the effects of GRP receptor antagonists or have used knockout models.
Experimental Protocol: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Male rats or mice are used. They are habituated to the testing room for at least 1 hour before the experiment.
-
GRP Agonist Administration: Administer the GRP agonist or vehicle via the desired route (e.g., ICV or intraperitoneal) at a predetermined time before the test (e.g., 15-30 minutes).
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Video record the session for later analysis.
-
-
Data Collection and Analysis:
-
Measure the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Total distance traveled can be measured to control for effects on general locomotor activity.
-
Note: Based on the known role of the GRP system in stress and fear, it is hypothesized that GRP agonists may produce anxiogenic-like effects in the EPM, though this requires further empirical validation with specific dose-response studies.
Social Behavior
Social interaction tests are used to evaluate the propensity of an animal to engage with a conspecific, which can be altered in various neuropsychiatric conditions. The GRP system has been shown to be involved in social behavior, with GRP receptor knockout mice exhibiting deficits in social interaction. However, quantitative data on the effects of GRP agonist administration on social behavior are limited.
Experimental Protocol: Social Interaction Test
-
Apparatus: A three-chambered apparatus is commonly used. The test animal is placed in the center chamber and can freely explore the side chambers, one of which contains a novel "stranger" mouse enclosed in a wire cage, while the other contains an empty wire cage.
-
Animals: Male mice are typically used. Both the test animal and the stranger mouse are habituated to the testing room before the experiment.
-
GRP Agonist Administration: Administer the GRP agonist or vehicle to the test animal prior to the social interaction test.
-
Testing:
-
Habituation (10 minutes): The test mouse is placed in the center chamber and allowed to explore all three chambers, with both side chambers containing empty wire cages.
-
Sociability Test (10 minutes): A stranger mouse is placed in one of the wire cages. The test mouse is again placed in the center and allowed to explore all three chambers.
-
Social Novelty Test (10 minutes): A second, novel stranger mouse is placed in the previously empty wire cage. The test mouse is allowed to explore, now having a choice between the familiar mouse and the novel mouse.
-
-
Data Collection and Analysis:
-
The time spent in each chamber and the time spent actively sniffing each wire cage are recorded.
-
A higher amount of time spent with the stranger mouse compared to the empty cage indicates normal sociability.
-
A preference for the novel mouse over the familiar mouse indicates normal social memory and novelty preference.
-
Note: Given the deficits observed in GRP receptor knockout mice, it is plausible that GRP agonists could modulate social behavior. Future studies are needed to establish a clear dose-response relationship and to elucidate the specific aspects of social interaction that are affected.
Conclusion
GRP agonists are powerful tools for dissecting the neural circuits underlying a range of behaviors in rodents. The protocols and data presented here provide a foundation for researchers to design and execute robust in-vivo behavioral studies. While the roles of GRP in fear and pruritus are well-characterized with available quantitative data, further investigation is required to fully understand its impact on anxiety and social behaviors. Such research will be instrumental in advancing our knowledge of the GRP system and its potential as a therapeutic target.
References
Application Notes and Protocols for Quantitative PCR Detection of Human GRP mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin-Releasing Peptide (GRP) is a neuropeptide involved in a variety of physiological processes, including gastrointestinal hormone release, smooth muscle contraction, and regulation of gastric acid secretion.[1] GRP and its receptor (GRPR) are also implicated in the progression of several cancers, making them important targets in oncology research and drug development. Accurate and reliable quantification of GRP mRNA expression is crucial for understanding its role in both normal physiology and disease. These application notes provide a detailed protocol for the detection of human GRP mRNA using quantitative Polymerase Chain Reaction (qPCR) with SYBR Green chemistry, along with primer information and data interpretation guidelines.
GRP Signaling Pathway
Gastrin-Releasing Peptide initiates its signaling cascade by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR). This binding event activates heterotrimeric G-proteins, specifically Gαq and Gα12/13. The activation of Gαq leads to the stimulation of Phospholipase C-β (PLC-β), which in turn activates Protein Kinase C (PKC). This cascade ultimately results in the activation of the Raf-MEK-ERK (MAPK) pathway. The Gα12/13 pathway activates Rho through RhoGEF, influencing the actin cytoskeleton and activating JNK and p38 MAP kinases. These signaling pathways converge on the nucleus to regulate transcription factors, thereby controlling gene expression related to cell proliferation, survival, and migration.
Caption: GRP Signaling Pathway.
qPCR Primer Information
The following primer set has been validated for the detection of human GRP mRNA. These primers are designed to span exon-exon junctions to prevent amplification of genomic DNA.
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size |
| Human GRP | GACCGTGCTGACCAAGATGTAC | AGGCTCCCTCTCTCAGAAACAG | 753 bp |
Experimental Protocols
This protocol outlines the necessary steps for the quantification of human GRP mRNA from total RNA using a two-step RT-qPCR approach with SYBR Green detection.
I. RNA Extraction and Quantification
-
RNA Isolation : Isolate total RNA from cultured cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method. Follow the manufacturer's instructions. To avoid DNA contamination, perform an on-column DNase digestion or treat the isolated RNA with DNase I.
-
RNA Quality and Quantity Assessment :
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.1 indicates high-purity RNA.
-
Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
II. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup : Prepare the reverse transcription reaction on ice. For a 20 µL reaction, combine the following components in a nuclease-free tube:
| Component | Volume/Amount |
| Total RNA | 1 µg |
| Random Hexamers (50 ng/µL) | 1 µL |
| dNTP Mix (10 mM each) | 1 µL |
| Nuclease-free water | to 13 µL |
-
Denaturation : Mix gently, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.
-
Reverse Transcription Master Mix : Prepare a master mix for the number of reactions. For each reaction, add:
| Component | Volume |
| 5X RT Buffer | 4 µL |
| 0.1 M DTT | 2 µL |
| RNase Inhibitor (40 U/µL) | 1 µL |
| Reverse Transcriptase (200 U/µL) | 1 µL |
-
Reverse Transcription Reaction : Add 8 µL of the master mix to each RNA/primer tube from step 2. Mix gently and centrifuge.
-
Incubation : Incubate the reaction at 25°C for 10 minutes, followed by 42°C for 50 minutes.
-
Inactivation : Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.
-
Storage : The resulting cDNA can be used immediately for qPCR or stored at -20°C.
III. Quantitative PCR (qPCR)
-
qPCR Reaction Setup : Prepare the qPCR reactions in a 96-well or 384-well qPCR plate. It is recommended to run all samples, standards, and no-template controls (NTC) in triplicate.
| Component | Volume for 20 µL reaction | Final Concentration |
| 2X SYBR Green Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.4 µL | 200 nM |
| Reverse Primer (10 µM) | 0.4 µL | 200 nM |
| cDNA (diluted 1:10) | 2 µL | - |
| Nuclease-free water | 7.2 µL | - |
-
Plate Preparation : Seal the plate with an optically clear adhesive film. Centrifuge the plate briefly to collect all components at the bottom of the wells.
-
qPCR Cycling Conditions : Perform the qPCR using a real-time PCR instrument with the following cycling conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 1 minute | |
| Melt Curve Analysis | 65°C to 95°C | Increment 0.5°C/5s | 1 |
Data Analysis and Presentation
The quantification of GRP mRNA can be performed using either absolute or relative quantification methods.
-
Absolute Quantification : Requires a standard curve generated from a serial dilution of a known quantity of the target DNA. The concentration of the unknown samples is then interpolated from this curve.
-
Relative Quantification (ΔΔCq Method) : The expression of the target gene (GRP) is normalized to a stably expressed reference gene (e.g., GAPDH, ACTB). The fold change in expression is calculated relative to a control sample.
Example Data: GRP mRNA Expression in Human Colon Cancer Cell Lines
The following table presents example data on the absolute quantification of GRP mRNA in several human colon cancer cell lines.[2]
| Cell Line | GRP mRNA Expression (cDNA copies/µg of tRNA) ± S.E. |
| H-489 | 1100 ± 300 |
| HT-29 | 6500 ± 600 |
| CaCo-2 | Not explicitly quantified in the provided text |
Note: The expression of GRP mRNA varied approximately 6-fold across the evaluated cell lines in this particular study.[2]
Experimental Workflow
The following diagram illustrates the complete workflow for the quantitative detection of human GRP mRNA.
Caption: qPCR Workflow for GRP mRNA.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No amplification or high Cq values | Poor RNA quality or quantity | Re-extract RNA, ensure high purity and integrity. |
| Inefficient reverse transcription | Optimize RT protocol; check enzyme activity. | |
| qPCR inhibitors in the sample | Purify cDNA or dilute the sample. | |
| Non-specific amplification (multiple peaks in melt curve) | Primer-dimers | Optimize primer concentration; increase annealing temperature. |
| Genomic DNA contamination | Treat RNA with DNase I. | |
| High variability between replicates | Pipetting errors | Use a master mix; ensure accurate pipetting. |
| Poorly mixed reagents | Vortex and centrifuge all solutions before use. |
References
Application Notes and Protocols for Radiolabeling of Gastrin-Releasing Peptide (GRP) for Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastrin-Releasing Peptide (GRP) is a neuropeptide that exerts its effects through the GRP receptor (GRPR), also known as BB₂.[1] The GRPR is a G-protein coupled receptor (GPCR) that is frequently overexpressed in various human cancers, including prostate, breast, lung, and colon cancer, making it a prime target for diagnostic imaging and targeted radiotherapy.[1][2][3] Receptor binding assays using radiolabeled GRP or its analogs are fundamental for characterizing the affinity and specificity of novel therapeutic and diagnostic agents targeting the GRPR.
This document provides detailed protocols for the radiolabeling of GRP analogs with common radionuclides such as Iodine-125 (B85253) (¹²⁵I), Gallium-68 (⁶⁸Ga), Indium-111 (¹¹¹In), and Lutetium-177 (¹⁷⁷Lu), as well as a comprehensive protocol for performing in vitro receptor binding assays.
GRP Receptor Signaling Pathway
Upon binding of GRP or its analogs, the GRP receptor undergoes a conformational change, activating intracellular G-proteins. This activation stimulates the phospholipase C (PLC) signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][4][5] These second messengers then propagate downstream signals that influence cell proliferation, migration, and hormone secretion.[4]
Part 1: Radiolabeling of GRP Analogs
The choice of radionuclide depends on the intended application: γ-emitters like ¹²⁵I and ¹¹¹In are suitable for in vitro assays and SPECT imaging, the positron emitter ⁶⁸Ga is used for PET imaging, and β-emitters like ¹⁷⁷Lu are used for targeted radiotherapy.[6][7]
Section 1.1: Radioiodination with Iodine-125 (¹²⁵I)
Direct radioiodination targets tyrosine or histidine residues within the peptide sequence.[8] The Chloramine-T method is a common oxidative technique.[8]
Protocol: ¹²⁵I-Labeling using the Chloramine-T Method
-
Preparation: To a microcentrifuge tube, add the following reagents in order:
-
Phosphate (B84403) Buffer (0.5 M, pH 7.4).
-
GRP analog solution (typically 1 mg/mL in a suitable solvent).
-
[¹²⁵I]NaI solution (e.g., 1 mCi / 37 MBq).
-
-
Initiation: Add Chloramine-T solution (e.g., 1 mg/mL in phosphate buffer) to initiate the oxidation of iodide to its reactive electrophilic form.[8] The reaction mixture is incubated at room temperature for 60-90 seconds.
-
Quenching: Terminate the reaction by adding a reducing agent, such as sodium metabisulfite (B1197395) solution (e.g., 2 mg/mL in phosphate buffer), to reduce unreacted oxidizing agents.[8][9]
-
Purification:
-
The reaction mixture is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) or a pre-conditioned C18 Sep-Pak cartridge.[9]
-
Elute the purified ¹²⁵I-labeled GRP analog using an appropriate solvent system (e.g., an acetonitrile/water gradient).
-
-
Quality Control:
-
Assess radiochemical purity and yield using radio-TLC or analytical RP-HPLC.[10] A radiochemical purity of >95% is generally required for binding assays.
-
Section 1.2: Radiolabeling with Metallic Radionuclides (⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu)
Labeling peptides with metallic radionuclides requires the use of a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is first conjugated to the GRP analog. The chelator firmly sequesters the radiometal.
Protocol: General Labeling of DOTA-conjugated GRP Analogs
-
Preparation:
-
For ⁶⁸Ga , elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl. The optimal pH for complexation with DOTA is between 3 and 4.[11] Use an acetate or HEPES buffer to adjust the pH.[11][12] Note that HEPES is not approved for human use and may require an additional purification step.[11]
-
For ¹¹¹In and ¹⁷⁷Lu , use commercially available ¹¹¹InCl₃ or ¹⁷⁷LuCl₃. The reaction is typically performed in an acetate buffer at a pH of approximately 4.5.[13][14]
-
-
Reaction:
-
Purification:
-
Quality Control:
-
Determine the radiochemical yield and purity using radio-TLC or RP-HPLC. The final product should have a radiochemical purity exceeding 95%.
-
Part 2: Receptor Binding Assays
Receptor binding assays are performed to determine the affinity of the radiolabeled GRP analog (the radioligand) for the GRPR. Competitive binding assays are most common, where the radioligand competes with increasing concentrations of a non-radiolabeled GRP analog (the competitor) for binding to the receptor.
Section 2.1: Materials and Reagents
-
Cell Lines: GRPR-expressing cell lines are essential. Commonly used models include:
-
Radioligand: Radiolabeled GRP analog (e.g., [¹²⁵I-Tyr⁴]bombesin, ⁶⁸Ga-RM2, ¹¹¹In-DOTA-AMBA) of high specific activity and purity.
-
Competitor: Non-radiolabeled GRP analog.
-
Assay Buffer: e.g., Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.
-
Wash Buffer: Cold assay buffer.
-
Cell Lysis Buffer: e.g., 1 N NaOH.
-
Instrumentation: Gamma counter or beta counter, depending on the radionuclide.
Section 2.2: Experimental Protocol
References
- 1. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Novel series of 111In-labeled bombesin analogs as potential radiopharmaceuticals for specific targeting of gastrin-releasing peptide receptors expressed on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Gene - GRPR [maayanlab.cloud]
- 6. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination radionuclide therapy using 177Lu- and 90Y-labeled somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Video: An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group [jove.com]
- 11. 68Ga-Radiolabeling and Pharmacological Characterization of a Kit-Based Formulation of the Gastrin-Releasing Peptide Receptor (GRP-R) Antagonist RM2 for Convenient Preparation of [68Ga]Ga-RM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates [mdpi.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. GASTRIN-RELEASING PEPTIDE RECEPTOR IN BREAST CANCER MEDIATES CELLULAR MIGRATION AND INTERLEUKIN-8 EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gastrin Releasing Peptide Receptor stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]
Application Notes and Protocols for GRP Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin-Releasing Peptide (GRP) is a neuropeptide that plays a significant role in various physiological and pathophysiological processes, including gastrointestinal functions, central nervous system regulation, and the progression of several cancers.[1][2] The synthesis and purification of GRP and its analogs are crucial for research into its biological functions and for the development of novel therapeutic agents. These application notes provide detailed methodologies for the chemical synthesis and purification of GRP peptides, tailored for researchers, scientists, and professionals in drug development.
GRP Peptide Synthesis Techniques
The chemical synthesis of peptides like GRP can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides up to around 40 amino acids in length.[3] In SPPS, the peptide chain is assembled stepwise while being anchored to an insoluble polymer resin.[4][5] This approach simplifies the purification process at each step, as excess reagents and byproducts can be washed away easily.[5] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used orthogonal protection scheme in SPPS.[5][6]
Liquid-Phase Peptide Synthesis (LPPS) , also known as solution-phase synthesis, involves the sequential coupling of amino acids in a homogenous solution.[7] While it can be more time-consuming due to the need for purification after each step, LPPS is advantageous for the large-scale synthesis of short peptides and for peptides that may be difficult to synthesize on a solid support due to issues like aggregation.[3]
Protecting Groups and Coupling Reagents
Successful peptide synthesis relies on the use of protecting groups to prevent unwanted side reactions at the reactive functional groups of the amino acids.[4] The choice of coupling reagent is also critical for efficient peptide bond formation.
Protecting Groups:
| Protecting Group | Abbreviation | Target Group | Deprotection Conditions |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-amino group | Mild base (e.g., 20% piperidine (B6355638) in DMF) |
| tert-Butoxycarbonyl | Boc | α-amino group | Strong acid (e.g., trifluoroacetic acid - TFA) |
| tert-Butyl | tBu | Side chains of Asp, Glu, Ser, Thr, Tyr | Strong acid (e.g., TFA) |
| Trityl | Trt | Side chains of Asn, Gln, His | Mild acid |
| Benzyloxycarbonyl | Z | α-amino or side-chain amino groups | Catalytic hydrogenation or strong acid |
Coupling Reagents:
The efficiency of peptide bond formation can be significantly influenced by the choice of coupling reagent. Modern coupling reagents are typically aminium/uronium or phosphonium (B103445) salts.[8]
| Coupling Reagent | Abbreviation | Type | Key Features |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium | Highly efficient, especially for sterically hindered amino acids.[9] |
| (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Aminium | Widely used, good coupling efficiency.[10] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Aminium | High efficiency, comparable to HATU, with a better safety profile as it is not based on potentially explosive benzotriazoles.[8] |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Cost-effective, but the byproduct (dicyclohexylurea) is poorly soluble, which can complicate purification.[10] |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Similar to DCC, but the urea (B33335) byproduct is more soluble.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a GRP Decapeptide Analog (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of a GRP decapeptide analog using the Fmoc/tBu strategy on a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials:
-
Fmoc-Rink Amide resin (substitution level: 0.5-1.0 mmol/g)
-
Fmoc-protected amino acids
-
Coupling reagent: HATU
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Fmoc-Rink Amide resin in the synthesis vessel.
-
Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[11]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
After complete coupling, wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the GRP sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.[10]
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of GRP Peptide by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[6] It separates the target peptide from impurities based on hydrophobicity.[12]
Materials:
-
Crude GRP peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude GRP peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[13]
-
-
Method Development (Analytical Scale):
-
Before preparative purification, it is recommended to optimize the separation on an analytical C18 column.[14]
-
Inject a small amount of the crude peptide and run a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) to determine the retention time of the target peptide.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions.
-
Load the filtered crude peptide solution onto the column.
-
Run a gradient of Mobile Phase B based on the analytical run, typically a shallower gradient around the elution point of the target peptide to maximize resolution.
-
Monitor the elution profile at 214-220 nm, which corresponds to the absorbance of the peptide bond.[15]
-
Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis:
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
-
Lyophilization:
-
Freeze the pooled pure fractions and lyophilize them to obtain the purified GRP peptide as a white, fluffy powder.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Coupling Efficiency | Racemization Risk | Safety Profile | Solubility |
| HATU | Very high, effective for hindered couplings[9] | Generally low | Based on potentially explosive HOAt | Good in DMF |
| HBTU | High, widely used[10] | Can be higher than HATU[10] | Based on potentially explosive HOBt | Good in DMF |
| COMU | Excellent, comparable to HATU[8] | Low | Safer, not based on explosive triazoles | High in various solvents |
| DIC | Good | Low with additives | Good | Good |
Table 2: Typical Purity Grades of Synthetic Peptides
| Purity Grade | Purity Level | Typical Applications |
| Crude | 50-70% | High-throughput screening, initial biological assays[7] |
| Desalted | >70-85% | Antibody production, non-quantitative enzyme-substrate studies[7] |
| >90% | >90% | In vitro studies, cell-based assays[16] |
| >95% | >95% | In vivo studies, structural studies (NMR, X-ray crystallography)[15] |
| >98% | >98% | Clinical and therapeutic applications[16] |
Visualizations
GRP Receptor Signaling Pathway
Gastrin-Releasing Peptide mediates its effects by binding to the GRP receptor (GRPR), a G-protein coupled receptor (GPCR).[2][17] This binding primarily activates Gαq and Gα12/13 proteins, initiating downstream signaling cascades that regulate cellular processes such as proliferation, migration, and hormone secretion.
Caption: GRP Receptor Signaling Cascade.
Experimental Workflow for GRP Peptide Synthesis and Purification
The overall process for obtaining a pure GRP peptide involves a series of sequential steps, from the initial synthesis on a solid support to the final purification and characterization.
Caption: Workflow for GRP Peptide Synthesis.
References
- 1. Gastrin-releasing peptide - Wikipedia [en.wikipedia.org]
- 2. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. gencefebio.com [gencefebio.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. peptide.com [peptide.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Gastrin-Releasing Peptide (GRP) in Spinal Cord Itch Pathway Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Itch, or pruritus, is a complex sensory modality that significantly impacts the quality of life in various dermatological and systemic diseases. The spinal cord dorsal horn serves as the primary integration center for itch signals before their transmission to the brain. Within this intricate circuitry, Gastrin-Releasing Peptide (GRP) and its cognate G protein-coupled receptor, the Gastrin-Releasing Peptide Receptor (GRPR), have been identified as a crucial signaling system for mediating itch.[1][2] GRPR-expressing neurons, located predominantly in the superficial dorsal horn, are considered a key population of interneurons that receive and transmit pruriceptive information.[2][3][4] Consequently, GRP has become an invaluable pharmacological tool to selectively activate these neurons and study the spinal mechanisms of itch, while GRPR has emerged as a promising therapeutic target for novel anti-pruritic drugs.[1][2]
Application Notes
GRP as a Tool for Inducing Itch-Specific Behavior
Intrathecal (i.t.) administration of GRP is a well-established and reliable method for inducing robust, dose-dependent scratching behavior in various animal models, including rodents and primates.[5] This application is fundamental for:
-
Behavioral Phenotyping: Quantifying itch responses to test the efficacy of potential anti-pruritic compounds.
-
Circuit Mapping: Combining GRP-induced behavior with genetic or pharmacological manipulations (e.g., cell-specific ablations, receptor antagonism) to dissect the functional roles of different neuronal populations in the itch pathway.[5][6]
-
Model Validation: Establishing a positive control for itch in studies investigating different pruritogens or chronic itch models.
Identifying and Characterizing Itch-Responsive Neurons
The high specificity of the GRP-GRPR system allows researchers to pinpoint and study the "itch-receptive" neuronal population in the spinal cord. Ablation of GRPR-expressing neurons has been shown to abolish scratching behavior induced by a wide array of pruritogens, confirming their central role.[3][5][7] Applications include:
-
Electrophysiology: Bath application of GRP to ex vivo spinal cord slices enables the electrophysiological characterization (e.g., changes in firing rate, membrane potential) of GRPR-expressing neurons.[8]
-
Calcium Imaging: Using genetically encoded calcium indicators (e.g., GCaMP) or calcium-sensitive dyes, researchers can visualize and quantify the activation of specific dorsal horn neurons in response to GRP.[8][9]
-
Immunohistochemistry: Antibodies against GRP and GRPR can be used to map the anatomical distribution and connectivity of these components within the spinal dorsal horn.
GRPR as a Therapeutic Target for Anti-Pruritic Drug Development
The critical role of GRPR in mediating itch, but not acute pain, makes it an attractive target for developing specific anti-itch therapies with a potentially lower risk of side effects compared to broad-spectrum analgesics or opioids.[1][2] Research applications in this area focus on:
-
Screening Antagonists: Using GRP-induced scratching assays to test the in vivo efficacy of novel GRPR antagonists.[5][10]
-
Mechanism of Action Studies: Investigating the downstream signaling pathways of GRPR to identify other potential drug targets.[10][11]
-
Chronic Itch Models: Studying changes in the expression and function of the GRP-GRPR system in models of chronic itch, such as atopic dermatitis or psoriasis, to validate its relevance in pathological conditions.[5][6]
Quantitative Data Summary
The following tables summarize quantitative data from key studies, providing a reference for experimental design.
Table 1: Behavioral Responses to Intrathecal GRP Administration in Mice
| Agonist | Dose Range (nmol, i.t.) | Peak Response Time | Observation Period | Key Finding | Reference |
| GRP | 0.01 - 0.3 | ~2-10 min | 60 min | Dose-dependent increase in scratching; max response at 0.1 nmol. | [12] |
| GRP | 0.02 - 0.1 | Not specified | Not specified | Rapidly and dose-dependently elicited scratching behaviors. | [5] |
| Bombesin | 0.01 - 0.3 | ~2-10 min | 60 min | Induced scratching, grooming, and preening behaviors. | [12] |
| GRP18–27 | 2 | Not specified | 30 min | Induced scratching that was significantly attenuated by GRPR antagonist. | [13] |
| Oxytocin* | 0.01 - 0.3 | ~5-10 min | 30 min | Dose-dependently induced scratching (~300 bouts at 0.3 nmol). | [14] |
*Note: Oxytocin is proposed to act via activation of the spinal GRP/GRPR system.[14]
Table 2: Cellular Responses of Spinal Dorsal Horn Neurons to GRP
| Technique | Preparation | GRP Concentration | Cellular Response | Species | Reference |
| Calcium Imaging | Dissociated Dorsal Horn Neurons | Not specified | 9% of neurons showed an increase in calcium signaling. | Rat | [8] |
| Whole-Cell Patch Clamp | Spinal Cord Slices | Not specified | ~25% of superficial dorsal horn neurons increased action potential firing. | Rat/Mouse | [8] |
| Immunohistochemistry | DRG Sections | N/A | 20-40% of pruritogen-responsive DRG neurons expressed GRP. | Mouse | [8] |
Visualizations: Pathways and Workflows
GRP-GRPR Signaling in the Spinal Dorsal Horn
Caption: GRP and glutamate are co-released to activate GRPR-expressing itch interneurons.
Experimental Workflow for GRP-Induced Itch Assay
Caption: Workflow for assessing itch behavior following intrathecal GRP injection.
Experimental Protocols
Protocol 1: Intrathecal (i.t.) Injection of GRP in Mice
This protocol describes the direct administration of GRP into the cerebrospinal fluid at the lumbar level to induce scratching behavior.
Materials:
-
Gastrin-Releasing Peptide (GRP) powder
-
Sterile, pyrogen-free saline
-
30-gauge, 1/2-inch needle attached to a 25 µL Hamilton syringe
-
Isoflurane (B1672236) anesthesia system
-
Observation chambers (clear plexiglass cylinders)
-
Video recording equipment
Procedure:
-
Animal Preparation:
-
Acclimatize male C57BL/6J mice (8-12 weeks old) to the observation chambers for at least 30 minutes before the experiment.
-
Prepare GRP solution by dissolving it in sterile saline to the desired concentration (e.g., 0.1 nmol / 5 µL).
-
-
Anesthesia and Injection:
-
Briefly anesthetize a mouse with light isoflurane (2-3%) until it is sedated but reflexes are still partially present. Anesthesia should be light enough for rapid recovery.
-
Position the mouse in a prone position, arching the back downwards to open the intervertebral spaces.[15]
-
Locate the injection site by palpating the hip bones; the injection target is the intervertebral space between the L5 and L6 vertebrae.[15][16]
-
Carefully insert the 30G needle into the L5-L6 intervertebral space. A characteristic tail-flick reflex often confirms successful entry into the subarachnoid space.[16]
-
Slowly inject 5 µL of the GRP solution (or vehicle control) over 5-10 seconds.
-
-
Behavioral Observation:
-
Immediately after injection, place the mouse into the observation chamber.
-
Videorecord the animal's behavior for a period of 30 to 60 minutes.
-
A bout of scratching is defined as the hind paw lifting to scratch the flank or neck area and then returning to the floor, regardless of the number of scratching strokes.
-
-
Data Analysis:
-
A blinded observer should count the total number of scratching bouts from the video recordings.
-
Data are typically plotted as the total number of scratches over the observation period or in 5-minute time bins. Statistical analysis (e.g., t-test or ANOVA) is used to compare GRP-treated groups with vehicle controls.
-
Protocol 2: Ex Vivo Spinal Cord Slice Calcium Imaging
This protocol allows for the visualization of GRP-induced activation of dorsal horn neurons.
Materials:
-
Transgenic mice expressing a genetically encoded calcium indicator (GECI) like GCaMP6s in target neurons, or wild-type mice for dye loading.
-
Vibratome for tissue slicing.
-
Carbogen gas (95% O₂, 5% CO₂).
-
Dissection and recording artificial cerebrospinal fluid (aCSF).
-
Fluorescence microscope with a fast-acquisition camera.
-
GRP and other relevant pharmacological agents (e.g., TTX, receptor antagonists).
Procedure:
-
Spinal Cord Slice Preparation:
-
Deeply anesthetize the mouse and perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and place it in ice-cold, carbogen-gassed dissection aCSF.
-
Embed the lumbar segment in agarose (B213101) and cut 300-400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in carbogenated recording aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before imaging.
-
-
Calcium Imaging:
-
Transfer a slice to the recording chamber of the microscope and continuously perfuse with carbogenated aCSF.
-
Identify the superficial dorsal horn (laminae I-II) and select a region of interest (ROI) containing multiple neuronal cell bodies.
-
Acquire baseline fluorescence images for 2-5 minutes.
-
Bath-apply GRP at a known concentration (e.g., 1-10 µM) to the slice.
-
Record the change in fluorescence intensity over time for 5-10 minutes.
-
-
Data Analysis:
-
Define ROIs around individual cell bodies.
-
Measure the fluorescence intensity (F) for each ROI over time.
-
Calculate the change in fluorescence relative to baseline (ΔF/F₀), where F₀ is the average baseline fluorescence.
-
A neuron is considered responsive if the GRP application induces a transient increase in ΔF/F₀ that exceeds a defined threshold (e.g., 3 standard deviations above baseline noise).
-
Quantify the percentage of responsive cells and the magnitude of their response.
-
Protocol 3: Ex Vivo Whole-Cell Electrophysiological Recording
This protocol is used to directly measure the electrical properties of GRP-sensitive neurons.
Materials:
-
Spinal cord slice preparation (as described in Protocol 2).
-
Electrophysiology rig with amplifier, micromanipulators, and data acquisition system.
-
Glass micropipettes for patch-clamping (3-6 MΩ resistance).
-
Internal solution for the patch pipette.
-
Recording aCSF and pharmacological agents.
Procedure:
-
Slice Preparation and Neuron Identification:
-
Prepare and maintain spinal cord slices as described above.
-
Using differential interference contrast (DIC) optics, identify neurons in the superficial dorsal horn for recording. If using fluorescent reporter mice, targeted recordings can be made from GRPR-expressing neurons.
-
-
Whole-Cell Recording:
-
Establish a high-resistance (>1 GΩ) seal between the micropipette and the neuronal membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Current-Clamp: Record the resting membrane potential and fire action potentials by injecting current. Perfuse the slice with GRP and record changes in membrane potential and firing frequency.[8]
-
Voltage-Clamp: Clamp the neuron at a specific holding potential (e.g., -70 mV) and record inward or outward currents induced by GRP application.
-
-
Data Analysis:
-
In current-clamp mode, measure the change in resting membrane potential, the number of action potentials before and after GRP application, and changes in input resistance.
-
In voltage-clamp mode, measure the amplitude and kinetics of the GRP-induced current.
-
Compare the properties of GRP-responsive neurons to non-responsive neurons.
-
References
- 1. Gastrin-releasing peptide and pruritus: more than just scratching the surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. jneurosci.org [jneurosci.org]
- 4. Frontiers | Synaptic circuits involving gastrin-releasing peptide receptor-expressing neurons in the dorsal horn of the mouse spinal cord [frontiersin.org]
- 5. GRP receptor and AMPA receptor cooperatively regulate itch-responsive neurons in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical role of GRP receptor–expressing neurons in the spinal transmission of imiquimod‐induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Gastrin-Releasing Peptide Opens the Spinal Gate for Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Gastrin-Releasing Peptide Receptor (GRPR) in the Spinal Cord as a Novel Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and targeting of the endosomal signaling of the gastrin releasing peptide receptor in pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and targeting of the endosomal signaling of the gastrin releasing peptide receptor in pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological Function of Gastrin-Releasing Peptide and Neuromedin B Receptors in Regulating Itch Scratching Behavior in the Spinal Cord of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of Gastrin-Releasing Peptide as a Mediator for 5′-Guanidinonaltrindole-Induced Compulsive Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxytocin Elicits Itch Scratching Behavior via Spinal GRP/GRPR System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for GRP Detection in Cell Culture Supernatants using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin-Releasing Peptide (GRP) is a regulatory peptide hormone and neurotransmitter with a significant role in various physiological and pathological processes. It is implicated in gastrointestinal functions, cell proliferation, and tumorigenesis. Notably, GRP and its receptor (GRPR) are often overexpressed in several types of cancers, including small cell lung carcinoma, neuroblastoma, and prostate cancer, where GRP can act as an autocrine or paracrine growth factor.[1][2] The quantification of GRP secreted by cancer cell lines into their culture medium is crucial for studying tumor biology, evaluating the efficacy of novel therapeutics, and identifying potential biomarkers.
This document provides detailed application notes and experimental protocols for the quantitative detection of GRP in cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA). It covers the principles of the assay, sample preparation, detailed step-by-step procedures for both sandwich and competitive ELISA formats, and data analysis.
GRP Signaling Pathway
GRP mediates its effects by binding to the GRP receptor (GRPR), a G protein-coupled receptor (GPCR). Upon binding, the receptor activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade through the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These downstream events ultimately influence gene expression and cellular processes such as proliferation and survival.
Data Presentation: GRP Secretion by Cancer Cell Lines
Several studies have demonstrated the secretion of GRP from various cancer cell lines, establishing its role as an autocrine and/or paracrine growth factor. While absolute concentrations can vary based on cell density, culture conditions, and time, the following table summarizes qualitative and semi-quantitative findings from the literature regarding GRP production in different cell lines.
| Cell Line | Cancer Type | GRP Secretion Detected | Reference |
| NCI-H345 | Small Cell Lung Carcinoma | Yes | [3] |
| A549 (serum-free adapted) | Non-Small Cell Lung Carcinoma | Yes | [4] |
| SK-N-SH | Neuroblastoma | Yes | [2][5] |
| SH-SY5Y | Neuroblastoma | Yes | [6] |
| LAN-1 | Neuroblastoma | Yes | [5] |
| IMR-32 | Neuroblastoma | Yes | [5] |
Note: The table indicates that GRP secretion has been detected in the conditioned media of these cell lines. For precise quantification, it is essential to perform a validated GRP ELISA on supernatants collected from your specific cell culture experiments.
Experimental Protocols
Preparation of Cell Culture Supernatants (Conditioned Media)
This protocol describes the collection of conditioned media from adherent cell cultures for GRP analysis.
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Serum-free or low-serum cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile and cold
-
Conical tubes (15 mL or 50 mL), sterile
-
Centrifuge
-
Pipettes and sterile tips
Procedure:
-
Cell Seeding: Plate cells in a culture dish or flask and grow in complete medium until they reach the desired confluency (typically 70-80%).
-
Medium Removal: Aspirate the complete medium from the culture vessel.
-
Washing: Gently wash the cell monolayer twice with pre-warmed, sterile PBS to remove any residual serum proteins.
-
Incubation with Serum-Free/Low-Serum Medium: Add an appropriate volume of serum-free or low-serum medium to the cells. The volume will depend on the size of the culture vessel.
-
Conditioning Period: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the accumulation of secreted GRP in the medium. This period may need to be optimized for your specific cell line and experimental goals.
-
Collection: Carefully collect the conditioned medium into a sterile conical tube, avoiding disturbance of the cell layer.
-
Centrifugation: Centrifuge the collected supernatant at 1,000-2,000 x g for 10-15 minutes at 4°C to pellet any detached cells and cellular debris.[7]
-
Aliquoting and Storage: Carefully transfer the clarified supernatant to fresh, sterile microcentrifuge tubes. It is recommended to aliquot the supernatant to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C until use.[3]
GRP ELISA Protocols
Two common ELISA formats for detecting GRP are the Sandwich ELISA and the Competitive ELISA. The choice between them often depends on the size of the analyte and the availability of suitable antibody pairs.
The sandwich ELISA is highly specific as it utilizes two antibodies that bind to different epitopes on the GRP molecule.[8]
Materials:
-
GRP ELISA kit (Sandwich format) containing:
-
Pre-coated 96-well plate with capture antibody
-
Detection antibody (biotinylated)
-
Standard GRP
-
Assay diluent
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
-
Prepared cell culture supernatants
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and preparing a standard dilution series.
-
Add Standards and Samples: Add 100 µL of each standard and sample (in duplicate or triplicate) to the appropriate wells of the pre-coated plate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well.
-
Incubation: Cover the plate and incubate (e.g., 1-2 hours at room temperature).
-
Washing: Repeat the washing step.
-
Add Streptavidin-HRP: Add 100 µL of the diluted streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate (e.g., 30-60 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.
Competitive ELISA is often used for smaller molecules like GRP and relies on the competition between the GRP in the sample and a labeled GRP for binding to a limited number of antibody sites.[8] In this format, the signal is inversely proportional to the amount of GRP in the sample.
Materials:
-
GRP ELISA kit (Competitive format) containing:
-
Pre-coated 96-well plate with GRP antibody
-
HRP-conjugated GRP
-
Standard GRP
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Wash buffer
-
-
Prepared cell culture supernatants
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit instructions.
-
Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells.
-
Add HRP-Conjugated GRP: Immediately add 50 µL of HRP-conjugated GRP to each well (except the blank).
-
Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 1-2 hours at 37°C). During this step, the GRP in the sample and the HRP-conjugated GRP compete for binding to the antibody on the plate.
-
Washing: Aspirate and wash the plate 4-5 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark (e.g., 15-20 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm.
Data Analysis
-
Calculate Average Absorbance: Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Generate Standard Curve: Plot the average absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. For competitive ELISAs, the absorbance will decrease with increasing concentration.
-
Curve Fitting: Use a four-parameter logistic (4-PL) curve-fitting model to generate the standard curve. This is the most common and recommended method for ELISA data.
-
Determine Sample Concentrations: Interpolate the GRP concentration of your samples from the standard curve using their average absorbance values.
-
Apply Dilution Factor: If your samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the actual concentration of GRP in the original cell culture supernatant.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient washing- Reagents not at room temperature- Contamination of reagents- High concentration of detection antibody/enzyme conjugate | - Increase the number of washes and ensure complete aspiration of wash buffer.- Allow all reagents to come to room temperature before use.- Use fresh, sterile reagents.- Optimize the concentration of detection reagents. |
| Low Signal | - Insufficient incubation time/temperature- Inactive reagents (improper storage)- Low GRP concentration in samples- Incorrect wavelength used for reading | - Ensure incubation times and temperatures are as per the protocol.- Check the expiration dates and storage conditions of the kit components.- Concentrate the supernatant or increase the conditioning time.- Verify the correct wavelength setting on the microplate reader. |
| High Coefficient of Variation (CV) | - Pipetting errors- Inconsistent washing- Temperature gradients across the plate | - Use calibrated pipettes and practice consistent pipetting technique.- Ensure uniform washing of all wells.- Incubate the plate in a stable temperature environment. |
| No Signal | - Omission of a critical reagent- Incorrect kit for the target species- GRP not secreted by the cell line | - Carefully review the protocol to ensure all steps were followed correctly.- Confirm that the kit is designed to detect GRP from the species of your cell line.- Verify GRP expression in your cell line by another method (e.g., RT-PCR). |
References
- 1. Gastrin releasing peptide is a selective mitogen for small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Gastrin-Releasing Peptide as a New Approach to Treat Aggressive Refractory Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple gastrin-releasing peptide gene-associated peptides are produced by a human small cell lung cancer line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-linked immunosorbent assay of pro-gastrin-releasing peptide for small cell lung cancer patients in comparison with neuron-specific enolase measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. Gastrin-Releasing Peptide Is a Growth Factor for Human Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased gastrin-releasing peptide (GRP) receptor expression in tumour cells confers sensitivity to [Arg6,D-Trp7,9,NmePhe8]-substance P (6–11)-induced growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glial conditioned medium alters the expression of amyloid precursor protein in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GRP-Induced Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin-releasing peptide (GRP) is a neuropeptide that plays a significant role in various physiological processes, including gastrointestinal functions, and has been implicated in the pathophysiology of several cancers.[1] The effects of GRP are mediated through the GRP receptor (GRPR), a G protein-coupled receptor (GPCR).[1] Upon activation by GRP, the receptor couples to Gαq proteins, initiating a signaling cascade that leads to the mobilization of intracellular calcium ([Ca2+]i).[2][3] The study of GRP-induced calcium mobilization is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the GRPR.
These application notes provide an overview of the common methods used to study GRP-induced calcium mobilization, including detailed protocols for fluorescent and luminescent assays.
GRP Receptor Signaling Pathway
Activation of the GRPR by GRP initiates a well-defined signaling cascade. The receptor, coupled to a Gq protein, activates phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[2] This increase in intracellular calcium concentration is a key event in GRP-mediated cellular responses.
Methods for Measuring GRP-Induced Calcium Mobilization
Several methods are available to measure the increase in intracellular calcium following GRP stimulation. These can be broadly categorized into fluorescence-based assays and luminescence-based assays.[5]
Fluorescence-Based Calcium Assays
These assays utilize fluorescent dyes that exhibit a change in their spectral properties upon binding to calcium.[5] They are widely used for their high sensitivity and adaptability to high-throughput screening (HTS) platforms.[6][7]
-
Fluo-4: A single-wavelength indicator that shows a large fluorescence intensity increase upon binding Ca2+.[8][9][10] It is excited at ~494 nm and emits at ~516 nm, making it compatible with standard FITC/GFP filter sets.[8][10]
-
Fura-2: A ratiometric indicator that allows for more precise quantification of intracellular calcium concentrations by minimizing effects of uneven dye loading and photobleaching.[11] It is excited at two wavelengths, ~340 nm (Ca2+-bound) and ~380 nm (Ca2+-free), with emission measured at ~510 nm.[11][12]
Protocol 1: Fluo-4 AM Calcium Mobilization Assay
This protocol is adapted for adherent cells grown in a 96-well microplate format.
Materials:
-
Cells expressing GRPR (e.g., U2OS-GRPR stable cell line)[13]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM (acetoxymethyl ester)[8]
-
Anhydrous DMSO
-
Pluronic F-127[8]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)[8][14]
-
GRP peptide
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[15]
-
Pluronic F-127 Stock Solution: Prepare a 10% (w/v) stock solution in DMSO.
-
Probenecid Stock Solution (Optional): Prepare a 250 mM stock solution in 1 N NaOH and adjust the pH to 7.4 with HCl.
-
Loading Buffer: On the day of the assay, prepare the loading buffer by diluting Fluo-4 AM stock solution to a final concentration of 2-5 µM in Assay Buffer.[15] Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.[15] If using, add Probenecid to a final concentration of 2.5 mM.[14] Vortex thoroughly.
-
GRP Solution: Prepare a stock solution of GRP in an appropriate solvent (e.g., water or DMSO) and then dilute to the desired concentrations in Assay Buffer.
-
-
Dye Loading:
-
Washing (Optional but Recommended):
-
Gently remove the loading buffer.
-
Wash the cells once or twice with 100 µL of Assay Buffer to remove extracellular dye.
-
-
Calcium Measurement:
-
Add 100 µL of Assay Buffer to each well.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[15]
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Use the instrument's injector to add the GRP solution (e.g., 25 µL of a 5X concentrated solution) to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
For dose-response curves, plot the peak response against the logarithm of the GRP concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Luminescence-Based Calcium Assays
These assays often utilize the photoprotein aequorin, which emits light in the presence of calcium.[16] Cells are engineered to express apoaequorin, which is then reconstituted with its substrate, coelenterazine (B1669285), to form functional aequorin.[16][17] When intracellular calcium levels rise, aequorin undergoes a conformational change, oxidizes coelenterazine, and emits a flash of blue light.[17]
-
High signal-to-noise ratio due to low background luminescence.[18]
-
Wide dynamic range for calcium detection.[18]
-
Reduced interference from fluorescent compounds.[19]
Protocol 2: Aequorin-Based Luminescent Calcium Assay
This protocol is designed for cells stably co-expressing GRPR and apoaequorin in a 96-well format.
Materials:
-
Cells co-expressing GRPR and apoaequorin (e.g., AequoScreen™ Bombesin BB2 Cell Line)[20]
-
Cell culture medium
-
Coelenterazine
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
GRP peptide
-
96-well white, opaque, or white-walled clear-bottom microplate[16]
-
Luminometer with injection capabilities
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well white plate at a density that will yield a confluent monolayer (e.g., 50,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Aequorin Reconstitution:
-
Prepare a working solution of coelenterazine in Assay Buffer at the desired concentration (e.g., 5 µM). Protect the solution from light.
-
Remove the growth medium from the cells.
-
Add 100 µL of the coelenterazine solution to each well.
-
Incubate for 2-4 hours at room temperature or 37°C in the dark to allow for coelenterazine to enter the cells and reconstitute apoaequorin.
-
-
Luminescence Measurement:
-
Data Analysis:
-
The luminescent signal is typically integrated over the measurement period (Area Under the Curve, AUC).
-
For dose-response analysis, plot the AUC against the logarithm of the GRP concentration and fit the data to determine the EC50.
-
Data Presentation
Quantitative data from calcium mobilization assays should be summarized for clear comparison.
Table 1: Comparison of Calcium Indicators
| Feature | Fluo-4 | Fura-2 | Aequorin |
| Assay Type | Fluorescence (Intensity) | Fluorescence (Ratiometric) | Luminescence |
| Excitation (nm) | ~494[9] | ~340 / ~380[11] | N/A |
| Emission (nm) | ~516[8] | ~510[12] | ~470[17][19] |
| Advantages | High signal, compatible with standard filters[10] | Ratiometric measurement reduces artifacts[11] | High signal-to-noise, no autofluorescence[17][18] |
| Disadvantages | Susceptible to uneven loading and photobleaching | Requires specialized equipment for dual excitation | Requires transfection with apoaequorin gene |
| Typical Kd for Ca2+ | ~345 nM[10] | ~145 nM | 10⁻⁷ to 10⁻⁴ M range[18] |
Table 2: Example EC50 Values for GRP-Induced Calcium Mobilization
| Cell Line | Assay Type | GRP EC50 (nM) | Reference |
| HIT-T15 | Fura-2 | ~1-10 (qualitative) | [3] |
| U2OS-GRPR | Calcium Assay | ~0.3 | [13] |
| CHO-aeq | Aequorin | ~0.8 (for ATP) | |
| PC-3 | Not Specified | Not Specified | [21] |
Note: EC50 values can vary significantly depending on the cell line, receptor expression level, and specific assay conditions.
Alternative Method: IP-One Assay
An alternative to directly measuring calcium is to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[22][23][24] The IP-One HTRF® assay is a competitive immunoassay that provides a robust and stable signal, making it highly suitable for HTS.[22][25]
Conclusion
The choice of method for studying GRP-induced calcium mobilization depends on the specific experimental goals, available equipment, and desired throughput. Fluorescence-based assays using indicators like Fluo-4 and Fura-2 are workhorses for both single-cell imaging and plate-based assays. Luminescence-based aequorin assays offer an excellent alternative with a high signal-to-noise ratio, particularly for HTS applications. For a more stable endpoint, the IP-One assay provides a robust method to quantify a downstream product of the Gq signaling pathway. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively design and execute experiments to investigate the important role of GRP in cellular signaling.
References
- 1. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin-releasing peptide mobilizes calcium from intracellular stores in HIT-T15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 8. hellobio.com [hellobio.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Gastrin Releasing Peptide Receptor stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. revvity.com [revvity.com]
- 21. Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates [mdpi.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 24. selectscience.net [selectscience.net]
- 25. resources.revvity.com [resources.revvity.com]
Application Note: GRP Receptor Internalization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gastrin-Releasing Peptide (GRP) receptor (GRPR), also known as BB2, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gastrointestinal hormone release, smooth muscle contraction, and cell proliferation.[1][2][3][4] GRPR is a 7-transmembrane receptor that primarily signals through the Gq alpha subunit, activating the phospholipase C (PLC) pathway.[1][5] Its involvement in the growth of numerous cancers, such as those of the prostate, breast, lung, and colon, has made it a significant target for cancer diagnostics and therapeutics.[1][2][4][5][6]
Upon binding by its ligand, GRP or the amphibian analog bombesin, the GRPR-ligand complex is rapidly internalized into the cell via endocytosis.[7][8][9] This internalization process is a critical mechanism for regulating signal transduction and cellular responsiveness. Monitoring GRPR internalization provides a direct functional readout of receptor activation and is a valuable tool for screening and characterizing novel agonists and antagonists. This application note provides detailed protocols for quantifying GRPR internalization using both fluorescence-based and radioligand-binding assays.
Principle of the Assay
The GRPR internalization assay quantifies the translocation of receptors from the plasma membrane to intracellular compartments following agonist stimulation. This can be achieved by several methods:
-
Fluorescence-Based Assays: These assays utilize either a fluorescently labeled ligand or a GRPR genetically fused to a fluorescent protein (e.g., Green Fluorescent Protein, GFP).[7][8] Upon agonist binding, the fluorescent signal moves from being distributed on the cell surface to being concentrated in intracellular vesicles (endosomes). This redistribution can be visualized by fluorescence microscopy and quantified using high-content imaging systems.[7][9]
-
Radioligand-Binding Assays: This classic method distinguishes between surface-bound and internalized radiolabeled ligands. Cells are incubated with a radiolabeled GRPR ligand (e.g., ¹²⁵I-Tyr⁴-bombesin) to allow binding and internalization.[6] An acid wash is then used to strip the radioligand bound to the surface receptors. The remaining radioactivity, corresponding to the internalized ligand-receptor complexes, is measured using a gamma counter.[10]
Signaling Pathway and Experimental Workflow
GRP Receptor Signaling Pathway
Upon agonist binding, GRPR activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses. The activated receptor is then phosphorylated by G protein-coupled receptor kinases (GRKs), leading to β-arrestin recruitment and subsequent receptor internalization into clathrin-coated pits.[9][11]
Caption: GRP Receptor Signaling Pathway.
Experimental Workflow
The general workflow for a GRPR internalization assay involves cell seeding, ligand incubation to induce internalization, removal of surface-bound ligand, and finally, detection and quantification of the internalized fraction.
Caption: General workflow for a GRP receptor internalization assay.
Experimental Protocols
Protocol 1: Fluorescence-Based Internalization Assay using GRPR-GFP Fusion Protein
This protocol is adapted for cells stably expressing a GRPR-EGFP fusion protein, such as the U2OS cell line.[7]
Materials:
-
GRPR-EGFP expressing cells (e.g., U2OS-GRPR-EGFP)
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mg/ml G418.[7]
-
Assay Buffer: HBSS or serum-free medium.
-
Agonist: Gastrin-Releasing Peptide (GRP) or Bombesin.
-
Fixing Solution: 4% paraformaldehyde (PFA) in PBS.
-
Staining Solution: Hoechst 33342 or DAPI for nuclear staining.
-
96-well clear-bottom imaging plates.
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed GRPR-EGFP cells into a 96-well imaging plate at a density of 10,000-20,000 cells/well. Incubate for 24-48 hours to allow for cell attachment and confluence of 70-80%.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (e.g., GRP, EC50 ~1 nM) in Assay Buffer at 2X the final desired concentration.[7]
-
Assay Initiation: Gently remove the cell culture medium from the wells and add 100 µl of pre-warmed Assay Buffer.
-
Stimulation: Add 100 µl of the 2X compound solutions to the respective wells. For negative controls, add Assay Buffer with vehicle (e.g., 0.25% DMSO).[7]
-
Internalization: Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator to allow for receptor internalization.[7]
-
Fixation: Gently decant the buffer and add 150 µl of Fixing Solution to each well. Incubate for 20 minutes at room temperature.[7]
-
Washing: Wash the cells 3-4 times with 200 µl of PBS per well.[7]
-
Nuclear Staining: Add 100 µl of Hoechst or DAPI staining solution (e.g., 1 µM in PBS). Incubate for at least 30 minutes at room temperature, protected from light.[7]
-
Imaging: Acquire images using a high-content imaging system. Use channels for the nuclear stain (e.g., DAPI) and the GRPR-EGFP signal.
-
Image Analysis: Use an appropriate image analysis algorithm to identify the nuclei and cell boundaries. Quantify the internalization by measuring the intensity and number of fluorescent spots (endosomes) in the cytoplasm. The "SpotDetector" or similar algorithms are often used for this purpose.[7]
Protocol 2: Radioligand-Binding Assay for Internalization
This protocol measures the internalization of a radiolabeled GRPR ligand.
Materials:
-
Cell Culture Medium.
-
Radioligand: ¹²⁵I-Tyr⁴-bombesin.
-
Binding Buffer: Serum-free medium with 0.1% BSA.
-
Acid Wash Buffer: 0.2 M Acetic Acid, 0.5 M NaCl, pH 2.5.[10]
-
Lysis Buffer: 1 N NaOH.
-
12-well or 24-well plates, poly-D-lysine coated.[10]
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed cells in 12-well plates and grow to ~80-90% confluency.[13]
-
Pre-incubation: Wash cells twice with ice-cold Binding Buffer.
-
Ligand Binding: Add a saturating concentration of ¹²⁵I-Tyr⁴-bombesin (e.g., 0.1-0.5 nM) in ice-cold Binding Buffer to each well. To determine non-specific binding, add a high concentration of unlabeled GRP (e.g., 1 µM) to a separate set of wells. Incubate on ice for 1-2 hours to allow binding to surface receptors.
-
Internalization Induction: To start internalization, remove the binding buffer and add pre-warmed (37°C) Binding Buffer with the same concentration of radioligand. Incubate the plates at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop Internalization: At each time point, stop the internalization by placing the plate on ice and rapidly washing the cells three times with ice-cold PBS.
-
Acid Wash (Surface-bound fraction): To one set of duplicate wells for each time point, add 1 ml of ice-cold Acid Wash Buffer and incubate for 5 minutes on ice to strip the surface-bound radioligand.[10] Collect the supernatant (this is the surface-bound fraction). Wash the cells once more with the acid buffer and pool the supernatants.
-
Cell Lysis (Internalized fraction): To all wells (acid-washed and non-acid-washed), add 1 ml of Lysis Buffer (1 N NaOH) to solubilize the cells.
-
Radioactivity Counting: Measure the radioactivity in the collected acid wash supernatants (surface) and the cell lysates (internalized for acid-washed wells; total for non-acid-washed wells) using a gamma counter.
-
Data Analysis:
-
Total Specific Binding = (Total counts) - (Non-specific counts).
-
Internalized Counts = Counts in the lysate after acid wash.
-
Surface Counts = Counts in the acid wash supernatant.
-
Percent Internalization = (Internalized Counts / Total Specific Binding) x 100.
-
Data Presentation
Quantitative data from dose-response or time-course experiments should be summarized for clear interpretation.
Table 1: Example Data for GRP-Induced Receptor Internalization
| Parameter | GRP | Bombesin | Antagonist (RC-3095) |
| Assay Type | Fluorescence (HCS) | Fluorescence (HCS) | Fluorescence (Antagonist Mode) |
| EC₅₀ / IC₅₀ | ~1.0 nM | ~0.5 nM | ~100 nM |
| Max Internalization (%) | 85% (at 100 nM) | 90% (at 100 nM) | N/A (Inhibition of 10 nM GRP) |
| Time to Max Internalization | 30-60 min | 30-60 min | N/A |
| Cell Line | U2OS-GRPR-EGFP | U2OS-GRPR-EGFP | U2OS-GRPR-EGFP |
| Reference | [7] | [7] | [7] |
Table 2: Example Data from Radioligand Internalization Assay
| Time Point (min) | Total Specific Binding (CPM) | Internalized (CPM) | Surface (CPM) | % Internalization |
| 0 | 15,500 | 750 | 14,750 | 4.8% |
| 5 | 15,300 | 3,825 | 11,475 | 25.0% |
| 15 | 15,600 | 8,112 | 7,488 | 52.0% |
| 30 | 15,450 | 11,278 | 4,172 | 73.0% |
| 60 | 15,500 | 12,090 | 3,410 | 78.0% |
| Note: Data are hypothetical and for illustrative purposes. |
References
- 1. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 2. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. GRPR gastrin-releasing peptide receptor | Sigma-Aldrich [sigmaaldrich.com]
- 4. Gene - GRPR [maayanlab.cloud]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Advances of radiolabeled GRPR ligands for PET/CT imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Visualization of internalization and recycling of the gastrin releasing peptide receptor-green fluorescent protein chimera expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 11. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre- and Intraoperative Visualization of GRPR-Expressing Solid Tumors: Preclinical Profiling of Novel Dual-Modality Probes for Nuclear and Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Models of GRP-Induced Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing experimental models for studying Gastrin-Releasing Peptide (GRP)-induced tumor growth. The protocols detailed herein cover both in vitro and in vivo methodologies to investigate the mitogenic effects of GRP and to evaluate the efficacy of potential therapeutic interventions targeting the GRP/GRP receptor (GRPR) axis.
Introduction
Gastrin-Releasing Peptide (GRP) is a regulatory peptide that has been implicated in the progression of various cancers, including those of the prostate, breast, lung, and pancreas.[1][2][3] It exerts its effects by binding to its high-affinity G protein-coupled receptor, the Gastrin-Releasing Peptide Receptor (GRPR), which is often overexpressed in tumor cells.[1][2] Activation of GRPR triggers a cascade of intracellular signaling pathways, primarily involving Gq and Gα12/G13 proteins, which in turn activate downstream effectors like phospholipase C (PLC), protein kinase C (PKC), and RhoGEF.[1][4] This signaling ultimately leads to the activation of the MAPK/ERK and PI3K/Akt pathways, promoting cell proliferation, migration, and survival.[5] Consequently, the GRP/GRPR signaling axis represents a promising target for cancer therapy.
Data Presentation
The following tables summarize quantitative data from representative studies on GRP-induced tumor growth and its inhibition.
Table 1: In Vitro Effects of GRP and GRPR Antagonists on Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Concentration | Effect | Reference |
| T47D | Breast Cancer | GRP | Not Specified | Stimulated Proliferation | [6] |
| T47D | Breast Cancer | 177Lu-AMBA (GRPR agonist) | 10⁻⁷ M / 50 MBq | 80% reduction in cells | [6] |
| MCF7 | Breast Cancer | GRP | Not Specified | Stimulated Proliferation | [6] |
| LNCaP | Prostate Cancer | GRP/Bombesin | Not Specified | Stimulated Proliferation | [7] |
| 22RV1 | Prostate Cancer | RC-3095 (GRPR antagonist) | Not Specified | Inhibited AR-V7 expression | [7] |
| Neuroblastoma (SK-N-SH, IMR-32, SH-SY5Y, LAN-1) | Neuroblastoma | GRP | Not Specified | Stimulated Growth | [8] |
| HepG2 | Hepatocellular Carcinoma | GRP | Not Specified | Enhanced Proliferation | [3] |
| HepG2 | Hepatocellular Carcinoma | PD176252 (GRPR antagonist) | Not Specified | Attenuated GRP-induced proliferation | [3] |
Table 2: In Vivo Effects of GRP Agonists and Antagonists in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Effect | Reference |
| Castration-Resistant Prostate Cancer (CRPC) | Mouse Xenograft | RC-3095 (GRPR antagonist) + anti-androgen | Inhibited tumor growth | [7] |
| Therapy-induced Neuroendocrine Prostate Cancer (tNEPC) | Mouse Xenograft | RC-3095 (GRPR antagonist) + anti-androgen | Inhibited tumor growth | [7] |
| Lung Cancer | Mouse Xenograft | Compound 77427 (GRP blocker) | Reduced tumor volume to undetectable sizes | [9] |
| Breast Cancer (T47D & MCF7) | Mouse Xenograft | 111In-JMV4168 (GRPR antagonist) | Successful tumor visualization (SPECT/CT) | [6] |
| Prostate Cancer (Ace-1-huGRPr cells) | Nude Mouse Xenograft | Bombesin (GRP agonist) | Increased tumor volume and weight | [2] |
Signaling Pathways and Experimental Workflows
GRP/GRPR Signaling Pathway
The binding of GRP to its receptor, GRPR, initiates a complex signaling cascade that promotes tumor growth. The diagram below illustrates the key pathways involved.
Caption: GRP/GRPR signaling cascade in cancer cells.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for investigating the effects of GRP on cancer cell proliferation and for screening GRPR antagonists in vitro.
Caption: Workflow for in vitro GRP-induced proliferation assays.
Experimental Workflow for In Vivo Studies
This diagram illustrates the key steps in an in vivo xenograft model to assess GRP-induced tumor growth.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin-releasing peptide promotes the growth of HepG2 cells via EGFR-independent ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Gastrin-releasing peptide (GRP) induces angiogenesis and the specific GRP blocker 77427 inhibits tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Utilizing GRP to Stimulate Gastrin Release In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin-Releasing Peptide (GRP) is a crucial regulator of gastrointestinal functions, most notably stimulating the release of gastrin from antral G-cells.[1][2] This process is initiated by the binding of GRP to its specific G protein-coupled receptor (GPCR), the Gastrin-Releasing Peptide Receptor (GRPR).[3] Understanding the mechanisms of GRP-induced gastrin secretion is vital for research into gastric physiology, the development of drugs targeting related disorders, and for screening potential therapeutic compounds.
These application notes provide a comprehensive guide to studying GRP-stimulated gastrin release in an in vitro setting, with a focus on primary G-cell cultures. Included are detailed protocols for cell handling, stimulation, and downstream analysis, alongside quantitative data and a depiction of the underlying signaling pathway.
GRP Signaling Pathway in Gastrin Release
The binding of GRP to its receptor on G-cells primarily activates the Gαq subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[4] This elevation in cytosolic calcium is a key event leading to the exocytosis of gastrin-containing granules.[5]
Data Presentation
The following table summarizes the dose-dependent effect of bombesin (B8815690), a potent GRP analog, on gastrin release from primary human antral G-cells in culture. This data is compiled from published literature and illustrates a typical dose-response relationship.
| Bombesin Concentration | Gastrin Release (% of Basal) |
| Basal (0 M) | 100% |
| 10⁻¹⁴ M (0.01 fM) | Significant increase over basal |
| 10⁻¹² M (1 pM) | ~150% |
| 10⁻¹⁰ M (100 pM) | ~250% |
| 10⁻⁸ M (10 nM) | Maximal stimulation (~350-400%) |
Note: The values presented are illustrative and may vary depending on the specific experimental conditions, such as cell purity and incubation time.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Canine Antral G-Cells
This protocol outlines a method for the isolation and short-term culture of canine antral G-cells, adapted from established procedures.[5] For researchers seeking a more readily available option, commercially available cryopreserved canine primary stomach epithelial cells can be used, though they will represent a mixed population.
Materials:
-
Fresh canine antral tissue
-
Hanks' Balanced Salt Solution (HBSS) with antibiotics
-
Digestion solution: Collagenase and EDTA in HBSS
-
Culture medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin
-
Collagen-coated culture plates
-
Centrifugal elutriator (optional, for G-cell enrichment)
Procedure:
-
Tissue Preparation: Obtain fresh canine antral mucosa and immediately place it in ice-cold HBSS with antibiotics.
-
Mechanical and Enzymatic Digestion: Wash the tissue multiple times with HBSS. Mince the tissue into small pieces (1-2 mm³). Incubate the minced tissue in a digestion solution containing collagenase and EDTA with gentle agitation. The optimal enzyme concentrations and incubation time should be empirically determined.
-
Cell Dispersion: After digestion, further disperse the cells by gentle pipetting.
-
Cell Filtration and Washing: Pass the cell suspension through a nylon mesh to remove undigested tissue. Wash the cells by centrifugation and resuspend them in culture medium.
-
G-Cell Enrichment (Optional): For a higher purity of G-cells, employ centrifugal elutriation to separate cells based on their size and density.
-
Cell Seeding: Plate the dispersed cells onto collagen-coated culture plates.
-
Culturing: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Allow the cells to adhere and form a monolayer over 48 hours before experimentation.
Protocol 2: GRP Stimulation and Gastrin Release Assay
This protocol describes the stimulation of cultured primary G-cells with GRP and the subsequent measurement of released gastrin.
Materials:
-
Cultured primary G-cells (from Protocol 1)
-
Gastrin-Releasing Peptide (GRP) or Bombesin
-
Assay Buffer (e.g., HBSS or serum-free medium)
-
Gastrin ELISA Kit
-
Microplate reader
Procedure:
-
Cell Preparation: After 48 hours in culture, gently wash the primary G-cell monolayers twice with pre-warmed assay buffer to remove any residual serum and basal gastrin.
-
GRP Stimulation: Prepare a series of GRP or bombesin dilutions in assay buffer. A typical concentration range to test would be from 10⁻¹⁴ M to 10⁻⁸ M. Add the different concentrations of GRP/bombesin to the respective wells. Include a vehicle control (assay buffer only) to measure basal gastrin release.
-
Incubation: Incubate the plate at 37°C for a defined period, typically ranging from 30 minutes to 2 hours. The optimal incubation time should be determined empirically.
-
Supernatant Collection: Following incubation, carefully collect the supernatant from each well.
-
Gastrin Measurement: Quantify the concentration of gastrin in the collected supernatants using a commercially available Gastrin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Express the gastrin release at each GRP concentration as a percentage of the basal release observed in the vehicle control wells.
Protocol 3: Calcium Mobilization Assay
This protocol details how to measure the GRP-induced increase in intracellular calcium, a key step in the signaling pathway.
Materials:
-
Cultured primary G-cells
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with calcium and magnesium)
-
GRP or Bombesin
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the primary G-cells in black-walled, clear-bottom microplates suitable for fluorescence measurements.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye in assay buffer, often with a small amount of Pluronic F-127 to aid in dye solubilization. Remove the culture medium from the cells and add the dye loading solution.
-
Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
GRP Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading. Add GRP or bombesin to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity upon GRP stimulation is indicative of calcium mobilization. This can be expressed as a fold change over baseline or as a percentage of the response to a maximal calcium ionophore concentration.
Conclusion
The protocols and information provided herein offer a robust framework for investigating GRP-stimulated gastrin release in vitro. By utilizing primary G-cell cultures and appropriate downstream assays, researchers can effectively probe the signaling mechanisms and pharmacological modulation of this important physiological process. These methods are foundational for advancing our understanding of gastric health and disease and for the development of novel therapeutic interventions.
References
- 1. Isolation and characterization of canine advanced preantral and early antral follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide: pharmacokinetics and effects on gastro-entero-pancreatic hormones and gastric secretion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and characterization of a primary canine duodenal epithelial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gastrin secretion from human antral G cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RNA-seq Analysis of Gastrin-Releasing Peptide (GRP)-Treated Neuroblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroblastoma, a common pediatric cancer originating from neural crest cells, often presents a significant therapeutic challenge.[1] Gastrin-releasing peptide (GRP) and its receptor (GRP-R) have been identified as key players in neuroblastoma progression. GRP, a neuropeptide, acts as an autocrine and paracrine growth factor, promoting cell proliferation and survival in various cancers, including neuroblastoma.[1][2] The GRP receptor is frequently overexpressed in aggressive and undifferentiated neuroblastoma tumors, correlating with poor prognosis.[2] Understanding the downstream molecular events triggered by GRP is crucial for developing targeted therapies. This document outlines the protocols for performing RNA sequencing (RNA-seq) analysis on GRP-treated neuroblastoma cells to identify genome-wide transcriptional changes and elucidate the underlying signaling pathways.
GRP Signaling in Neuroblastoma
GRP binding to its receptor (GRP-R), a G-protein coupled receptor, activates several intracellular signaling cascades. A primary pathway implicated in GRP-mediated effects in neuroblastoma is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and metabolism. Activation of the PI3K/Akt pathway by GRP has been shown to promote neuroblastoma cell growth and is associated with poor outcomes.[3] Silencing of the GRP receptor leads to the upregulation of the tumor suppressor PTEN, an inhibitor of the PI3K/Akt pathway.
Below is a diagram illustrating the GRP-activated PI3K/Akt signaling pathway in neuroblastoma cells.
Caption: GRP-activated PI3K/Akt signaling pathway in neuroblastoma.
Experimental Protocols
Neuroblastoma Cell Culture
A variety of human neuroblastoma cell lines can be utilized, including SH-SY5Y, BE(2)-C, SK-N-SH, IMR-32, and LAN-1.[2]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured at a 1:5 to 1:10 ratio.
GRP Treatment of Neuroblastoma Cells
-
Cell Seeding: Seed neuroblastoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional but Recommended): To reduce baseline signaling activity, serum-starve the cells by replacing the growth medium with serum-free medium for 12-24 hours prior to GRP treatment.
-
GRP Treatment:
-
Prepare a stock solution of Gastrin-Releasing Peptide (human) in sterile water or a suitable buffer.
-
Dilute the GRP stock solution in serum-free medium to the desired final concentration (e.g., 100 nM).
-
Remove the serum-free medium from the cells and add the GRP-containing medium.
-
For the control group, add serum-free medium without GRP.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours) to capture both early and late transcriptional responses.
-
RNA Extraction
High-quality total RNA is essential for successful RNA-seq.
-
Cell Lysis: After GRP treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well using a lysis buffer from a commercially available RNA extraction kit (e.g., TRIzol reagent or a column-based kit).
-
RNA Purification: Follow the manufacturer's protocol for RNA purification. This typically involves phase separation (for TRIzol) or binding to a silica (B1680970) membrane (for column-based kits), followed by washing steps to remove contaminants.
-
DNase Treatment: To eliminate any contaminating genomic DNA, perform an on-column or in-solution DNase treatment.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the A260/A280 and A260/A230 ratios. Further assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of ≥ 8 is recommended for RNA-seq.
RNA-seq Library Preparation and Sequencing
-
Poly(A) RNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of mRNA molecules.
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces (typically 150-300 bp).
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA fragments and ligate sequencing adapters. These adapters contain sequences necessary for binding to the sequencing flow cell and for indexing (barcoding) different samples.
-
PCR Amplification: Amplify the adapter-ligated cDNA library via PCR to generate a sufficient quantity for sequencing.
-
Library Quality Control: Assess the size distribution and concentration of the final library using an automated electrophoresis system and a fluorometric quantification method (e.g., Qubit).
-
Sequencing: Pool the indexed libraries and sequence them on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
Data Analysis Workflow
The following diagram outlines the key steps in the RNA-seq data analysis pipeline.
Caption: A typical workflow for RNA-seq data analysis.
Data Presentation: Differentially Expressed Genes
While a specific, publicly available dataset for GRP-treated neuroblastoma cell RNA-seq is not currently available, based on the known functions of GRP and its signaling pathways, a hypothetical set of differentially expressed genes (DEGs) is presented below for illustrative purposes. These tables categorize genes based on their known roles in processes such as cell cycle progression, apoptosis, and angiogenesis, which are reported to be influenced by GRP signaling.[4]
Table 1: Hypothetical Upregulated Genes in GRP-Treated Neuroblastoma Cells
| Gene Symbol | Gene Name | Putative Function | Fold Change (log2) | p-value |
| CCND1 | Cyclin D1 | Cell cycle progression (G1/S transition) | 1.8 | <0.01 |
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic | 1.5 | <0.01 |
| VEGFA | Vascular endothelial growth factor A | Angiogenesis | 2.1 | <0.001 |
| MYC | MYC proto-oncogene | Transcription factor, cell proliferation | 1.6 | <0.01 |
| E2F1 | E2F transcription factor 1 | Cell cycle regulation | 1.4 | <0.05 |
| ID1 | Inhibitor of DNA binding 1 | Promotes cell proliferation | 1.7 | <0.01 |
Table 2: Hypothetical Downregulated Genes in GRP-Treated Neuroblastoma Cells
| Gene Symbol | Gene Name | Putative Function | Fold Change (log2) | p-value |
| PTEN | Phosphatase and tensin homolog | Tumor suppressor, inhibits PI3K/Akt | -1.5 | <0.01 |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Cell cycle arrest | -1.2 | <0.05 |
| BAX | BCL2 associated X, apoptosis regulator | Pro-apoptotic | -1.4 | <0.01 |
| TP53 | Tumor protein p53 | Tumor suppressor | -1.1 | >0.05 |
| CASP3 | Caspase 3 | Apoptosis execution | -1.3 | <0.05 |
| THBS1 | Thrombospondin 1 | Anti-angiogenic | -1.9 | <0.001 |
Disclaimer: The data presented in Tables 1 and 2 are for illustrative purposes only and are based on the known biological functions of GRP. Actual RNA-seq results may vary.
Conclusion
The RNA-seq analysis of GRP-treated neuroblastoma cells provides a powerful approach to uncover the transcriptomic landscape regulated by this important signaling pathway. The identification of differentially expressed genes will not only enhance our understanding of neuroblastoma pathogenesis but also has the potential to reveal novel therapeutic targets for this challenging pediatric cancer. The protocols and workflows described herein provide a comprehensive guide for researchers aiming to investigate the impact of GRP on the neuroblastoma transcriptome.
References
- 1. Gastrin-releasing peptide receptor silencing suppresses the tumorigenesis and metastatic potential of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-Releasing Peptide Is a Growth Factor for Human Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Gastrin-Releasing Peptide as a New Approach to Treat Aggressive Refractory Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in GRP Immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal in Gastrin-Releasing Peptide (GRP) immunohistochemistry (IHC) experiments.
Troubleshooting Guide: Weak or No GRP Staining
Experiencing weak or absent staining for GRP can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Q1: Why am I getting a weak or no signal in my GRP IHC experiment?
A weak or nonexistent signal in GRP IHC can stem from several factors throughout the protocol. The most common culprits are related to the primary antibody, antigen retrieval, and the detection system. Systematically evaluating each step is crucial for successful troubleshooting.[1][2]
Troubleshooting Workflow for Low or No GRP Signal
Caption: A flowchart for troubleshooting low or no signal in GRP IHC.
Frequently Asked Questions (FAQs)
Primary Antibody
Q2: How do I choose the right GRP antibody and determine the optimal dilution?
Selecting a primary antibody validated for IHC is the first critical step.[1] For GRP, it is crucial to perform a titration to find the optimal concentration. A dilution that is too high will result in a weak signal, while a dilution that is too low may lead to non-specific staining and false positives.[3]
-
Validation: Use an antibody with published data demonstrating its specificity for GRP in your target species and tissue type.
-
Positive Control: Always include a positive control tissue known to express GRP (e.g., duodenum or pancreas) to confirm the antibody is working correctly.[4]
-
Titration: Perform a dilution series to determine the best signal-to-noise ratio. For some GRP antibodies, a higher dilution (e.g., 1:4000) may be more specific than a lower one (e.g., 1:500).[3]
| Parameter | Recommendation |
| Starting Dilution | Consult the manufacturer's datasheet. |
| Titration Range | 1:100, 1:250, 1:500, 1:1000, 1:4000.[3][4] |
| Incubation Time | Overnight at 4°C is a common starting point.[4][5][6] |
| Incubation Temperature | 4°C, Room Temperature, 37°C.[5] |
Q3: Could my primary antibody have lost activity?
Yes, improper storage or multiple freeze-thaw cycles can degrade the antibody.[7][8] Always store antibodies according to the manufacturer's instructions, and consider aliquoting the antibody upon receipt to minimize freeze-thaw cycles.[7]
Antigen Retrieval
Q4: What is antigen retrieval and why is it important for GRP staining?
Formalin fixation, while preserving tissue morphology, creates cross-links that can mask the GRP epitope, preventing antibody binding.[9][10] Antigen retrieval is a process that unmasks these epitopes, and it is a critical step for successful IHC.[11]
Logical Relationship of Antigen Retrieval Methods
Caption: Key methods and parameters for antigen retrieval in IHC.
Q5: Which antigen retrieval buffer and heating method should I use for GRP?
The optimal antigen retrieval method is antibody-dependent and may require empirical testing.
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method.[10] A good starting point is to use a 10 mM Sodium Citrate buffer at pH 6.0, heated to 95-100°C for 15-20 minutes.[4] However, for some antibodies, a more alkaline buffer like Tris-EDTA pH 9.0 may yield better results.[4][10]
-
Protease-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K or Trypsin. While it can be effective, there is a higher risk of damaging tissue morphology and the antigen itself.[11]
| HIER Buffer | pH | Typical Heating Time |
| Sodium Citrate | 6.0 | 15-20 minutes at 95-100°C[4] |
| Tris-EDTA | 9.0 | 15-20 minutes at 95-100°C[4] |
Detection and Signal Amplification
Q6: My signal is still weak after optimizing the primary antibody and antigen retrieval. What else can I do?
If the signal remains weak, consider issues with your detection system or the use of a signal amplification method.
-
Secondary Antibody: Ensure your secondary antibody is compatible with the host species of your primary antibody (e.g., use a goat anti-rabbit secondary for a primary antibody raised in a rabbit).[1][7] Also, confirm that the secondary antibody is active and has been stored correctly.
-
Signal Amplification: For low-abundance proteins like GRP, signal amplification may be necessary.[8][12]
-
Avidin-Biotin Complex (ABC): A traditional method that increases sensitivity.[13]
-
Labeled Streptavidin-Biotin (LSAB): Offers enhanced sensitivity and better tissue penetration than the ABC method due to its smaller complex size.[13]
-
Polymer-Based Methods: These methods conjugate a larger number of enzymes to the secondary antibody, providing greater signal amplification and often requiring fewer steps than ABC or LSAB methods.[13]
-
Tyramide Signal Amplification (TSA): A highly sensitive method that can significantly increase the signal, allowing for a lower concentration of the primary antibody to be used.[9][14][15]
-
Signal Amplification Pathways
Caption: Comparison of IHC signal detection and amplification methods.
Detailed Experimental Protocol: GRP Immunohistochemistry on FFPE Tissue
This protocol provides a general framework. Optimization of specific steps is highly recommended for best results.[4]
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes for 10 minutes each.
-
100% Ethanol (B145695): 2 changes for 5 minutes each.
-
95% Ethanol: 1 change for 3 minutes.
-
70% Ethanol: 1 change for 3 minutes.
-
Rinse in distilled water.[4]
-
-
Antigen Retrieval (HIER):
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat to 95-100°C in a microwave, pressure cooker, or water bath and maintain for 15 minutes.[4]
-
Allow slides to cool to room temperature.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 0.3% to 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes.[4]
-
Rinse with PBS.
-
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Dilute the anti-GRP primary antibody to its optimal concentration in the blocking solution.
-
Incubate the slides overnight at 4°C in a humidified chamber.[4]
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS with Triton X-100 (PBS-T) for 3 changes of 5 minutes each.
-
Incubate with a biotinylated secondary antibody (or other appropriate secondary) diluted in blocking solution for 1 hour at room temperature.[4]
-
-
Signal Detection:
-
Wash slides in PBS-T for 3 changes of 5 minutes each.
-
If using a biotinylated secondary, incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.[4]
-
Wash slides in PBS-T for 3 changes of 5 minutes each.
-
Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate kit according to the manufacturer's instructions. Monitor color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.[4]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.[4]
-
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 7. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bosterbio.com [bosterbio.com]
- 11. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 12. origene.com [origene.com]
- 13. What are the signal amplification methods used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]
- 14. Signal amplification in immunohistochemistry at the light microscopic level using biotinylated tyramide and nanogold-silver staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Immunohistochemical Techniques Using Discrete Signal Amplification Systems for Human Cutaneous Peripheral Nerve Fiber Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GRP Peptide Stability in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Gastrin-Releasing Peptide (GRP) in solution.
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of GRP peptide in solution?
The stability of GRP peptide in solution is influenced by several factors, including:
-
pH: Extreme pH levels can lead to hydrolysis of peptide bonds and deamidation of asparagine and glutamine residues. For GRP, maintaining a pH between 5.0 and 7.0 is generally recommended to minimize these degradation pathways.
-
Temperature: Higher temperatures accelerate degradation reactions such as oxidation and hydrolysis. For short-term storage of solutions, refrigeration at 2-8°C is advised. For long-term storage, freezing at -20°C or -80°C is recommended.[1]
-
Oxidation: The presence of methionine and tryptophan residues in the GRP sequence makes it susceptible to oxidation. Exposure to atmospheric oxygen and trace metal ions can catalyze these reactions.
-
Proteolytic Degradation: If working with biological samples (e.g., plasma, serum, tissue homogenates), endogenous proteases can rapidly degrade the GRP peptide. The half-life of GRP in human plasma is very short, estimated to be around 2.8 minutes.[2]
-
Aggregation: At high concentrations, peptide molecules can self-associate to form soluble or insoluble aggregates, leading to a loss of biological activity.
2. What are the common degradation pathways for GRP peptide?
GRP peptide can degrade through several chemical and physical pathways:
-
Oxidation: The methionine residue at position 14 is particularly prone to oxidation, forming methionine sulfoxide (B87167) and subsequently methionine sulfone. Tryptophan residues can also be oxidized.
-
Deamidation: The asparagine and glutamine residues in the GRP sequence can undergo deamidation, converting them to aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's conformation and receptor binding affinity.
-
Hydrolysis: Peptide bonds can be cleaved via hydrolysis, especially at acidic pH. The Asp-Pro bond is known to be particularly labile.
-
Aggregation: Hydrophobic interactions between GRP molecules can lead to the formation of aggregates. This process can be influenced by peptide concentration, ionic strength, and the presence of certain excipients.
3. What are the recommended storage conditions for GRP peptide solutions?
To maximize the stability of your GRP peptide solutions, follow these guidelines:
-
Short-Term Storage (days to weeks): Store at 2-8°C.
-
Long-Term Storage (months to years): Aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Inert Atmosphere: For peptides containing oxidation-prone residues like methionine, purging the vial with an inert gas (e.g., argon or nitrogen) before sealing can help minimize oxidation.
4. How can I improve the stability of my GRP peptide formulation?
Several strategies can be employed to enhance the stability of GRP peptide in solution:
-
pH and Buffer Selection: Use a buffer system that maintains the pH in the optimal range of 5.0-7.0. Citrate and phosphate (B84403) buffers are commonly used. The choice of buffer can also influence stability, with some buffer ions known to interact with and stabilize proteins.[3][4]
-
Use of Excipients:
-
Antioxidants: Including antioxidants such as ascorbic acid or gentisic acid can help prevent oxidative degradation.[1][5]
-
Chelating Agents: Adding a chelating agent like EDTA can sequester metal ions that catalyze oxidation.
-
Bulking Agents/Lyoprotectants: For lyophilized formulations, sugars like mannitol (B672) or trehalose (B1683222) can help maintain the peptide's native conformation.
-
Surfactants: Non-ionic surfactants (e.g., Polysorbate 80) can be added in small amounts to prevent aggregation and surface adsorption.
-
-
Structural Modifications: For drug development purposes, modifying the GRP sequence (e.g., substituting susceptible amino acids, cyclization) can significantly improve stability.
Troubleshooting Guides
Issue 1: Rapid Loss of GRP Peptide Activity in Biological Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Proteolytic Degradation | Add a broad-spectrum protease inhibitor cocktail to your sample immediately upon collection. | The degradation of GRP peptide is significantly reduced, leading to more accurate and reproducible results. |
| Work at low temperatures (on ice) during sample preparation. | Enzymatic activity is slowed down, preserving the integrity of the peptide. | |
| For blood samples, use plasma (collected with EDTA or aprotinin) instead of serum, as the coagulation process can release proteases. | Reduced proteolytic activity compared to serum samples. |
Issue 2: GRP Peptide Precipitation or Aggregation in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Peptide Concentration | Decrease the concentration of the GRP peptide solution. | The peptide remains in solution, indicating that the previous concentration was above its solubility limit under the given conditions. |
| Suboptimal pH | Adjust the pH of the buffer to be at least one pH unit away from the isoelectric point (pI) of the GRP peptide. | The peptide's net charge increases, improving its solubility and reducing the likelihood of aggregation. |
| Inappropriate Buffer | Screen different buffer systems (e.g., citrate, phosphate, histidine) at the optimal pH. | A suitable buffer is identified that enhances the solubility and stability of the GRP peptide. |
| Hydrophobic Interactions | Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Polysorbate 80). | The surfactant helps to solubilize the peptide and prevent aggregation by reducing hydrophobic interactions. |
| Include solubility-enhancing excipients like arginine in the formulation. | Arginine can suppress aggregation and increase the solubility of peptides. |
Issue 3: Inconsistent Results in GRP Peptide Stability Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation during Sample Handling | Prepare buffers with deoxygenated water and purge vials with an inert gas (argon or nitrogen). | The rate of oxidative degradation is minimized, leading to more consistent stability data. |
| Add an antioxidant (e.g., ascorbic acid) to the formulation. | The antioxidant preferentially gets oxidized, protecting the GRP peptide. | |
| Adsorption to Vials/Plates | Use low-binding microplates and centrifuge tubes. | Minimizes the loss of peptide due to surface adsorption, ensuring the accurate concentration is being assayed. |
| Consider adding a small amount of a non-ionic surfactant to the buffer. | The surfactant can coat the surfaces of the containers, preventing the peptide from adsorbing. | |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your GRP peptide stock solution. | Avoids degradation that can be induced by the physical stress of freezing and thawing. |
Quantitative Data on GRP Analog Stability
| Peptide Analog | Medium | Temperature | Half-life (t1/2) |
| 177Lu-RM1 (antagonist) | Acetate Buffer (pH 5.0) | Room Temperature | ~7 days |
| 2-8 °C | ~8 days | ||
| Mouse Serum | 37 °C | 16.4 hours | |
| Canine Serum | 37 °C | 18.9 hours | |
| Human Serum | 37 °C | 141 hours | |
| 177Lu-AMBA (agonist) | Acetate Buffer (pH 5.0) | Room Temperature | ~4 days |
| 2-8 °C | ~5 days |
Data adapted from a study on radiolabeled GRP analogs.[1] It is important to note that these values are for modified GRP peptides and may not directly reflect the stability of the native GRP peptide.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for GRP Peptide
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of GRP peptide in a given formulation over time.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
GRP peptide stock solution
-
Test buffer/formulation
-
Low-binding vials
2. Experimental Workflow:
3. Detailed Method:
-
Sample Preparation:
-
Prepare a stock solution of GRP peptide in the desired test buffer at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the solution into separate low-binding vials for each time point and storage condition to be tested.
-
Immediately take one aliquot for the initial time point (T=0) analysis.
-
Place the remaining aliquots under the desired storage conditions (e.g., 4°C, 25°C, 40°C).
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject a fixed volume (e.g., 20 µL) of the GRP sample.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 214 nm, which is characteristic of the peptide bond.
-
At each subsequent time point, retrieve an aliquot from storage, allow it to come to room temperature, and analyze it using the same HPLC method.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact GRP peptide in the chromatogram.
-
Integrate the area of this peak for each time point.
-
Calculate the percentage of remaining GRP peptide at each time point relative to the T=0 sample.
-
Plot the percentage of remaining GRP peptide versus time to determine the degradation kinetics and calculate the half-life (t1/2) of the peptide under the tested conditions.
-
Protocol 2: Mass Spectrometry (MS) Analysis of GRP Peptide Degradation Products
This protocol describes how to use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize the degradation products of GRP peptide.
1. Materials and Equipment:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column suitable for mass spectrometry
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Degraded GRP peptide sample (from a stability study)
-
Control (non-degraded) GRP peptide sample
2. Experimental Workflow:
3. Detailed Method:
-
Sample Preparation:
-
Use a GRP peptide sample that has been subjected to forced degradation (e.g., incubation at elevated temperature, extreme pH, or with an oxidizing agent) or a sample from a long-term stability study.
-
Prepare a control sample of intact GRP peptide at the same concentration.
-
-
LC-MS Analysis:
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Inject the degraded GRP sample.
-
Separate the components using a suitable gradient (similar to the HPLC method but using formic acid instead of TFA, as TFA can suppress ionization).
-
The eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source.
-
Acquire data in positive ion mode.
-
Perform a full scan MS analysis to detect the molecular weights of all eluting species.
-
Set up a data-dependent acquisition (DDA) method to automatically trigger MS/MS fragmentation on the most abundant ions detected in the full scan.
-
-
Data Interpretation:
-
Compare the total ion chromatogram (TIC) of the degraded sample with that of the control sample to identify new peaks corresponding to degradation products.
-
Examine the mass spectra of these new peaks to determine their molecular weights.
-
Calculate the mass shifts relative to the intact GRP peptide to hypothesize the type of modification (e.g., +16 Da for oxidation, +1 Da for deamidation).
-
Analyze the MS/MS fragmentation spectra of the degradation products to confirm the GRP sequence and pinpoint the exact site of modification.
-
Based on the identified modifications, deduce the specific degradation pathways that are occurring.
-
GRP Receptor Signaling Pathway
Gastrin-Releasing Peptide (GRP) exerts its biological effects by binding to the GRP receptor (GRPR), a G-protein coupled receptor (GPCR). Upon binding, the receptor activates Gαq and Gα12/13 proteins, initiating downstream signaling cascades that regulate various cellular processes, including cell proliferation, migration, and hormone secretion.[6]
References
- 1. Stability Evaluation and Stabilization of a Gastrin-Releasing Peptide Receptor (GRPR) Targeting Imaging Pharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide: pharmacokinetics and effects on gastro-entero-pancreatic hormones and gastric secretion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
GRP Receptor Binding Assays: Technical Support Center
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Gastrin-Releasing Peptide (GRP) receptor binding assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to assist you in obtaining accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during GRP receptor binding assays in a question-and-answer format.
Q1: I am observing high non-specific binding in my assay. What are the potential causes and how can I reduce it?
A1: High non-specific binding (NSB) can obscure your specific signal and lead to inaccurate results. Generally, NSB should be less than 50% of the total binding at the highest radioligand concentration tested.[1] Here are several potential causes and solutions:
-
Radioligand Issues:
-
Concentration is too high: Use a radioligand concentration at or below the dissociation constant (Kd) for competitive assays.[1]
-
Hydrophobicity: The radioligand may be sticking to non-receptor components like plasticware or filters.
-
-
Assay Conditions:
-
Inadequate Blocking: The blocking agent may not be effectively preventing non-specific interactions.
-
Solution: Increase the concentration or incubation time of your blocking agent. You can also test different blocking agents, such as casein.[4]
-
-
Improper Washing: Insufficient or slow washing steps can leave unbound radioligand trapped on the filter.
-
Solution: Ensure rapid and efficient washing with ice-cold wash buffer immediately after filtration. Optimize the number and volume of washes.
-
-
-
Tissue/Cell Preparation:
-
Poor Membrane Quality: Contaminants in the membrane preparation can contribute to high NSB.
-
Solution: Ensure thorough homogenization and centrifugation steps during membrane preparation to remove contaminating proteins and lipids.
-
-
Q2: My specific binding is very low. What could be the problem?
A2: Low specific binding can be due to a variety of factors, from reagent quality to experimental technique.
-
Receptor Issues:
-
Low Receptor Expression: The tissue or cells you are using may have a low density of GRP receptors.
-
Solution: If possible, use a cell line known to overexpress the GRP receptor (e.g., PC-3 cells).[5] Ensure that your membrane preparation is not too dilute.
-
-
Receptor Degradation: Proteases in your preparation can degrade the receptor.
-
Solution: Always include a protease inhibitor cocktail in your homogenization and assay buffers.[6] Keep samples on ice throughout the preparation process.
-
-
-
Ligand Issues:
-
Radioligand Degradation: The radioligand may have degraded due to improper storage or handling.
-
Solution: Aliquot your radioligand upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
-
Low Radioligand Affinity: The radioligand you are using may have a low affinity for the GRP receptor.
-
Solution: Use a well-characterized, high-affinity radioligand such as [125I-Tyr4]Bombesin.
-
-
-
Assay Not at Equilibrium:
-
Insufficient Incubation Time: The binding reaction may not have reached equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions. Lower radioligand concentrations require longer incubation times to reach equilibrium.[7]
-
-
Q3: I am seeing a lot of variability and poor reproducibility between my replicate wells and experiments. What are the likely causes?
A3: Poor reproducibility can be frustrating and can undermine the validity of your results. Key factors to consider include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For critical reagents, consider using a repeater pipette.
-
-
Inconsistent Washing: Variations in the speed and volume of washing can lead to inconsistent removal of unbound radioligand.
-
Solution: Use a vacuum manifold or cell harvester for consistent and rapid filtration and washing.[8]
-
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect binding kinetics.
-
Solution: Use a temperature-controlled incubator or water bath to ensure a consistent temperature throughout the incubation period.
-
-
Cell/Membrane Suspension: A non-homogenous suspension of cells or membranes will lead to different amounts of receptor being added to each well.
-
Solution: Ensure your cell or membrane suspension is well-mixed before and during aliquoting.
-
-
Improper Data Analysis: Using inappropriate models or failing to account for experimental variables can lead to inconsistent results.
Below is a troubleshooting decision tree to help guide you through common issues.
Frequently Asked Questions (FAQs)
Q1: What is the GRP receptor and why is it a target of interest?
A1: The Gastrin-Releasing Peptide (GRP) receptor, also known as the BB2 receptor, is a G-protein coupled receptor (GPCR).[6] Its endogenous ligand is GRP. This receptor is involved in various physiological processes, and its aberrant expression in several types of cancer, such as prostate, breast, and lung cancer, makes it a significant target for cancer diagnosis and therapy.
Q2: What is the signaling pathway of the GRP receptor?
A2: Upon binding of GRP, the GRP receptor activates a Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses.[6]
Q3: What are the differences between a saturation binding assay and a competitive binding assay?
A3:
-
Saturation Binding Assay: This assay is used to determine the total number of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd).[10] It involves incubating the receptor preparation with increasing concentrations of the radioligand.
-
Competitive Binding Assay: This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor. It involves incubating the receptor, a fixed concentration of a radioligand, and varying concentrations of the unlabeled test compound.[10]
Experimental Protocols
Here are detailed methodologies for key GRP receptor binding assays.
I. Membrane Preparation from GRP Receptor-Expressing Cells (e.g., PC-3)
-
Cell Culture: Culture PC-3 cells to confluency in appropriate media.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer or a polytron.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the pellet in fresh ice-cold buffer, and repeat the high-speed centrifugation.
-
Final Preparation: Resuspend the final membrane pellet in a small volume of buffer, determine the protein concentration (e.g., using a Bradford or BCA assay), and store at -80°C in aliquots.
II. Saturation Binding Assay
-
Prepare Radioligand Dilutions: Prepare serial dilutions of a suitable radioligand (e.g., [125I-Tyr4]Bombesin) in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
Set up Assay Tubes: For each radioligand concentration, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
Add Reagents:
-
Total Binding: Add the radioligand dilution to the tubes.
-
Non-Specific Binding: Add the radioligand dilution and a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled GRP or Bombesin) to the tubes.
-
-
Add Membranes: Add the prepared cell membrane suspension to all tubes.
-
Incubation: Incubate the tubes at a defined temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter (pre-soaked in 0.5% PEI) using a vacuum filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting the average non-specific binding from the average total binding for each radioligand concentration. Plot specific binding versus the radioligand concentration and use non-linear regression to determine the Kd and Bmax.[1]
III. Competitive Binding Assay
-
Prepare Test Compound Dilutions: Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Set up Assay Tubes: Prepare triplicate tubes for each concentration of the test compound, as well as for total binding (no competitor) and non-specific binding.
-
Add Reagents:
-
Add a fixed concentration of the radioligand (typically at or below its Kd) to all tubes except the blanks.
-
Add the corresponding dilution of the test compound to the appropriate tubes.
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
-
-
Add Membranes: Add the prepared cell membrane suspension to all tubes.
-
Incubation, Filtration, Washing, and Counting: Follow the same procedure as in the saturation binding assay (steps 5-8).
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Interpretation and Analysis
Quantitative Data Summary
The following table summarizes typical binding affinity (Kd or Ki) and receptor density (Bmax) values for various ligands targeting the GRP receptor in different cell lines. Note that these values can vary depending on the specific experimental conditions.
| Ligand | Cell Line | Assay Type | Kd / Ki (nM) | Bmax (fmol/mg protein or sites/cell ) | Reference |
| [125I-Tyr4]Bombesin | PC-3 | Saturation | ~1-5 | ~20,000-50,000 sites/cell | [5] |
| GRP | Cos-7 | Saturation | 0.13 | 35,000 sites/cell | [11] |
| Bombesin (B8815690) Analog (Cmp 2) | PC-295 (human) | Competition | 0.50 | Not Reported | [12] |
| Bombesin Analog (Cmp 3) | PC-295 (human) | Competition | 0.36 | Not Reported | [12] |
| GRP Analog (AMBA) | PC-3 | Competition | 4.75 ± 0.25 | Not Reported | [13] |
| 177Lu-AMBA | PC-3 | Competition | 2.5 ± 0.5 | Not Reported | [13] |
Data Analysis Workflow
-
Subtract Background: Subtract the counts from blank wells (containing no membranes) from all other wells.
-
Calculate Specific Binding: For each concentration point, subtract the average non-specific binding counts from the average total binding counts.
-
Saturation Binding Analysis:
-
Plot specific binding (Y-axis) against the concentration of the free radioligand (X-axis).
-
Use a non-linear regression program (e.g., GraphPad Prism) to fit the data to a one-site binding (hyperbola) equation: Y = Bmax * X / (Kd + X).[1]
-
This will provide the values for Bmax and Kd.
-
-
Competitive Binding Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding (Y-axis) against the log of the competitor concentration (X-axis).
-
Use a non-linear regression program to fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
References
- 1. GraphPad Prism 10 Curve Fitting Guide - Equation: One site -- Specific binding [graphpad.com]
- 2. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel series of 111In-labeled bombesin analogs as potential radiopharmaceuticals for specific targeting of gastrin-releasing peptide receptors expressed on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. High-density functional gastrin releasing peptide receptors on primate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability Evaluation and Stabilization of a Gastrin-Releasing Peptide Receptor (GRPR) Targeting Imaging Pharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GRP Antibodies for Western Blot
Welcome to the technical support center for Gastrin-Releasing Peptide (GRP) antibodies. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the specificity of your GRP antibody in Western blot experiments and achieve clear, reliable results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing multiple bands when probing for GRP in my Western blot?
Observing multiple bands when targeting GRP is a common issue that can arise from several factors related to the protein's biology and the experimental setup.
-
Protein Isoforms and Precursors: The GRP gene encodes a preproprotein that is processed to generate the mature GRP peptide.[1][2] This precursor protein can be detected by antibodies, leading to bands at a higher molecular weight than the mature peptide. Additionally, alternative splicing of the GRP gene can result in multiple transcript variants and protein isoforms.[3][4]
-
Post-Translational Modifications (PTMs): Proteins, including GRP precursors, can undergo various post-translational modifications such as phosphorylation or glycosylation.[5][6][7][8] These modifications can alter the protein's mass, leading to shifts in band size or the appearance of multiple distinct bands.
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.[9] This is more common with polyclonal antibodies, which recognize multiple epitopes.[10]
-
Sample Degradation: If samples are not handled properly with sufficient protease inhibitors, the target protein can be degraded, leading to multiple lower molecular weight bands.[10]
To identify the source of multiple bands, it is crucial to use appropriate controls and optimize your protocol.
Q2: How can I reduce high background and non-specific bands on my GRP Western blot?
High background and non-specific bands often obscure the target protein and can be minimized through careful optimization of several steps in the Western blot protocol.[11][12][13]
-
Optimize Blocking Conditions: Blocking is critical for preventing the non-specific binding of antibodies to the membrane. The choice of blocking buffer can significantly impact background noise. While non-fat dry milk is common, it may contain phosphoproteins that interfere with the detection of phosphorylated targets.[14][15] Bovine serum albumin (BSA) is a frequent alternative.[14] Consider testing different blocking agents and optimizing incubation time and temperature.[11][15]
-
Titrate Primary and Secondary Antibodies: Using too high a concentration of either the primary or secondary antibody is a common cause of non-specific binding and high background.[12][13][16][17] It is essential to perform an antibody titration to determine the optimal dilution that provides a strong signal with minimal background.
-
Increase Washing Stringency: Inadequate washing can leave unbound antibodies on the membrane.[15] Increase the number, duration, and volume of your wash steps. Adding a detergent like Tween-20 to your wash buffer can also help reduce non-specific interactions.[18]
-
Ensure Sample Quality: Use fresh samples and always include protease inhibitors in your lysis buffer to prevent protein degradation.[10]
Q3: What are the essential controls for a GRP Western blot experiment?
Incorporating proper controls is essential to validate your results and troubleshoot any issues.[19][20]
-
Positive Control: A cell lysate or tissue sample known to express GRP.[19][20][21] This confirms that your antibody and detection system are working correctly. If the antibody datasheet does not suggest a positive control, resources like UniProt or GeneCards can provide information on tissues with high GRP expression.[22]
-
Negative Control: A cell lysate from a cell line or tissue known not to express the target protein.[19][20] This helps to verify that the antibody is specific to the target protein and that the observed bands are not due to non-specific binding.
-
Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin).[19] This allows you to normalize your samples and confirm that equal amounts of protein were loaded in each lane.
-
Secondary Antibody-Only Control: Incubating a lane with only the secondary antibody.[19] This will show if any non-specific signal is coming from the secondary antibody itself.
Troubleshooting Guides
Guide 1: Optimizing Antibody Concentration
Titrating your primary antibody is one of the most critical steps for improving specificity and reducing background.[17]
Data Presentation: Effect of Primary Antibody Dilution on Signal-to-Noise Ratio
The following table illustrates how titrating the primary antibody can affect the signal-to-noise ratio. The optimal dilution will provide a strong specific signal with low background.
| Primary Antibody Dilution | Target Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Target/Background) |
| 1:250 | 9500 | 4500 | 2.1 |
| 1:500 | 8200 | 2000 | 4.1 |
| 1:1000 | 6500 | 800 | 8.1 |
| 1:2000 | 3500 | 500 | 7.0 |
| 1:4000 | 1500 | 400 | 3.8 |
Note: Data are representative and will vary based on the specific antibody, sample, and detection system.
Experimental Protocols: Protocol for Primary Antibody Titration
This protocol describes how to determine the optimal primary antibody concentration using a single blot.[23]
-
Prepare Lysates and Run Gel: Prepare your protein samples and run a standard SDS-PAGE gel, loading an equal amount of a positive control lysate into multiple lanes.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block: Block the membrane for 1 hour at room temperature in an appropriate blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Cut Membrane: After blocking, carefully cut the membrane into strips, ensuring each strip contains one lane of the positive control.
-
Primary Antibody Incubation: Incubate each strip separately in a different dilution of the primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) prepared in blocking buffer. Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation. Include one strip incubated in blocking buffer without primary antibody as a secondary-only control.
-
Washing: Wash all strips three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate all strips with the same concentration of the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Wash all strips three times for 10 minutes each with TBST.
-
Detection: Reassemble the strips in their original order. Add ECL substrate and image the blot.[24][25]
-
Analysis: Compare the signal intensity of the target band to the background noise for each dilution to determine the optimal concentration.
Visual Guides
Troubleshooting Workflow for Non-Specific Bands
This diagram outlines a logical workflow to diagnose and resolve issues with non-specific bands in your GRP Western blot.
Experimental Controls Strategy
This diagram illustrates the essential controls required for a robust and interpretable Western blot experiment.
References
- 1. Gastrin-releasing peptide - Wikipedia [en.wikipedia.org]
- 2. GRP gastrin releasing peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. GRP gastrin releasing peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Post-Translational Modifications of G Protein–Coupled Receptors Control Cellular Signaling Dynamics in Space and Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Post-translational modification - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. Antibodies Against the Gastrin-releasing Peptide Precursor Pro-Gastrin-releasing Peptide Reveal Its Expression in the Mouse Spinal Dorsal Horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arp1.com [arp1.com]
- 11. Western blot blocking: Best practices | Abcam [abcam.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. biossusa.com [biossusa.com]
- 14. bosterbio.com [bosterbio.com]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 16. Quick Tips on Improving your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 17. How To Optimize Your Western Blot | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 18. researchgate.net [researchgate.net]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Positive and Negative Controls | Rockland [rockland.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Understanding Your Controls for Western Blotting | Proteintech Group [ptglab.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. Western Blot Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Technical Support Center: GRP Quantification in Cerebrospinal Fluid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Gastrin-Releasing Peptide (GRP) in cerebrospinal fluid (CSF).
Frequently Asked Questions (FAQs)
Q1: What is Gastrin-Releasing Peptide (GRP) and why measure it in CSF?
A: Gastrin-Releasing Peptide (GRP) is a neuropeptide that is the mammalian equivalent of amphibian bombesin. It is involved in various physiological processes in the central nervous system (CNS), including regulating emotional responses, social interactions, memory, and feeding behavior. Measuring GRP in cerebrospinal fluid (CSF) can provide insights into the pathophysiology of various neurological and psychiatric disorders.
Q2: What are the expected concentrations of GRP in human CSF?
A: The concentration of GRP in CSF is typically very low, which presents a significant analytical challenge. One study reported that in healthy control subjects, the mean concentration of GRP in CSF was 13.4 ± 5.5 pg/mL.[1] In certain pathological conditions, these levels may be altered. For instance, significantly lower GRP levels have been observed in the CSF of women who have recovered from bulimia nervosa (9.6 ± 3.1 pg/mL) when compared to healthy controls and individuals recovered from anorexia nervosa (11.6 ± 2.9 pg/mL).[1]
Q3: What are the main challenges in quantifying GRP in CSF?
A: The primary challenges in accurately quantifying GRP in CSF can be categorized into three areas:
-
Pre-analytical Challenges: These relate to sample collection and handling. GRP is a peptide and is susceptible to degradation by proteases. The stability of GRP in CSF during storage and freeze-thaw cycles is a critical consideration.
-
Analytical Challenges: The low physiological concentrations of GRP in CSF require highly sensitive and specific assays. Both immunoassays (like ELISA) and mass spectrometry-based methods (like LC-MS/MS) are susceptible to interference from other molecules in the complex CSF matrix, known as matrix effects.
-
Post-analytical Challenges: Accurate interpretation of GRP quantification data requires robust statistical analysis and consideration of potential confounding factors such as age, sex, and the presence of neurological diseases.
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during GRP quantification in CSF.
Pre-Analytical Troubleshooting
Issue: Low or undetectable GRP levels in samples.
| Potential Cause | Recommended Solution |
| Proteolytic Degradation | GRP is a peptide and can be degraded by proteases present in the CSF. A study on pro-GRP (a GRP precursor) in serum and plasma showed susceptibility to degradation by serine proteases like thrombin.[2] It is highly recommended to collect CSF directly into tubes containing a broad-spectrum protease inhibitor cocktail. |
| Adsorption to Collection/Storage Tubes | Peptides can adsorb to the surface of plastic or glass tubes, leading to a significant loss of analyte, especially at low concentrations. Use low-protein-binding polypropylene (B1209903) tubes for both collection and storage of CSF samples.[3] |
| Improper Storage | The stability of GRP in CSF at various temperatures is not well-documented. For long-term storage, it is crucial to freeze samples at -80°C immediately after collection and processing.[3] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[4] |
Analytical Troubleshooting (ELISA)
Issue: High background or non-specific signal in ELISA.
| Potential Cause | Recommended Solution |
| Ineffective Blocking | Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies. Use a high-quality blocking buffer and ensure adequate incubation time as per the manufacturer's protocol. |
| Insufficient Washing | Inadequate washing between steps can leave behind unbound reagents, contributing to high background. Increase the number of wash cycles and ensure complete removal of wash buffer from the wells. |
| Cross-reactivity of Antibodies | The antibodies used in the ELISA may cross-react with other proteins or peptides in the CSF. Verify the specificity of the antibodies with the manufacturer. If possible, test for cross-reactivity with structurally similar peptides. |
Issue: Poor standard curve or low sensitivity in ELISA.
| Potential Cause | Recommended Solution |
| Degraded Standard | The GRP standard may have degraded due to improper storage or handling. Prepare fresh standards for each assay and store them according to the manufacturer's instructions. |
| Matrix Effects | Components in the CSF matrix can interfere with the antibody-antigen binding in the ELISA, leading to inaccurate results.[5] To mitigate this, consider using a surrogate matrix for the preparation of your standard curve. Artificial CSF (aCSF) is a common choice.[6] |
| Incorrect Reagent Concentrations | The concentrations of capture antibody, detection antibody, or enzyme conjugate may not be optimal. Perform a checkerboard titration to determine the optimal concentrations of these reagents for your specific assay conditions. |
Analytical Troubleshooting (LC-MS/MS)
Issue: Low signal intensity or poor peak shape.
| Potential Cause | Recommended Solution |
| Ion Suppression/Enhancement | The CSF matrix can suppress or enhance the ionization of GRP, leading to inaccurate quantification.[7] Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances. The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects. |
| Adsorption to Vials and Tubing | GRP can adsorb to the surfaces of autosampler vials and LC tubing. Use low-adsorption vials and consider passivation of the LC system. |
| Suboptimal Chromatographic Conditions | The mobile phase composition, gradient, and column chemistry may not be optimal for GRP. Systematically optimize these parameters to achieve good peak shape and retention. |
Issue: High variability between replicate injections.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Variability in the sample preparation steps, such as extraction recovery, can lead to inconsistent results. Ensure that all samples are processed in a consistent manner. The use of an internal standard can help to correct for this variability. |
| System Instability | Fluctuations in the LC pump pressure or mass spectrometer performance can cause variability. Ensure the LC-MS/MS system is properly maintained and calibrated. |
Experimental Protocols
Recommended Protocol for GRP Quantification by ELISA
-
CSF Collection:
-
Collect CSF by lumbar puncture directly into pre-chilled polypropylene low-protein-binding tubes containing a broad-spectrum protease inhibitor cocktail.
-
Gently invert the tube to mix.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cells or debris.
-
Aliquot the supernatant into fresh low-protein-binding tubes.
-
Immediately freeze aliquots at -80°C for long-term storage. Avoid freeze-thaw cycles.
-
-
ELISA Procedure (General Steps):
-
Use a high-sensitivity GRP ELISA kit.
-
Prepare standards and quality controls in an artificial CSF (aCSF) matrix to mimic the sample matrix and mitigate matrix effects.
-
Follow the manufacturer's instructions for incubation times, temperatures, and washing steps.
-
Read the plate at the recommended wavelength using a microplate reader.
-
Use a 4-parameter logistic curve fit for the standard curve.
-
Visualizations
Experimental Workflow for GRP Quantification in CSF
Caption: Workflow for GRP quantification in CSF.
Troubleshooting Logic for Low GRP Recovery
Caption: Troubleshooting flowchart for low GRP recovery.
Simplified GRP Receptor Signaling Pathway
Caption: Simplified GRP receptor signaling pathway.
References
- 1. Reduced gastrin releasing peptide in cerebrospinal fluid after recovery from bulimia nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of pro-gastrin-releasing peptide in serum versus plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preanalytical Confounding Factors in the Analysis of Cerebrospinal Fluid Biomarkers for Alzheimer’s Disease: The Issue of Diurnal Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Preanalytical Cerebrospinal Fluid Handling and Storage Factors on Measurement of Aβ1-42, Aβ1-40, and pTau181 Using an Automated Chemiluminescent Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebrospinal fluid protein in Guillain–Barré syndrome: Need for age‐dependent interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qualification of a Surrogate Matrix-Based Absolute Quantification Method for Amyloid-β42 in Human Cerebrospinal Fluid Using 2D UPLC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
GRP Agonist Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing GRP (Gastrin-Releasing Peptide) agonist dose-response curve experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during GRP agonist dose-response assays in a question-and-answer format.
Q1: My dose-response curve has a very low signal window (low signal-to-background ratio). How can I improve it?
A1: A low signal window can be caused by several factors. Consider the following optimization steps:
-
Cell Density: The number of cells seeded per well is critical. Too few cells will result in a weak signal, while too many can lead to overcrowding and altered cell health. It is recommended to perform a cell titration experiment to determine the optimal cell density for your specific cell line and assay format.[1]
-
Agonist Concentration and Incubation Time: Ensure you are using an appropriate concentration range for your GRP agonist. Titrate the agonist to determine the optimal concentration that elicits a robust response. Additionally, the incubation time with the agonist can impact the signal. Optimize this by testing a time course to capture the peak response.
-
Receptor Expression Levels: Very high receptor expression can sometimes lead to constitutive activity and high background, while low expression will produce a weak signal. Ensure you are using a cell line with optimal GRP receptor expression. For stable cell lines, prolonged passaging can sometimes lead to decreased receptor expression.[1]
-
Assay Buffer Composition: Check the pH and composition of your assay buffer. The presence of interfering substances can negatively affect the assay performance.[1]
-
Detector Settings: Ensure that the settings on your plate reader or detection instrument are properly calibrated and optimized for your specific assay format.[1]
Q2: I'm observing high variability between my replicate wells. What are the potential causes and solutions?
A2: High variability can compromise the reliability of your results. Here are some common causes and how to address them:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during seeding to have a consistent number of cells in each well.
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes of agonist dilutions, can introduce significant variability. Use calibrated pipettes and consider using automated liquid handlers for better precision.[1]
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation and temperature fluctuations, which can lead to "edge effects." To mitigate this, avoid using the outermost wells for experimental samples or ensure proper humidification in the incubator.
-
Cell Health: Use only healthy, viable cells for your experiments. Do not allow cells to become over-confluent before passaging or seeding for an assay.[2]
Q3: The EC50 value for my GRP agonist is different from the published literature values. Why is this happening?
A3: Discrepancies in EC50 values can arise from several experimental differences:
-
Cell Line and Receptor Density: The specific cell line used and the density of GRP receptor expression can significantly influence the apparent potency of an agonist.[3] Different cell lines may have different downstream signaling efficiencies.
-
Assay Format: The type of functional assay used (e.g., calcium flux vs. IP1 accumulation vs. receptor internalization) can yield different EC50 values as they measure different points in the signaling cascade.
-
Assay Conditions: Variations in assay parameters such as incubation time, temperature, and buffer composition can all affect the calculated EC50.
-
Agonist Purity and Handling: Ensure the GRP agonist is of high purity and has been stored and handled correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided.[1]
Q4: My dose-response curve is not a classic sigmoidal shape. What could be the issue?
A4: Atypical curve shapes can indicate various problems:
-
Incomplete Curve: If the curve does not plateau at the top or bottom, you may not have used a wide enough range of agonist concentrations. Extend the concentration range in both directions.[4]
-
U-shaped or Inverted U-shaped Curve: These "biphasic" responses can sometimes be observed and may be due to complex biological mechanisms, such as receptor desensitization at high agonist concentrations or off-target effects.[5]
-
Shallow or Steep Hill Slope: The Hill slope of the curve provides information about the binding cooperativity. A slope different from 1.0 may indicate positive or negative cooperativity or complexities in the signaling pathway. A very shallow curve can also be a result of a low signal window.[4]
Q5: I am experiencing high background noise in my functional assay. How can I reduce it?
A5: High background can be a significant issue, particularly in antagonist screening assays. Here are some troubleshooting steps:
-
Constitutive Receptor Activity: Some cell lines overexpressing GPCRs can exhibit high basal or constitutive activity, leading to a high background signal.
-
Non-specific Binding of Reagents: In assays like [³⁵S]GTPγS binding, the radioligand may bind non-specifically to filters or other proteins. Including a blocking agent like bovine serum albumin (BSA) in the assay buffer can help reduce this.[6]
-
Suboptimal Reagent Concentrations: Inappropriate concentrations of assay components, such as GDP or Mg²⁺ in a GTPγS binding assay, can contribute to elevated background.[6]
-
Quality of Cellular Preparations: For assays using membrane preparations, contaminating proteases or other factors can cause receptor-independent signaling. Ensure high-quality membrane preparations.[6]
Data Presentation
Table 1: Recommended Starting Concentrations for GRP Agonists
| Agonist | Starting Concentration Range for Dose-Response Curve | Typical EC50 Range |
| Gastrin-Releasing Peptide (GRP) | 1 pM - 1 µM | 0.1 nM - 10 nM |
| Bombesin | 1 pM - 1 µM | 0.05 nM - 5 nM |
Note: These are general recommendations. The optimal concentration range and EC50 can vary depending on the cell line and assay conditions.
Table 2: Key Parameters for GRP Agonist Functional Assays
| Parameter | Calcium Flux Assay | IP-One Accumulation Assay |
| Cell Seeding Density | 10,000 - 50,000 cells/well (96-well plate) | 20,000 - 80,000 cells/well (96-well plate) |
| Agonist Incubation Time | 1 - 5 minutes | 30 - 60 minutes |
| Assay Buffer | Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ | Stimulation buffer containing Lithium Chloride (LiCl) |
| Detection Method | Fluorescence plate reader (e.g., FLIPR) | Homogeneous Time-Resolved Fluorescence (HTRF) |
Note: These parameters should be optimized for each specific experimental setup.
Experimental Protocols
Protocol 1: Calcium Flux Assay for GRP Agonist Activity
This protocol outlines a general procedure for measuring GRP receptor activation via intracellular calcium mobilization using a fluorescent calcium indicator.
-
Cell Seeding: Seed cells expressing the GRP receptor into a 96-well, black-walled, clear-bottom plate at a pre-optimized density and culture overnight.
-
Dye Loading: The next day, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate the plate at 37°C for 1 hour, followed by 20-30 minutes at room temperature, protected from light.[7]
-
Agonist Preparation: Prepare a serial dilution of the GRP agonist in the assay buffer at a concentration 2-5 times the final desired concentration.
-
Agonist Stimulation and Data Acquisition: Place the cell plate into a fluorescence kinetic plate reader. Record a baseline fluorescence reading for 10-20 seconds. Then, add the GRP agonist dilutions to the respective wells and continue to record the fluorescence signal for 1-5 minutes.[7]
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
Protocol 2: IP-One Accumulation Assay for GRP Agonist Activity
This protocol describes the measurement of inositol (B14025) monophosphate (IP1), a downstream product of the phospholipase C pathway activated by Gq-coupled receptors like GRPR.
-
Cell Seeding: Seed cells expressing the GRP receptor into a suitable multi-well plate at an optimized density and culture overnight.
-
Cell Stimulation: Remove the culture medium and add the stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.[8] Add serial dilutions of the GRP agonist to the wells and incubate for a pre-determined optimal time (e.g., 30-60 minutes) at 37°C.[8]
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's instructions.[9]
-
Data Acquisition: After a final incubation period at room temperature, read the plate on an HTRF-compatible plate reader. The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: Convert the HTRF ratio to IP1 concentration using a standard curve. Plot the IP1 concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Mandatory Visualizations
Caption: GRP receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
minimizing off-target effects of GRP receptor antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Gastrin-Releasing Peptide (GRP) receptor antagonists during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GRP receptor antagonists?
A1: GRP receptor antagonists function by competitively binding to the Gastrin-Releasing Peptide Receptor (GRPR), also known as the BB2 receptor.[1] This binding action blocks the endogenous ligand, Gastrin-Releasing Peptide (GRP), from activating the receptor. By preventing GRP from binding, these antagonists inhibit the downstream signaling pathways that are normally triggered by GRP, thereby mitigating its physiological effects.[2]
Q2: What are the known downstream signaling pathways affected by GRP receptor antagonists?
A2: The GRP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[1] Upon activation by GRP, it stimulates the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] By blocking the initial binding of GRP, antagonists prevent the activation of this cascade.[3]
Q3: What are the most common off-target receptors for GRP receptor antagonists?
A3: The most common off-target receptors for GRP receptor antagonists are other members of the bombesin (B8815690) receptor family, namely the neuromedin B receptor (NMBR or BB1) and the bombesin receptor subtype 3 (BRS-3 or BB3).[4][5] This is due to the structural homology between these receptors and the GRP receptor.[5]
Q4: What is the difference in potential off-target effects between peptide and non-peptide GRP receptor antagonists?
A4: Peptide-based antagonists, being derived from the natural ligand, can sometimes show activity at related peptide receptors like NMBR.[5] Non-peptide antagonists may have a broader and less predictable off-target profile, potentially interacting with other GPCRs or ion channels unrelated to the bombesin family. However, some non-peptide antagonists have been developed with high selectivity.[6] A thorough off-target screening is crucial for both classes of compounds.
Troubleshooting Guide
Problem 1: High background signal in my radioligand binding assay.
-
Possible Cause 1: Non-specific binding of the radioligand.
-
Solution:
-
Optimize Radioligand Concentration: Use the lowest concentration of radioligand that provides a sufficient specific signal, ideally at or below its dissociation constant (Kd).[7]
-
Select Appropriate Unlabeled Ligand for Non-Specific Binding: Use a structurally distinct compound at a saturating concentration (100-1000 times its inhibitory constant, Ki) to define non-specific binding.[7]
-
Include Bovine Serum Albumin (BSA): Add BSA to the assay buffer to block non-specific binding sites on the assay plates and filters.[7]
-
-
-
Possible Cause 2: Inefficient washing.
-
Solution:
-
Optimize Wash Time and Volume: Wash filters quickly with a sufficient volume of ice-cold wash buffer to remove unbound radioligand without causing significant dissociation of the specifically bound ligand.[7]
-
Ensure Proper Vacuum: A consistent and adequate vacuum will ensure the efficient removal of the wash buffer.[7]
-
-
-
Possible Cause 3: High basal G protein activation (in functional assays like GTPγS).
Problem 2: My GRP receptor antagonist shows lower than expected potency (high IC50).
-
Possible Cause 1: Issues with antagonist stability.
-
Solution: Assess the stability of your antagonist in the assay buffer and under the experimental conditions. Consider using protease inhibitors for peptide-based antagonists.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution:
-
Verify Radioligand Concentration and Kd: Ensure the radioligand concentration is appropriate for the Kd of the receptor. The Cheng-Prusoff equation for calculating Ki from IC50 is dependent on these values.[8]
-
Equilibration Time: Ensure the incubation time is sufficient to reach binding equilibrium, especially for high-affinity ligands which may have slow dissociation rates.[9]
-
-
-
Possible Cause 3: Incorrect antagonist concentration.
-
Solution: Double-check all dilutions and calculations for the antagonist stock solution and working concentrations.
-
Problem 3: The antagonist displays unexpected agonist activity in a functional assay (e.g., calcium mobilization).
-
Possible Cause 1: Partial agonism.
-
Solution: The compound may be a partial agonist, capable of producing a submaximal response on its own. Test a full dose-response curve to characterize its activity.
-
-
Possible Cause 2: Off-target agonism.
-
Solution: The observed agonism might be due to the antagonist acting on another receptor expressed in your cell system that also couples to calcium mobilization. Perform the assay in a cell line that does not express the GRP receptor but does express potential off-target receptors. A study on putative GRP receptor antagonists found that 13 of the tested compounds were full or partial agonists at the human NMB receptor.[5]
-
Problem 4: High cytotoxicity observed in cell-based assays.
-
Possible Cause 1: On-target cytotoxicity.
-
Solution: In cancer cell lines that rely on GRP signaling for proliferation, a potent antagonist can induce cell death. This may be the desired effect.
-
-
Possible Cause 2: Off-target cytotoxicity.
-
Solution: The antagonist may be interacting with other cellular targets that regulate cell viability. To differentiate from on-target effects, test the antagonist in a cell line that does not express the GRP receptor. If cytotoxicity persists, it is likely an off-target effect.[10]
-
Quantitative Data Summary
Table 1: Selectivity of GRP Receptor Antagonists for Bombesin Family Receptors
| Antagonist | GRP-R Affinity (IC50/Ki, nM) | NMB-R Affinity (IC50/Ki, nM) | BRS-3 Affinity (IC50/Ki, nM) | Selectivity (fold, NMB-R/GRP-R) | Selectivity (fold, BRS-3/GRP-R) | Reference |
| RC-3095 | 0.2 - 1.4 | >1000 | >1000 | >714 - 5000 | >714 - 5000 | [5] |
| PD176252 | 1.0 | High Affinity | No Affinity | - | - | [6][11] |
| [D-Phe6,Leu13,Ψ(CH2NH),Cpa14]Bn(6-14) | 0.2 - 1.4 | >10,000 | >10,000 | >7,142 - 50,000 | >7,142 - 50,000 | [5] |
| PD168368 | 2298 - 6952 | 1.32 - 1.58 | - | 0.0002 - 0.0007 | - | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GRP Receptor
This protocol is for a competitive binding assay to determine the affinity (Ki) of an unlabeled antagonist.
Materials:
-
Cell membranes expressing the GRP receptor.
-
Radioligand (e.g., [125I-Tyr4]Bombesin).
-
Unlabeled GRP receptor antagonist (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
96-well plates.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare Reagents: Dilute the cell membranes in assay buffer to the desired concentration (e.g., 20-50 µg protein per well). Prepare serial dilutions of the test antagonist. Prepare the radioligand in assay buffer at a concentration of approximately its Kd.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL of a saturating concentration of unlabeled GRP, 50 µL radioligand, 100 µL membrane suspension.
-
Competitive Binding: 50 µL of each antagonist dilution, 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[1]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters. Wash the filters three times with 4 mL of ice-cold wash buffer.[1]
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the antagonist to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Protocol 2: Calcium Mobilization Assay
This protocol assesses the functional antagonist activity of a test compound.
Materials:
-
Cells expressing the GRP receptor (e.g., HEK293T cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GRP (agonist).
-
Test antagonist.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate according to the dye manufacturer's instructions (typically 1 hour at 37°C).
-
Antagonist Incubation: Wash the cells with assay buffer and then add the desired concentrations of the test antagonist. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Measurement: Place the plate in the fluorescence plate reader. Add a concentration of GRP that elicits a submaximal response (EC80) to all wells. Measure the change in fluorescence over time.
-
Data Analysis: The antagonist effect is measured as the inhibition of the GRP-induced calcium signal. Plot the percent inhibition against the log concentration of the antagonist to determine the IC50.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is to assess potential off-target cytotoxicity of the antagonist.
Materials:
-
Cells (both GRP receptor-positive and -negative lines for comparison).
-
Test antagonist.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Plate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]
-
Compound Treatment: Add serial dilutions of the test antagonist to the wells. Include vehicle-only and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL. Incubate for 1-4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly.[13]
-
Measurement: Measure the absorbance at approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot cell viability against the log concentration of the antagonist to determine the concentration that causes 50% inhibition of cell viability (IC50).
Visualizations
Caption: GRP Receptor Signaling Pathway and Point of Antagonist Inhibition.
Caption: Experimental Workflow for Characterizing a Novel GRP Receptor Antagonist.
Caption: Troubleshooting Workflow for High Background in Binding Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GRP antagonists and how do they work? [synapse.patsnap.com]
- 3. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 4. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterization of putative GRP and NMB-receptor antagonist's interaction with human receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-Target/On-Target Cytotoxicity Assay | React4Life [react4life.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
solving GRP peptide solubility issues for in-vivo use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Gastrin-Releasing Peptide (GRP) and its analogs for in-vivo applications.
Frequently Asked Questions (FAQs)
Q1: My lyophilized GRP peptide won't dissolve in water. What should I do?
A1: The solubility of GRP peptides can be influenced by its specific amino acid sequence, purity, and the presence of counter-ions (like TFA).[1][2] If your GRP peptide is not readily soluble in sterile water, consider the following steps:
-
Assess the Peptide's Properties: Determine if your GRP peptide is acidic, basic, or neutral by calculating its overall charge based on the amino acid sequence.[3][4]
-
Acidic residues (negative charge): Asp (D), Glu (E), and the C-terminal -COOH.
-
Basic residues (positive charge): Arg (R), Lys (K), His (H), and the N-terminal -NH2.
-
-
For Basic GRP Peptides (net positive charge): If water alone is insufficient, try dissolving the peptide in a small amount of 10-30% acetic acid, and then dilute it to your desired concentration with sterile water or buffer.[2][5]
-
For Acidic GRP Peptides (net negative charge): Attempt to dissolve the peptide in a small volume of a weak basic solution, such as 0.1% ammonium (B1175870) hydroxide (B78521), followed by dilution with sterile water or buffer.[6]
-
For Neutral or Hydrophobic GRP Peptides: These may require a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to be fully dissolved.[1][7] First, dissolve the peptide in a minimal amount of DMSO, and then slowly add this solution dropwise to your aqueous buffer while gently vortexing.[2] Be mindful that the final concentration of DMSO should be kept to a minimum for in-vivo studies, typically below 1%.[2]
Q2: What is the maximum recommended concentration of GRP peptide for in-vivo studies?
A2: The maximum concentration is highly dependent on the specific GRP analog's solubility and the chosen vehicle. Some commercially available human GRP is reported to be soluble in water at concentrations up to 1 mg/mL or even ≥ 100 mg/mL.[8][9] However, it is crucial to experimentally determine the saturation point for your specific peptide in your chosen formulation. A general recommendation for peptide stock solutions is around 1-2 mg/mL.[5] For in-vivo use, the final concentration will be dictated by the required dosage and administration volume, while ensuring the peptide remains fully dissolved to avoid precipitation.
Q3: Can I use PBS to dissolve my GRP peptide?
A3: Phosphate-Buffered Saline (PBS) at a physiological pH (around 7.4) can often be used to dissolve GRP peptides, especially if a concentration of ≤1 mg/mL is sufficient.[1] However, if your peptide has a net charge, it might be more soluble in a slightly acidic or basic solution first, which can then be diluted with PBS. Always perform a small-scale solubility test before preparing your final formulation.
Q4: My GRP peptide solution is cloudy. What does this mean and how can I fix it?
A4: A cloudy solution indicates that the peptide is not fully dissolved and may be forming aggregates.[10] This is undesirable for in-vivo experiments as it can lead to inaccurate dosing and potential adverse effects. To address this:
-
Sonication: Briefly sonicating the solution can help break up small particles and improve dissolution.[3]
-
Gentle Warming: Gently warming the solution to a temperature below 40°C may increase solubility.[7]
-
pH Adjustment: Depending on the peptide's net charge, a slight adjustment of the pH of your solvent can improve solubility.
-
Re-evaluation of Solvent: You may need to use a stronger solvent system as described in Q1. If you used an organic solvent, ensure the peptide is fully dissolved before adding the aqueous buffer.
Q5: How should I store my GRP peptide solutions for in-vivo use?
A5: To ensure stability and prevent degradation, it is recommended to:
-
Prepare fresh solutions for each experiment whenever possible.
-
If storage is necessary, aliquot the peptide solution into sterile, single-use vials to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or preferably -80°C.[9]
-
For peptides containing methionine or cysteine, which are prone to oxidation, it is advisable to use oxygen-free buffers for reconstitution and storage.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in initial solvent (e.g., water, PBS). | - Incorrect solvent for the peptide's charge/hydrophobicity.- Peptide has a high propensity for aggregation. | - Calculate the peptide's net charge and select an appropriate solvent (acidic for basic peptides, basic for acidic peptides).[4]- Try a small amount of organic solvent (e.g., DMSO) for hydrophobic peptides.[2]- Use sonication or gentle warming to aid dissolution.[7] |
| Peptide precipitates after adding aqueous buffer to an organic solvent stock. | - The peptide's solubility limit in the final aqueous concentration has been exceeded.- Rapid change in solvent polarity. | - Add the organic stock solution dropwise into the stirring aqueous buffer.[4]- Reduce the final concentration of the peptide in the aqueous solution.- Consider using a different co-solvent system. |
| Solution becomes cloudy or forms a gel over time. | - Peptide aggregation and/or precipitation.- Instability of the peptide in the chosen buffer at the storage temperature. | - Filter the solution through a sterile 0.22 µm filter before use to remove aggregates.- Prepare fresh solutions before each experiment.- Evaluate the stability of the peptide in the chosen formulation over time at the intended storage and use temperatures. |
| Observed reduced biological activity in-vivo. | - Peptide degradation due to improper storage or handling.- Inaccurate peptide concentration due to incomplete dissolution.- Oxidation of sensitive amino acids (e.g., Met, Cys). | - Ensure proper storage conditions (aliquoted, frozen at -80°C, protected from light).[5][9]- Confirm complete dissolution before administration.- For peptides with susceptible residues, use degassed buffers and consider storing under an inert atmosphere.[7] |
Quantitative Data Summary
The solubility of GRP peptides can vary significantly based on the exact amino acid sequence, peptide length, and the presence of modifications. The following table provides a general guideline based on available data and established principles of peptide solubility. It is imperative to perform solubility tests for your specific GRP peptide.
| Solvent | GRP Peptide (Human) Solubility | General Guidance for Bombesin-like Peptides | Key Considerations |
| Water (Sterile) | Soluble to 1 mg/mL[8] or ≥ 100 mg/mL[9] | Often soluble, especially for shorter, charged peptides. | The primary choice for initial solubility tests. |
| PBS (pH 7.4) | Generally soluble at ≤ 1 mg/mL[1] | Good physiological compatibility. | Solubility may be limited for peptides with a high net charge or hydrophobicity. |
| DMSO (Dimethyl Sulfoxide) | High solubility expected | Excellent for hydrophobic peptides.[2] | Use minimal amounts for in-vivo studies (<1%). May not be suitable for peptides containing Cys or Met due to potential oxidation.[7] |
| 10% Acetic Acid | High solubility expected for basic GRP | Effective for basic peptides.[2] | The acidic pH may not be suitable for all in-vivo applications and should be neutralized or highly diluted. |
Experimental Protocols
Protocol 1: Small-Scale GRP Peptide Solubility Testing
Objective: To determine the optimal solvent for a lyophilized GRP peptide.
Methodology:
-
Equilibrate the lyophilized GRP peptide vial to room temperature before opening to prevent condensation.
-
Weigh out a small, known amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Step 1: Water. Add a calculated volume of sterile, deionized water to achieve a target concentration (e.g., 1 mg/mL). Vortex gently. If the peptide dissolves completely, this can be a suitable solvent.
-
Step 2: pH Adjustment (if necessary).
-
If the peptide is basic and did not dissolve in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
If the peptide is acidic and did not dissolve in water, add 0.1% ammonium hydroxide dropwise while vortexing until the peptide dissolves.
-
-
Step 3: Organic Solvent (if necessary). If the peptide is neutral/hydrophobic and insoluble in water, add a minimal volume of DMSO (e.g., 20-50 µL) to the dry peptide and ensure it is fully dissolved. Then, slowly add this solution to a stirring aqueous buffer (e.g., PBS) to reach the desired final concentration.
-
Observation: A clear solution indicates successful solubilization. Cloudiness or visible particles indicate insolubility or aggregation.
-
Sonication/Warming: If the solution is not clear, brief sonication or gentle warming (<40°C) can be attempted.[7]
Protocol 2: Preparation of GRP Peptide Solution for In-Vivo Administration
Objective: To prepare a sterile GRP peptide solution for injection in animal models.
Methodology:
-
Based on the results from Protocol 1, select the optimal solvent system.
-
Aseptically weigh the required amount of lyophilized GRP peptide in a sterile environment (e.g., a laminar flow hood).
-
Add the sterile solvent (e.g., sterile water, saline, or a biocompatible buffer containing a low percentage of a co-solvent like DMSO) to the peptide.
-
Gently agitate or vortex until the peptide is completely dissolved. Avoid vigorous shaking to minimize foaming and potential aggregation.
-
Visually inspect the solution for any particulates or cloudiness. The solution must be clear.
-
If required, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial. This is a critical step to ensure the sterility of the injectate.
-
The solution is now ready for in-vivo administration. If not used immediately, store as recommended in the FAQ section.
Protocol 3: Assessing GRP Peptide Aggregation
Objective: To evaluate the presence of aggregates in a prepared GRP peptide solution.
Methodology:
-
Visual Inspection: The simplest method is to visually inspect the solution against a dark background for any signs of turbidity or precipitation.
-
UV-Vis Spectrophotometry: Measure the absorbance of the solution at a wavelength where light scattering by aggregates is significant (e.g., 340-600 nm). An increase in absorbance over time can indicate aggregation.
-
Dynamic Light Scattering (DLS): This technique can be used to determine the size distribution of particles in the solution, providing a quantitative measure of aggregation.[11][12]
-
Size Exclusion Chromatography (SEC): SEC can separate monomers from dimers and larger aggregates, allowing for quantification of the different species.[10]
Visualizations
GRP Receptor (GRPR) Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated upon the binding of GRP to its receptor, GRPR, a G-protein coupled receptor.
Caption: Simplified GRP receptor signaling pathway.
Experimental Workflow for GRP Solubility Assessment
This workflow outlines the decision-making process for solubilizing a GRP peptide for in-vivo studies.
References
- 1. bachem.com [bachem.com]
- 2. lifetein.com [lifetein.com]
- 3. genscript.com [genscript.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. proimmune.com [proimmune.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. GRP (human) | Bombesin Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medium.com [medium.com]
- 12. xtalks.com [xtalks.com]
Technical Support Center: GRP Cross-Linking Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in GRP (General Reporter Protein) cross-linking experiments.
Troubleshooting Guide
Researchers may encounter several challenges during GRP cross-linking experiments. This guide provides solutions to common problems in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low or No Cross-Linking Efficiency | Inactive cross-linking reagent. | Ensure the cross-linker is fresh and has been stored correctly, protected from light and moisture.[1] Prepare the cross-linking solution immediately before use. |
| Incompatible buffer components. | Avoid buffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., citrate) if using amine-reactive or carbodiimide (B86325) cross-linkers, respectively.[1][2] HEPES or PBS buffers are often suitable alternatives.[2][3] | |
| Suboptimal cross-linker concentration. | Titrate the cross-linker concentration to find the optimal molar excess relative to the protein. Start with a range and analyze the results to determine the most effective concentration.[1][4] | |
| Insufficient incubation time or incorrect temperature. | Optimize the incubation time and temperature. Shorter times may not allow for efficient cross-linking, while longer times can lead to non-specific interactions. | |
| Quenching of the cross-linker. | Ensure the reaction is not prematurely quenched by components in the sample. Add a quenching agent like Tris or glycine (B1666218) only at the end of the intended reaction time.[2] | |
| High Molecular Weight Aggregates/Smearing on Gel | Excessive cross-linker concentration. | Reduce the concentration of the cross-linking agent to minimize the formation of large, insoluble aggregates. |
| Protein concentration is too high. | Optimize the protein concentration to favor intramolecular or specific intermolecular cross-linking over non-specific aggregation. | |
| Non-specific cross-linking. | Reduce the reaction time and/or temperature. Consider using a cross-linker with a shorter spacer arm to limit interactions to closely associated proteins. | |
| Difficulty Detecting Cross-Linked Products | Reversal of cross-links during sample preparation. | For certain cross-linkers, avoid heating samples in the presence of reducing agents before SDS-PAGE, as this can reverse the cross-links.[5] |
| Low abundance of the cross-linked species. | Increase the amount of protein loaded on the gel or use more sensitive detection methods, such as Western blotting with a specific antibody or silver staining. | |
| Epitope masking by the cross-linker. | If using an antibody for detection, the cross-linker may be modifying the epitope. Try a different antibody that recognizes a different epitope on the target protein. | |
| Antibody Issues in Downstream Applications (e.g., Immunoprecipitation) | Antibody is not covalently attached to the beads and co-elutes. | Covalently cross-link the antibody to the protein A/G beads before immunoprecipitation.[6] |
| Loss of antibody function after cross-linking to beads. | Reduce the amount of cross-linker used for antibody immobilization or try a different cross-linking chemistry.[6] | |
| Non-specific binding to beads. | Increase the stringency of the wash buffers to reduce non-specific protein binding to the beads.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best buffer to use for my GRP cross-linking experiment?
A1: The choice of buffer is critical and depends on the reactive groups of your cross-linker. For amine-reactive cross-linkers like BS3 or DSS, avoid buffers containing primary amines such as Tris or glycine, as they will compete with your protein for reaction with the cross-linker.[1][2] Phosphate-buffered saline (PBS) or HEPES-based buffers are generally good starting points.[2][3] For carbodiimide cross-linkers like EDC, avoid buffers containing amines, phosphate, or carboxylates.[1] Always check the compatibility of your chosen buffer with your cross-linking reagent.
Q2: How do I choose the right cross-linker for my experiment?
A2: The selection of a cross-linker depends on several factors:
-
Reactive Groups: Choose a cross-linker that targets available functional groups on your protein of interest (e.g., primary amines on lysine (B10760008) residues, sulfhydryls on cysteine residues).[7]
-
Spacer Arm Length: The length of the spacer arm determines the distance between the two reactive groups. A shorter spacer arm will only capture very close interactions, while a longer one can identify proteins that are further apart in a complex.[4][8]
-
Membrane Permeability: If you are studying intracellular interactions, you will need a membrane-permeable cross-linker (e.g., DSS). For cell surface interactions, a membrane-impermeable cross-linker (e.g., BS3) is more appropriate.[1]
-
Reversibility: Some cross-linkers are cleavable, which can be advantageous for downstream analysis like mass spectrometry.
Q3: How can I confirm that my cross-linking reaction was successful?
A3: A common method to verify successful cross-linking is through SDS-PAGE analysis.[9] When your protein of interest (GRP) is successfully cross-linked to its interacting partner(s), you should observe a new band of a higher molecular weight on the gel, corresponding to the size of the GRP-partner complex. This can be visualized by Coomassie staining, silver staining, or Western blotting using an antibody against GRP.
Q4: What are some common artifacts in cross-linking experiments and how can I avoid them?
A4: A common artifact is the formation of random, non-specific cross-links, which can lead to high molecular weight aggregates.[10] This can be minimized by optimizing the cross-linker concentration and reaction time. Another potential artifact is the generation of "dead-end" cross-links, where only one end of the cross-linker reacts with a protein. These can be identified in mass spectrometry analysis. Using a well-defined in vitro system first can help optimize conditions before moving to more complex cellular experiments.[4]
Experimental Protocol: GRP Cross-Linking with BS3
This protocol describes a general procedure for cross-linking GRP to its interacting partners using the water-soluble, amine-reactive cross-linker BS3 (bis[sulfosuccinimidyl] suberate).[3][8]
Materials:
-
Purified GRP and potential interacting protein(s)
-
BS3 cross-linker
-
Reaction Buffer (e.g., PBS, pH 7.2-8.5)[3]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer (non-reducing)
-
SDS-PAGE gel and electrophoresis system
-
Coomassie stain or Western blot reagents
Procedure:
-
Prepare Protein Solution: Prepare a solution containing GRP and its potential interacting partner(s) in the Reaction Buffer at the desired concentrations.
-
Prepare Cross-Linker Solution: Immediately before use, dissolve BS3 in the Reaction Buffer to the desired stock concentration.
-
Initiate Cross-Linking Reaction: Add the BS3 solution to the protein solution to achieve the final desired molar excess of cross-linker to protein. Mix gently.
-
Incubate: Incubate the reaction mixture for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., room temperature). These parameters may need to be optimized.
-
Quench Reaction: Stop the cross-linking reaction by adding the Quenching Buffer to a final concentration of 10-20 mM Tris.[1] Incubate for 15 minutes at room temperature.
-
Analyze by SDS-PAGE: Add non-reducing SDS-PAGE loading buffer to the quenched reaction mixture. Do not boil the sample if you want to preserve the cross-linked complexes. Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Visualize Results: Stain the gel with Coomassie blue or transfer the proteins to a membrane for Western blot analysis using an antibody specific to GRP.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Common Cross-Linkers
| Cross-Linker | Reactive Toward | Spacer Arm (Å) | Recommended Concentration Range |
| BS3 | Primary Amines | 11.4 | 0.25 - 2 mM |
| DSS | Primary Amines | 11.4 | 0.25 - 2 mM |
| DSG | Primary Amines | 7.7 | 0.25 - 2 mM |
| EDC | Carboxyls & Amines | 0 | 1 - 10 mM |
Note: The optimal concentration is system-dependent and should be determined empirically.
Table 2: Buffer Compatibility for Common Cross-Linker Chemistries
| Cross-Linker Chemistry | Compatible Buffers | Incompatible Buffers |
| NHS-esters (e.g., BS3, DSS) | PBS, HEPES, Borate | Tris, Glycine |
| Carbodiimides (e.g., EDC) | MES | Buffers with amines, phosphates, or carboxyls |
| Imidoesters | Borate (pH 10) | Amine-containing buffers |
Visualizations
Caption: Workflow for a typical GRP cross-linking experiment.
Caption: Hypothetical signaling pathway involving GRP.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfsm2012.sciencesconf.org [jfsm2012.sciencesconf.org]
- 5. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. researchgate.net [researchgate.net]
GRP Signaling Pathway Western Blot Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing Western blots for the Gastrin-Releasing Peptide (GRP) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the GRP signaling pathway and why is it studied using Western blotting?
The Gastrin-Releasing Peptide (GRP) signaling pathway is initiated by the binding of GRP to its receptor (GRPR), a G protein-coupled receptor. This activation primarily engages the Gαq protein, which in turn activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses. This pathway is crucial in various physiological processes, including gastrointestinal function, cell proliferation, and neurotransmission.[1][2] Western blotting is a key technique used to detect and quantify the expression levels of the specific proteins involved in this pathway, such as GRPR, Gαq, PLC, and PKC, providing insights into their regulation and function in different biological contexts.
Q2: I am not getting any signal for my target protein in the GRP pathway. What are the common causes and solutions?
A lack of signal is a frequent issue in Western blotting. Here are some common causes and their respective solutions:
-
Low Protein Expression: The target protein may be expressed at very low levels in your sample.
-
Solution: Increase the amount of protein loaded onto the gel. For low-abundance proteins, consider using immunoprecipitation to enrich the target protein before loading.[3][4][5] Using a positive control lysate from a cell line or tissue known to express the protein can help validate the experimental setup.[6][7][8][9]
-
-
Inefficient Protein Transfer: The proteins may not have transferred effectively from the gel to the membrane.
-
Antibody Issues: The primary or secondary antibody may not be effective.
-
Solution: Ensure you are using antibodies validated for Western blotting. Optimize the antibody dilution; a concentration that is too low will result in a weak or no signal.[5][11][12] Always check the antibody datasheet for recommended dilutions and protocols.[13] Ensure the secondary antibody is appropriate for the primary antibody's host species.
-
Q3: My Western blot shows high background, making it difficult to see my specific bands. How can I reduce the background?
High background can obscure the specific signal. Here are some ways to reduce it:
-
Blocking Issues: Inadequate blocking of the membrane can lead to non-specific antibody binding.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[11][14] Sometimes, switching between milk and BSA can help, as milk contains phosphoproteins that can interfere with the detection of phosphorylated targets.[14]
-
-
Antibody Concentration: Using too high a concentration of primary or secondary antibody can increase background.
-
Washing Steps: Insufficient washing can leave unbound antibodies on the membrane.
-
Solution: Increase the number and duration of washes with a buffer containing a detergent like Tween-20 (e.g., TBST).[10]
-
Q4: I am seeing multiple non-specific bands on my blot. What could be the reason?
Non-specific bands can be due to several factors:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Solution: Use a highly specific monoclonal antibody if available. You can also perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. Including a negative control (e.g., lysate from a cell line known not to express the target protein) can help identify non-specific bands.
-
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may have been degraded.
-
Solution: Always use fresh samples and add protease inhibitors to your lysis buffer.[4]
-
-
Post-Translational Modifications: Modifications like glycosylation or phosphorylation can cause the protein to migrate at a different molecular weight than predicted.
-
High Protein Load: Overloading the gel with too much protein can lead to non-specific binding.
-
Solution: Reduce the total protein amount loaded per lane.[11]
-
GRP Signaling Pathway
Troubleshooting Guides for Specific GRP Pathway Proteins
Gastrin-Releasing Peptide Receptor (GRPR)
| Problem | Possible Cause | Solution |
| No/Weak Signal | Low GRPR expression in the sample. | Use 20-40 µg of total protein from tissues known to express GRPR (e.g., pancreas, stomach).[2] Consider using a positive control cell line like PC-3 or MDA-MB-453.[15] |
| Inefficient solubilization of the membrane protein. | Use a lysis buffer suitable for membrane proteins, such as RIPA buffer.[2] | |
| Antibody not recognizing the target. | Use a GRPR antibody validated for Western blotting in the species of your sample.[2] | |
| Non-specific Bands | Antibody cross-reactivity. | Optimize primary antibody dilution (typically 1:500 - 1:2000).[2] |
| Protein aggregation. | For multi-pass transmembrane proteins like GRPR, avoid boiling the sample. Heat at 70°C for 10 minutes instead. | |
| High Background | Insufficient washing. | Increase the number and duration of washes with TBST.[2] |
| Suboptimal blocking. | Try switching between 5% non-fat milk and 5% BSA in TBST for blocking.[2] |
Gαq Protein
| Problem | Possible Cause | Solution |
| No/Weak Signal | Low abundance in specific cell types. | Load at least 20-30 µg of total protein. |
| Antibody performance. | Use a Gαq antibody with a recommended starting dilution of 1:1000 for Western blot. | |
| Band at Incorrect Size | Splice variants or PTMs. | Consult the UniProt database for known isoforms and modifications of GNAQ. |
Phospholipase C (PLC)
| Problem | Possible Cause | Solution |
| No/Weak Signal | Low PLC expression. | For PLCγ1, use cell lysates known to express it, such as Jurkat or HepG2, with a protein load of 20 µg.[16] For PLCγ2, THP-1 cell lysate (10 µg) can be used.[11] |
| Inactive antibody. | Use a PLC antibody validated for Western blotting. For PLCγ1, a 1:1000 dilution is a good starting point.[17] For PLCγ2, a 1:1000 dilution has been shown to work well.[3] | |
| Non-specific Bands | Antibody cross-reactivity with other PLC isoforms. | Use an isoform-specific antibody. For example, some PLCγ1 antibodies do not cross-react with PLCγ2.[8] |
Protein Kinase C (PKC)
| Problem | Possible Cause | Solution |
| No/Weak Signal | Low PKCα expression. | Use positive control cell lysates such as HeLa, COS, C6, or NIH/3T3.[18] A protein load of 20-50 µg is generally recommended. |
| Inactive antibody. | Use a PKCα antibody with a recommended starting dilution of 1:1000 for Western blotting.[18] | |
| Multiple Bands | Presence of different PKC isoforms. | Use an isoform-specific antibody. Some PKCα antibodies are confirmed not to cross-react with other isoforms.[18] |
| Phosphorylation affecting migration. | Treat lysates with a phosphatase inhibitor to preserve phosphorylation or a phosphatase to remove it, and observe any shifts in band migration. |
Experimental Workflow
Detailed Experimental Protocols
I. Sample Preparation (Cell Lysate)
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Add 4X Laemmli sample buffer to the desired amount of protein (e.g., 20-40 µg) to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes (or 70°C for 10 minutes for membrane proteins like GRPR).[2]
II. SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of an appropriate percentage SDS-polyacrylamide gel.
-
Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For wet transfer, a common condition is 1-2 hours at 100 V or overnight at 30 V at 4°C.[2]
III. Immunodetection
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[2]
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.[2][13][19]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate the membrane with an ECL chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
IV. Stripping and Reprobing Protocol (Harsh Method)
-
Prepare a stripping buffer containing 62.5 mM Tris-HCl (pH 6.8), 2% SDS, and 100 mM β-mercaptoethanol.
-
Wash the membrane briefly with TBST to remove residual ECL reagent.
-
Incubate the membrane in the stripping buffer for 30 minutes at 50°C with agitation.[20]
-
Wash the membrane extensively with TBST (5 x 5 minutes) to remove the stripping buffer.
-
Check for successful stripping by incubating with ECL reagent and imaging. If no signal is detected, proceed with blocking and reprobing with a different primary antibody.
-
Block the stripped membrane for 1 hour at room temperature before incubating with the new primary antibody.[1]
Troubleshooting Decision Tree
Quantitative Data Summary
| Protein | Molecular Weight (approx.) | Recommended Protein Load | Recommended Primary Antibody Dilution | Recommended Positive Control |
| GRP | ~16 kDa (preproprotein) | 30-50 µg | 1:500 - 1:2000 | SH-SY5Y cell lysate[4] |
| GRPR | ~43 kDa | 20-40 µg (tissue lysate) | 1:500 - 1:2000 | PC-3, MDA-MB-453 cell lysates[2][15] |
| Gαq | ~42 kDa | 20-50 µg | 1:1000 | Tissues with high Gαq expression (e.g., brain, lung) |
| PLCγ1 | ~148 kDa | 20 µg (cell lysate) | 1:1000 | Jurkat, HepG2 cell lysates[16] |
| PLCγ2 | ~145 kDa | 10 µg (cell lysate) | 1:1000 | THP-1, Ramos cell lysates[3][11] |
| PKCα | ~80 kDa | 20-50 µg (cell lysate) | 1:1000 | HeLa, COS, C6, NIH/3T3 cell lysates[18][21] |
References
- 1. abcam.com [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. PLC gamma2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. GRP antibody (28482-1-AP) | Proteintech [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. scbt.com [scbt.com]
- 8. Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 9. biocompare.com [biocompare.com]
- 10. youtube.com [youtube.com]
- 11. A guide to selecting high-performing antibodies for PLC-gamma-2 for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gastrin-releasing peptide, GRP [novoprolabs.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. GRP (human) | Bombesin Receptors | Tocris Bioscience [tocris.com]
- 15. Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Phospholipase C gamma 1/PLC-gamma-1 antibody [EP1898-7Y] (ab76155) | Abcam [abcam.com]
- 17. ABclonal [abclonal.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Cell Culture Conditions for GRP Secretion
Welcome to the technical support center for optimizing Gastrin-Releasing Peptide (GRP) secretion in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the yield of secreted GRP from cultured cells. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are suitable for producing and secreting GRP?
A1: GRP is a neuropeptide primarily produced by neuroendocrine cells. Therefore, cell lines derived from neuroendocrine tumors are often the best choice for studying GRP secretion. Commonly used cell lines include:
-
Small Cell Lung Cancer (SCLC) cell lines: Many SCLC lines are known to express and secrete GRP, as it can act as an autocrine or paracrine growth factor for these tumors.[1]
-
Neuroblastoma cell lines: Cell lines such as SK-N-SH and IMR-32 have been shown to express GRP and its receptor.[1]
-
Gastrointestinal Carcinoid Tumor cells: These neuroendocrine tumor cells from the gut are also known producers of GRP.[2]
-
Thyroid Medullary Carcinoma cells: These cells have also been shown to have intense GRP immunoreactivity.[2]
The choice of cell line will depend on the specific research question and experimental context. It is recommended to screen several potential cell lines for their endogenous GRP expression and secretion levels.
Q2: What are the key components of the GRP signaling pathway involved in its secretion?
A2: GRP secretion is a complex process regulated by various signaling pathways. The primary mechanism involves the depolarization of the cell membrane, leading to an influx of calcium ions (Ca²⁺), which triggers the fusion of GRP-containing vesicles with the cell membrane and subsequent release. The binding of GRP to its receptor (GRPR) on the same or neighboring cells can initiate a feedback loop. The GRPR is a G protein-coupled receptor that primarily activates the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes PIP2 into IP3 and DAG, which results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.[3][4]
Q3: How can I stimulate GRP secretion from my cultured cells?
A3: The most common method to stimulate neuropeptide secretion in vitro is by inducing cell membrane depolarization. This can be achieved by increasing the extracellular potassium concentration, typically by adding potassium chloride (KCl) to the culture medium. This mimics the physiological stimulation of neurons. The optimal concentration and duration of KCl stimulation can vary significantly between cell lines and should be determined empirically.[5][6][7][8]
Q4: How is secreted GRP quantified in cell culture supernatant?
A4: The most common and sensitive method for quantifying GRP in cell culture supernatant is the Enzyme-Linked Immunosorbent Assay (ELISA). Several commercial ELISA kits are available for the specific detection of human GRP. These assays are typically competitive ELISAs due to the small size of the peptide. It is crucial to carefully follow the manufacturer's protocol for sample collection, storage, and the assay procedure to ensure accurate and reproducible results.
Troubleshooting Guides
Issue 1: Low or Undetectable GRP Secretion
| Possible Cause | Recommended Solution |
| Inappropriate Cell Line | Screen multiple neuroendocrine cell lines to identify one with robust GRP expression and secretion.[1][2] |
| Suboptimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Regularly check for mycoplasma. |
| Low Cell Density | Optimize the cell seeding density. A higher density may be required to produce detectable levels of GRP. |
| Ineffective Stimulation | Empirically determine the optimal KCl concentration (e.g., test a range from 10 mM to 100 mM) and stimulation time (e.g., 15 min, 30 min, 60 min, or longer) for your specific cell line.[5][6] |
| Degradation of Secreted GRP | Collect supernatant promptly after stimulation. Consider adding a protease inhibitor cocktail to the collection medium, and store samples at -80°C. |
| Issues with Quantification Assay (ELISA) | See the ELISA troubleshooting guide below. |
Issue 2: High Variability in GRP Secretion Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Standardize all cell culture parameters, including media formulation, supplements, passage number, and seeding density. |
| Use of Serum | Serum contains many undefined components that can introduce variability. Transition to a serum-free medium supplemented with defined components like N2, B27, or N21-MAX.[9] |
| Inconsistent Stimulation Protocol | Ensure the KCl solution is prepared fresh and added to all wells/flasks at the same time for the exact same duration. |
| Variable Cell Health/Passage Number | Use cells within a consistent and narrow range of passage numbers, as neuropeptide expression can change over time in culture. |
Issue 3: Poor ELISA Signal for GRP Quantification
| Possible Cause | Recommended Solution |
| Low GRP Concentration in Sample | Concentrate the cell culture supernatant using methods like lyophilization or centrifugal filters. Ensure optimal stimulation of GRP secretion. |
| Improper Sample Handling | Aliquot and store supernatant at -80°C immediately after collection to prevent degradation. Avoid repeated freeze-thaw cycles. |
| Expired or Improperly Stored Reagents | Use fresh reagents and ensure they have been stored according to the manufacturer's instructions. |
| Insufficient Incubation Times | Increase the incubation times for antibodies or the substrate to amplify the signal. Consider an overnight incubation at 4°C for the primary antibody.[10] |
| Inadequate Washing | Ensure thorough washing between steps to reduce background noise. Invert and tap the plate on absorbent paper to remove all residual liquid.[11] |
| Incorrect Standard Curve Preparation | Carefully prepare the standard curve according to the kit protocol. Ensure accurate pipetting. |
Data Presentation
To effectively optimize GRP secretion, it is crucial to systematically vary culture parameters and quantify the resulting GRP concentration in the supernatant. Below are example tables to guide the presentation of your optimization data.
Table 1: Effect of Media Formulation on GRP Secretion
| Media Formulation | Serum Concentration (%) | GRP Concentration (pg/mL) ± SD |
| DMEM/F12 | 10 | Enter your data here |
| DMEM/F12 | 2 | Enter your data here |
| Neurobasal Medium + B27 Supplement | 0 | Enter your data here |
| DMEM/F12 + N21-MAX Supplement | 0 | Enter your data here |
Table 2: Optimization of KCl Stimulation for GRP Secretion
| KCl Concentration (mM) | Stimulation Time (min) | GRP Concentration (pg/mL) ± SD |
| 0 (Control) | 30 | Enter your data here |
| 25 | 15 | Enter your data here |
| 25 | 30 | Enter your data here |
| 25 | 60 | Enter your data here |
| 50 | 15 | Enter your data here |
| 50 | 30 | Enter your data here |
| 50 | 60 | Enter your data here |
Experimental Protocols
Protocol 1: General Cell Culture for GRP-Secreting Cells
-
Cell Seeding:
-
Culture a suitable GRP-secreting cell line (e.g., SH-SY5Y neuroblastoma) in your chosen base medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of stimulation. This needs to be optimized for your cell line.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Transition to Serum-Free Medium (Optional but Recommended):
-
Once cells have adhered and reached approximately 50% confluency, aspirate the serum-containing medium.
-
Wash the cells once with sterile PBS.
-
Replace with a serum-free medium (e.g., Neurobasal medium) supplemented with a neural supplement like B27 or N21-MAX.[9]
-
Incubate for at least 24 hours before stimulation to allow cells to acclimatize.
-
Protocol 2: Stimulation of GRP Secretion using KCl
-
Preparation of Stimulation Buffer:
-
Prepare a stock solution of sterile 1M KCl.
-
On the day of the experiment, prepare the stimulation buffer by adding the required volume of KCl stock solution to the serum-free medium to achieve the desired final concentration (e.g., 50 mM). Ensure the buffer is pre-warmed to 37°C.
-
-
Stimulation:
-
Aspirate the culture medium from the confluent cells.
-
Gently wash the cell monolayer once with pre-warmed sterile PBS.
-
Add the pre-warmed stimulation buffer (medium with KCl) to the cells.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant (which now contains the secreted GRP) into sterile microcentrifuge tubes.
-
Centrifuge the tubes at 1000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the clarified supernatant to new, labeled tubes.
-
Store the samples at -80°C until ready for quantification.
-
Protocol 3: Quantification of GRP by ELISA
-
Assay Preparation:
-
Use a commercially available GRP ELISA kit.
-
Carefully read and follow the manufacturer's instructions.
-
Prepare all reagents, standards, and samples as described in the kit protocol. Dilute your samples if the expected concentration is high.
-
-
ELISA Procedure (General Steps for a Competitive ELISA):
-
Add standards and samples to the appropriate wells of the GRP-coated microplate.
-
Immediately add the detection antibody (often conjugated to an enzyme like HRP).
-
Incubate as recommended (e.g., 1-2 hours at 37°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of GRP in your unknown samples.
-
Visualizations
Caption: Simplified GRP receptor signaling pathway.
Caption: Experimental workflow for GRP secretion and quantification.
Caption: Troubleshooting logic for low GRP secretion.
References
- 1. Gastrin-Releasing Peptide Is a Growth Factor for Human Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin releasing peptide in human neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Merits and Limitations of Studying Neuronal Depolarization-Dependent Processes Using Elevated External Potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Serum-Free Cultures: Could They Be a Future Direction to Improve Neuronal Differentiation of Mesenchymal Stromal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
Technical Support Center: Addressing Variability in GRP-Induced Behavioral Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Gastrin-Releasing Peptide (GRP)-induced behavioral responses.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving GRP and its effects on behavior.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in behavioral readouts between animals after intracerebral GRP injection. | 1. Incorrect Cannula Placement: Inaccurate stereotaxic coordinates for the age, weight, and strain of the animal is a major source of variability. 2. Inconsistent Injection Rate: A fast injection rate can cause backflow and tissue damage. 3. Peptide Instability: The peptide may be degrading in the vehicle solution or in the cerebrospinal fluid (CSF). 4. Clogged Injection Needle: Particulate matter in the peptide solution or improper needle preparation can lead to inconsistent delivery. | 1. Verify Cannula Placement: After the experiment, inject a dye (e.g., Trypan Blue) through the cannula to confirm its distribution. Refine surgical techniques and ensure accurate stereotaxic coordinates.[1] 2. Refine Injection Technique: Use a consistent, slow injection rate (e.g., 0.3-1.0 µL/min) to prevent tissue damage and ensure proper diffusion.[1][2] 3. Assess Peptide Stability: Ensure the peptide is fully dissolved and stable in the chosen vehicle (e.g., artificial CSF or saline). Conduct a stability assay in CSF if necessary.[1] 4. Proper Needle and Solution Preparation: Filter the peptide solution to remove any precipitates. Ensure the injection needle is not blunt and has an appropriate flow rate. |
| GRP administration does not elicit the expected behavioral response (e.g., scratching, altered fear memory). | 1. Incorrect GRP Dose: The dose may be too low to elicit a response or so high that it causes non-specific effects. 2. Genetic Background of Animal Strain: Different mouse or rat strains can exhibit significant variations in their behavioral responses to the same stimulus. 3. Prior Stress Exposure: Acute or chronic stress can alter the animal's response to GRP. 4. Interaction with Other Neurotransmitter Systems: The behavioral effects of GRP can be modulated by other systems, such as the serotonin (B10506) or glutamate (B1630785) systems. | 1. Conduct a Dose-Response Study: Determine the optimal dose of GRP for the specific behavioral paradigm and animal strain being used.[3][4] 2. Select an Appropriate Animal Strain: Be aware of known strain differences in the behavior of interest. For example, ICR mice are known to be good responders for scratching behavior.[5] 3. Control for Stress: Standardize handling procedures and acclimate animals to the experimental setup to minimize stress-induced variability.[6][7] 4. Consider Receptor Interactions: Be aware of potential cross-talk between GRP receptors and other neurotransmitter systems that may influence the behavioral outcome. |
| High inter-observer variability in quantifying scratching behavior. | 1. Subjective Scoring Criteria: Lack of a clear and standardized definition of a scratching bout. 2. Observer Fatigue: Manual scoring of long video recordings can lead to errors. | 1. Establish Clear Scoring Criteria: Define a scratching bout consistently (e.g., a series of rapid hind paw scratches directed at a specific body region, followed by licking the paw).[8] 2. Utilize Automated Scoring Systems: Employ deep learning-based systems like Scratch-AID or acoustic detection methods for objective and high-throughput quantification of scratching behavior.[8][9][10] |
| Difficulty in reproducing GRP-induced fear conditioning results. | 1. Variability in Fear Conditioning Protocol: Differences in the intensity of the unconditioned stimulus (footshock), the number of pairings, or the context can all affect the outcome. 2. Lack of Habituation: Failure to acclimate the animals to the conditioning apparatus can lead to generalized fear responses. | 1. Standardize the Fear Conditioning Protocol: Use consistent parameters for the conditioned and unconditioned stimuli. For example, a mild footshock (e.g., 0.4 mA for 1s) is often used. 2. Habituate Animals to the Apparatus: Allow animals to explore the conditioning chamber before the conditioning session to reduce contextual fear.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by GRP?
A1: Gastrin-Releasing Peptide (GRP) binds to the GRP receptor (GRPR), a G-protein coupled receptor (GPCR). This binding primarily activates the Gαq subunit, which in turn stimulates Phospholipase C (PLC). PLC activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC). This cascade can also activate the MAPK/ERK pathway.[12][13]
Q2: What are the key factors to consider for ensuring the reproducibility of behavioral experiments involving peptides like GRP?
A2: To enhance reproducibility, it is crucial to:
-
Provide a thorough description of methods: Detail all experimental parameters, including animal strain, age, sex, housing conditions, and the specific GRP administration protocol.[14]
-
Use validated biological materials: Ensure the purity and stability of the GRP peptide.[14]
-
Standardize experimental procedures: Minimize variability in handling, injection techniques, and behavioral scoring.
-
Control for environmental factors: Be aware of how factors like stress can influence behavioral outcomes.[15]
-
Report all results: Both positive and negative findings are valuable for the scientific community.[14]
Q3: How can I confirm the correct placement of my microinjection cannula?
A3: After the behavioral experiment, you can perfuse the animal and inject a dye, such as Trypan Blue or DAPI, through the cannula. Subsequent brain dissection and histological analysis will allow you to visualize the spread of the dye and confirm that the injection was targeted to the desired brain region.[1][2]
Q4: Are there automated methods for quantifying scratching behavior in mice?
A4: Yes, several automated systems have been developed to provide objective and high-throughput quantification of scratching. These include video-based systems that use deep learning algorithms (e.g., Scratch-AID) to identify and count scratching bouts, as well as acoustic detection systems that identify the characteristic sound of scratching.[8][9][10]
Quantitative Data Summary
The following tables summarize quantitative data from studies on GRP-induced scratching behavior.
Table 1: Dose-Dependent Induction of Scratching Behavior by Intrathecal GRP in Mice
| GRP Dose (nmol) | Mean Number of Scratches (± SEM) in 1 hour |
| Vehicle | < 50 |
| 0.01 | ~100 |
| 0.03 | ~200 |
| 0.1 | ~350 |
| 0.3 | ~400 |
Data adapted from a study on GRP-induced scratching in mice. The exact number of scratches can vary based on mouse strain and experimental conditions.[3]
Table 2: Effect of GRPR Antagonist (RC-3095) on GRP-Induced Scratching
| Pretreatment (Intrathecal) | GRP Dose (nmol) | Mean Number of Scratches (± SEM) in 1 hour |
| Vehicle | 0.1 | ~350 |
| RC-3095 (0.03 nmol) | 0.1 | ~150 |
| RC-3095 (0.1 nmol) | 0.1 | ~50 |
This table demonstrates the dose-dependent inhibition of GRP-induced scratching by a GRPR antagonist, confirming the receptor-mediated effect.[3][4]
Experimental Protocols
Protocol 1: Intracerebral Microinjection of GRP
This protocol describes the procedure for administering GRP directly into a specific brain region of a mouse.
Materials:
-
GRP peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Guide cannula and internal injector
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in the stereotaxic apparatus. Ensure the head is level.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target brain region based on stereotaxic coordinates from a mouse brain atlas.
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.
-
Peptide Preparation: Dissolve GRP in sterile aCSF or saline to the desired concentration. Filter the solution to remove any particulates.
-
Microinjection: At the time of the experiment, gently restrain the mouse and insert the internal injector into the guide cannula. Infuse the GRP solution at a slow, controlled rate (e.g., 0.3 µL/min) using the microinjection pump.[2]
-
Post-Injection: Leave the injector in place for a few minutes to allow for diffusion and prevent backflow. Gently remove the injector and replace the dummy cannula.
-
Recovery: Return the mouse to its home cage and monitor for recovery.
Protocol 2: Quantification of GRP-Induced Scratching Behavior
This protocol outlines the steps for measuring scratching behavior in mice following GRP administration.
Materials:
-
Video recording equipment
-
Observation chambers (e.g., clear cylinders)
-
GRP or other pruritogen
-
Syringes for injection (intradermal or intrathecal)
Procedure:
-
Acclimation: Place the mice individually in the observation chambers and allow them to acclimate for at least 30 minutes before the experiment.[16]
-
GRP Administration: Administer GRP via the desired route (e.g., intradermal injection at the nape of the neck or intrathecal injection).
-
Video Recording: Immediately after injection, start recording the behavior of each mouse for a predetermined period (e.g., 30-60 minutes).
-
Behavioral Scoring (Manual): A trained observer, blind to the experimental conditions, watches the videos and counts the number of scratching bouts. A scratching bout is typically defined as one or more rapid movements of the hind paw towards the body, ending with the mouse licking its paw.
-
Behavioral Scoring (Automated): Alternatively, use an automated system to analyze the video recordings and quantify scratching behavior.[9][10]
Protocol 3: GRP-Induced Auditory Fear Conditioning
This protocol details a method for assessing the effect of GRP on learned fear responses.
Materials:
-
Fear conditioning apparatus with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera.
-
GRP solution and injection supplies.
Procedure:
-
Habituation: On the day before conditioning, allow each mouse to explore the conditioning chamber for 10 minutes without any stimuli to reduce contextual fear.[11]
-
GRP Administration: Administer GRP or vehicle at a predetermined time before the conditioning session.
-
Conditioning:
-
Place the mouse in the conditioning chamber and allow a 2-4 minute acclimation period.
-
Present the conditioned stimulus (CS), which is a neutral auditory tone (e.g., 10 kHz, 80 dB) for 20-30 seconds.
-
During the last 1-2 seconds of the tone, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.4-0.8 mA).[6]
-
Repeat the CS-US pairing for a set number of trials (e.g., 3 pairings) with an inter-trial interval.
-
-
Contextual Fear Testing: 24 hours after conditioning, place the mouse back into the same chamber for a set period (e.g., 5 minutes) without presenting the tone or shock. Measure the percentage of time the mouse spends freezing as an indicator of contextual fear memory.
-
Cued Fear Testing: A few hours after the contextual test, place the mouse in a novel context (different shape, color, and odor). After an acclimation period, present the auditory cue (CS) for a set duration and measure the freezing response.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Function of Gastrin-Releasing Peptide and Neuromedin B Receptors in Regulating Itch Scratching Behavior in the Spinal Cord of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRP receptor and AMPA receptor cooperatively regulate itch-responsive neurons in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Misleading concepts in the field of brain peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrin-releasing peptide is essential for generalization of auditory conditioned fear under stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Automated acoustic detection of mouse scratching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
- 10. Scratch-AID, a deep learning-based system for automatic detection of mouse scratching behavior with high accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Standardized Protocol for the Induction of Specific Social Fear in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. benchchem.com [benchchem.com]
- 14. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 15. An Overview of Scientific Reproducibility: Consideration of Relevant Issues for Behavior Science/Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
Validation & Comparative
Pro-Gastrin-Releasing Peptide (GRP): A Comparative Guide to its Validation as a Biomarker for Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Pro-Gastrin-Releasing Peptide (pro-GRP) as a diagnostic and monitoring biomarker for Small Cell Lung Cancer (SCLC). It compares the performance of pro-GRP with the established biomarker Neuron-Specific Enolase (NSE) and includes detailed experimental protocols and signaling pathway diagrams to support further research and development in this field.
Performance of Pro-GRP as an SCLC Biomarker
Pro-gastrin-releasing peptide (pro-GRP), a stable precursor of gastrin-releasing peptide (GRP), has emerged as a highly specific and sensitive biomarker for SCLC.[1][2][3] GRP is a neuropeptide hormone frequently produced by SCLC cells, making its precursor a logical candidate for a tumor marker.[1][4][5] Numerous studies have demonstrated that circulating pro-GRP levels are significantly elevated in SCLC patients compared to those with non-small cell lung cancer (NSCLC), benign lung diseases, and healthy individuals.[1][6][7]
Comparative Analysis with Neuron-Specific Enolase (NSE)
Neuron-Specific Enolase (NSE) has traditionally been the go-to biomarker for SCLC.[8][9] However, recent evidence suggests that pro-GRP offers superior diagnostic accuracy, particularly in terms of specificity.[3] While NSE can also be elevated in other malignancies and some benign conditions, pro-GRP shows a remarkable specificity for SCLC.[4][5] Several studies have shown that the combination of pro-GRP and NSE can further enhance diagnostic sensitivity for SCLC.[1][8]
The following tables summarize the quantitative performance of pro-GRP in comparison to and in combination with NSE for the diagnosis of SCLC, based on data from various clinical studies.
| Biomarker | Sensitivity (%) | Specificity (%) | Study |
| Pro-GRP | 83.8 - 86.5 | 95 - 99 | Kim et al.[1][7] |
| Pro-GRP | 86.4 | 96.4 | Busto et al.[6][10] |
| Pro-GRP | 54 - 78 | 72 - 99 | Meta-analysis[8] |
| Pro-GRP | 85.7 | 90.2 | Park et al.[4] |
| NSE | 78.8 | 86.3 | Dong et al.[11][12] |
| NSE | 48.6 | - | Nisman et al. (cited in[8]) |
| Biomarker Combination | Sensitivity (%) | Notes |
| Pro-GRP + NSE | Increased by 15% | The use of both markers simultaneously increases sensitivity.[13] |
Pro-GRP levels have also been shown to correlate with the stage of the disease, with higher concentrations observed in extensive-stage SCLC compared to limited-stage disease.[1][2] Furthermore, changes in pro-GRP levels can reflect the patient's response to therapy, making it a valuable tool for monitoring treatment efficacy.[3]
Experimental Protocols
The accurate measurement of pro-GRP in patient samples is critical for its clinical utility. The most common methods for quantifying pro-GRP are enzyme-linked immunosorbent assay (ELISA) and electrochemiluminescence immunoassay (ECLIA). It is noteworthy that plasma is the preferred sample type over serum for measuring circulating pro-GRP levels.[7]
Electrochemiluminescence Immunoassay (ECLIA) for Pro-GRP Quantification
This protocol is based on the principles of a sandwich immunoassay.
Materials:
-
Patient plasma samples (EDTA)
-
Biotinylated monoclonal anti-pro-GRP antibody
-
Ruthenium-labeled monoclonal anti-pro-GRP antibody
-
Streptavidin-coated magnetic microparticles
-
Assay buffer
-
Pro-GRP calibrators and controls
-
Automated ECLIA analyzer (e.g., Roche Elecsys)
Procedure:
-
Sample Incubation: A patient plasma sample is incubated with a biotinylated monoclonal anti-pro-GRP antibody and a ruthenium-labeled monoclonal anti-pro-GRP antibody. During this step, a sandwich complex is formed, with pro-GRP captured between the two antibodies.
-
Binding to Solid Phase: Streptavidin-coated magnetic microparticles are added to the reaction mixture. The biotinylated antibody of the sandwich complex binds to the streptavidin on the microparticles.
-
Washing: The reaction mixture is transferred to a measuring cell where the magnetic microparticles are captured by a magnet. Unbound substances are removed by washing.
-
Detection: A voltage is applied to the electrode in the measuring cell, inducing a chemiluminescent reaction from the ruthenium label. The emitted light is measured by a photomultiplier tube.
-
Quantification: The light signal is directly proportional to the concentration of pro-GRP in the sample. The concentration is calculated by comparing the signal to a calibration curve generated using pro-GRP calibrators of known concentrations.
Signaling Pathways and Experimental Workflows
Understanding the biological role of GRP and the standard workflow for biomarker validation is essential for researchers in this field.
GRP Signaling Pathway in SCLC
Gastrin-releasing peptide (GRP) exerts its effects by binding to the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor (GPCR) overexpressed in SCLC cells.[14] The activation of GRPR initiates downstream signaling cascades that promote cell proliferation, survival, and metastasis.[14] Key pathways activated by GRP include the PI3K/Akt and MAPK/ERK pathways.[14]
Caption: GRP-GRPR signaling cascade in SCLC.
Typical Experimental Workflow for Biomarker Validation
The validation of a biomarker like pro-GRP follows a multi-step process, from initial discovery to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. assets.cwp.roche.com [assets.cwp.roche.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of chemiluminescent immunoassay quantitative detection for pro-gastrin-releasing peptide (ProGRP) in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of chemiluminescent immunoassay quantitative detection for pro-gastrin-releasing peptide (ProGRP) in serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Traversing the Path from Bench to Cancer Biomarker Validation | The Scientist [the-scientist.com]
- 9. Increased gastrin-releasing peptide (GRP) receptor expression in tumour cells confers sensitivity to [Arg6,D-Trp7,9,NmePhe8]-substance P (6–11)-induced growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel workflow for cancer blood biomarker identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consultas.anvisa.gov.br [consultas.anvisa.gov.br]
- 12. Pro-gastrin-releasing peptide (ProGRP) as a biomarker in small-cell lung cancer diagnosis, monitoring and evaluation of treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diagnostics.roche.com [diagnostics.roche.com]
GRP Receptor Antagonists: A Comparative Guide to Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
The Gastrin-Releasing Peptide (GRP) receptor, a G-protein coupled receptor overexpressed in a variety of solid tumors, has emerged as a promising target for cancer therapy. Antagonists of the GRP receptor have demonstrated significant potential in preclinical models by inhibiting tumor growth and proliferation. This guide provides an objective comparison of the preclinical efficacy of prominent GRP receptor antagonists, supported by experimental data and detailed methodologies, to aid researchers in the selection and evaluation of these compounds for further development.
Comparative Efficacy of GRP Receptor Antagonists
The following table summarizes the in vitro and in vivo efficacy of three well-studied GRP receptor antagonists: RC-3095, RM2, and RM26. The data highlights their potency in inhibiting GRP receptor binding and their anti-tumor effects in various cancer models.
| Antagonist | Preclinical Model | Assay Type | Efficacy Metric | Result | Citation(s) |
| RC-3095 | Human Glioblastoma (U-87MG & U-373MG xenografts) | In Vivo Tumor Growth | Tumor Volume Reduction | ~79% | [1] |
| Human Glioblastoma (U-87MG & U-373MG xenografts) | In Vivo Tumor Growth | Tumor Weight Reduction | ~72% | [1] | |
| Rat Glioblastoma (C6 xenograft) | In Vivo Tumor Growth | Tumor Size Reduction | Control: 52 ± 15.5 mm³RC-3095 (0.3 mg/kg): 21 ± 9.7 mm³ | [2] | |
| Human Prostate Cancer (DU-145 xenografts) | In Vivo Tumor Growth | Significant tumor growth suppression | Significant after 2 weeks | [3] | |
| Small Cell Lung Carcinoma (H-69 xenografts) | In Vivo Tumor Growth | Tumor Volume Reduction | ~50% | [4] | |
| Human Gastric Cancer (Hs746T xenografts) | In Vivo Tumor Growth | Tumor Weight Reduction | 88.3% | [5][6] | |
| Human Breast Cancer (MDA-MB-231 & MCF-7 MIII) | In Vitro Proliferation | Inhibition of Bombesin-stimulated growth | Effective inhibition of [3H]thymidine incorporation | [7] | |
| RM2 | Prostate Cancer Cells (PC-3) | In Vitro Binding Affinity | Dissociation Constant (Kd) | 0.25 ± 0.19 nM | [8] |
| Prostate Cancer (PC-3 xenografts in mice) | In Vivo Radionuclide Therapy | Tumor Remission | 60% complete remission with ¹⁷⁷Lu-RM2 | [9] | |
| RM26 | Prostate Cancer Cells (PC-3) | In Vitro Binding Affinity | IC50 | 49 ± 5 nM (for natIn-DOTA-ABD-RM26) | [2][10] |
| Prostate Cancer Cells (PC-3) | In Vitro Binding Affinity | IC50 | 4.4 ± 0.8 nM (for [natF]AlF-NOTA-P2-RM26) | [5] | |
| Prostate Cancer (PC-3 xenografts in mice) | In Vivo Tumor Uptake | % Injected Activity per gram (%IA/g) | 5.5 ± 0.7 %ID/g at 3h p.i. ([¹⁸F]AlF-NOTA-P2-RM26) | [5] | |
| Prostate Cancer (PC-3 xenografts in mice) | In Vivo Radionuclide Therapy | Tumor Growth Inhibition & Increased Survival | Pronounced inhibition and significantly longer median survival with ¹⁷⁷Lu-DOTAGA-PEG2-RM26 | [11] |
GRP Receptor Signaling Pathway
Activation of the GRP receptor by its ligand, GRP, initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration. GRP receptor antagonists competitively bind to the receptor, thereby blocking these downstream pathways.
Caption: GRP receptor signaling cascade leading to cancer cell proliferation and survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Competitive Binding Assay (IC50 Determination)
This assay determines the concentration of an antagonist required to inhibit 50% of the binding of a radiolabeled ligand to the GRP receptor.
-
Cell Culture: GRPR-expressing cells (e.g., PC-3) are cultured to 80-90% confluency in appropriate media.
-
Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction containing the GRP receptors.
-
Binding Assay:
-
A constant concentration of a radiolabeled GRP receptor ligand (e.g., [¹²⁵I-Tyr⁴]bombesin) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled GRP receptor antagonist (e.g., RC-3095, RM2, or RM26) are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GRP.
-
-
Incubation and Separation: The mixture is incubated to reach binding equilibrium. Bound and free radioligand are then separated by filtration.
-
Data Analysis: The radioactivity of the filters is measured, and the percentage of specific binding is plotted against the antagonist concentration. The IC50 value is calculated using non-linear regression analysis.
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the ability of a GRP receptor antagonist to inhibit the growth of tumor xenografts in an animal model.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ U-87MG cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: The GRP receptor antagonist (e.g., RC-3095 at 20 µ g/day ) or vehicle (for the control group) is administered, typically via subcutaneous injection, for a specified duration (e.g., 4-6 weeks).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume and weight of the treated group to the control group.
Caption: Workflow for assessing in vivo efficacy of GRP receptor antagonists.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Human Tumor Xenograft Growth in Nude Mice by a Novel Monoclonal Anti-HSPG Isolated from Human Liver | Anticancer Research [ar.iiarjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. Collection - Preclinical Evaluation of Novel 64Cu-Labeled Gastrin-Releasing Peptide Receptor Bioconjugates for PET Imaging of Prostate Cancer - Bioconjugate Chemistry - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Gastrin-Releasing Peptide (GRP) Expression in Tumorigenesis
Guide for Researchers, Scientists, and Drug Development Professionals
Gastrin-Releasing Peptide (GRP) and its high-affinity receptor, the Gastrin-Releasing Peptide Receptor (GRPR), have emerged as significant players in the progression of various cancers.[1][2] Acting as a potent mitogen, GRP can stimulate tumor growth, angiogenesis, and cell migration, establishing it as a prototypical autocrine growth factor in malignancies such as small cell lung carcinoma (SCLC).[1][3] The overexpression of GRP and GRPR has been documented at both the mRNA and protein levels across a spectrum of tumors, including those of the lung, prostate, breast, and pancreas, making them attractive targets for novel diagnostic and therapeutic strategies.[1][4] This guide provides a comparative overview of GRP/GRPR expression across different tumor types, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of GRP and GRPR Expression Across Tumor Types
The expression of GRP and its receptor varies significantly among different cancer types. The following table summarizes quantitative data from multiple studies, primarily based on immunohistochemistry (IHC) and serum level analysis of pro-GRP, a stable precursor to GRP.[5]
| Tumor Type | Subtype / Condition | Positive Cases (%) | Key Findings & Notes |
| Lung Cancer | Small Cell Lung Cancer (SCLC) | 74% - 85.7% | Pro-GRP is a highly sensitive and specific biomarker for SCLC.[6][7] Median pro-GRP levels are significantly higher in SCLC (e.g., 892.7 pg/mL) compared to NSCLC (e.g., 32.3 pg/mL).[7][8] |
| Non-Small Cell Lung Cancer (NSCLC) | 15.7% - 62.5% | GRPR expression is noted in a significant portion of NSCLC cases, with similar overall rates to SCLC in some studies, though intensity may be higher in NSCLC.[9][10] | |
| Lung Carcinoids | 42% - 44.4% | GRP immunoreactivity is a useful marker for identifying lung carcinoids.[11][12] | |
| Breast Cancer | GRPR Overexpression | Overall: 75.8% | GRPR overexpression is strongly associated with estrogen receptor (ER) positivity (83.2% in ER+ vs. 12% in ER-).[13][14] |
| Luminal A-like | 86.2% | High frequency of GRPR overexpression in this subtype.[15][16] | |
| Luminal B-like (HER2-) | 70.5% | Moderate to high frequency of GRPR overexpression.[15][16] | |
| Luminal B-like (HER2+) | 82.8% | High frequency of GRPR overexpression.[15][16] | |
| HER2-enriched | 21.3% | Lower frequency of GRPR overexpression compared to luminal subtypes.[15][16] | |
| Triple-Negative | 7.8% | Very low frequency of GRPR overexpression.[15][16] | |
| Prostate Cancer | Adenocarcinoma | 60% - 100% | GRPR is highly expressed in prostate cancer cells, with low expression in normal prostate tissue.[12][17] Expression may be higher in earlier stages of the disease.[18] |
| Colon Cancer | Adenocarcinoma | 62% | GRP and GRPR are highly expressed in the majority of colon cancers, with no expression detected in adjacent normal tissues.[9][12] |
| Neuroendocrine Tumors (NETs) | Thyroid Medullary Carcinoma | 100% (3/3) | Intense GRP immunoreactivity observed.[19] |
| Pancreatic NETs | Consistently Negative | In one study, pancreatic NETs were GRP-negative.[11] However, other sources list pancreatic cancer as having GRP overexpression.[1] | |
| Intestinal Carcinoids | 60% (12/20) | Includes carcinoids of the small intestine (70%), appendix (80%), and colon (20%).[20] | |
| Neuroblastoma | All stages | ~82% (27/33) | GRP protein is expressed across various stages, while GRPR expression is higher in more undifferentiated tumors.[21] |
Experimental Protocols
The primary method for assessing GRP/GRPR protein expression in tumor tissues is immunohistochemistry (IHC). Below is a representative protocol for FFPE tissue sections.
Protocol: Immunohistochemical Staining for GRP/GRPR in Paraffin-Embedded Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.[22]
-
Transfer slides through two changes of 100% ethanol (B145695) for 10 minutes each.[22]
-
Hydrate through graded alcohols: 95% ethanol for 5 minutes, then 70% ethanol for 5 minutes.[23]
-
Rinse slides in distilled water.[22]
-
-
Antigen Retrieval:
-
This step is crucial for unmasking epitopes cross-linked by formalin fixation.[24]
-
A common method is heat-induced epitope retrieval (HIER).[23]
-
Immerse slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Heat the slides in the buffer using a microwave, pressure cooker, or water bath to just below boiling for 10-20 minutes.[22]
-
Allow slides to cool to room temperature for at least 30 minutes.[22]
-
-
Peroxidase Blocking:
-
Primary Antibody Incubation:
-
Carefully dry the area around the tissue section.
-
Apply a blocking solution (e.g., normal serum from the same species as the secondary antibody) for 30-60 minutes to reduce non-specific binding.
-
Dilute the primary antibody (anti-GRP or anti-GRPR) to its optimal concentration in an appropriate antibody diluent.[25]
-
Apply the diluted primary antibody to cover the tissue section and incubate in a humidified chamber, typically for 1 hour at room temperature or overnight at 4°C.[23][25]
-
Rinse slides gently with wash buffer three times for 5 minutes each.[25]
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated or polymer-based enzyme-conjugated secondary antibody (e.g., HRP-conjugated) for 30-60 minutes at room temperature.[25]
-
Rinse slides with wash buffer three times for 5 minutes each.[25]
-
If using an avidin-biotin complex (ABC) method, apply the ABC reagent for 30 minutes.[23]
-
Prepare the chromogen substrate (e.g., DAB) and apply it to the sections. Monitor for color development (typically 1-10 minutes).[22]
-
Immerse slides in distilled water to stop the reaction.[22]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[22]
-
Dehydrate the sections through graded alcohols (e.g., 95%, 100%) and clear with xylene.[23]
-
Apply a coverslip using a permanent mounting medium.
-
Signaling Pathways and Visualizations
GRP binding to its G protein-coupled receptor (GRPR) initiates a cascade of intracellular signaling events that drive cancer progression.[3] This activation typically involves Gq or Gα12/Gα13 proteins, leading to the stimulation of key pro-proliferative and pro-survival pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.[26]
Caption: GRP-GRPR signaling cascade in cancer cells.
The experimental workflow for analyzing GRP expression in tumor samples via IHC follows a standardized, multi-step process from sample preparation to final analysis.
Caption: Standardized workflow for IHC analysis of GRP expression.
References
- 1. Gastrin-releasing peptide and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gastrin-releasing peptide links stressor to cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GRPR modulators and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Pro-gastrin-releasing peptide (ProGRP) as a biomarker in small-cell lung cancer diagnosis, monitoring and evaluation of treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progastrin-releasing peptide as a diagnostic and therapeutic biomarker of small cell lung cancer - Oh - Journal of Thoracic Disease [jtd.amegroups.org]
- 8. Circulating progastrin-releasing peptide in the diagnosis of Small Cell Lung Cancer (SCLC) and in therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. Gastrin-releasing-peptide in neuroendorine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Expression of Gastrin-Releasing Peptide Receptor in Breast Cancer and Its Association with Pathologic, Biologic, and Clinical Parameters: A Study of 1,432 Primary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the binding of the gastrin-releasing peptide receptor (GRP-R) antagonist 68Ga-RM2 and 18F-FDG in breast cancer samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Blocking GRP/GRP-R signaling decreases expression of androgen receptor splice variants and inhibits tumor growth in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imaging GRPr Expression in Metastatic Castration-Resistant Prostate Cancer with [68Ga]Ga-RM2—A Head-to-Head Pilot Comparison with [68Ga]Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gastrin releasing peptide in human neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gastrin-releasing peptide immunoreactivity in intestinal carcinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gastrin-Releasing Peptide Is a Growth Factor for Human Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Learn: immunohistochemistry - The Human Protein Atlas [proteinatlas.org]
- 25. Immunohistochemistry Procedure [sigmaaldrich.com]
- 26. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
Unraveling the Role of Gastrin-Releasing Peptide in Opioid-Induced Itch: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prevailing theories on the role of Gastrin-Releasing Peptide (GRP) in opioid-induced pruritus. We delve into the supporting experimental data, present detailed methodologies for key experiments, and visualize the proposed signaling pathways to offer a comprehensive overview of the current understanding in the field.
Opioid analgesics are indispensable for managing moderate to severe pain, but their use is often complicated by debilitating side effects, most notably pruritus, or itch. A significant body of research has implicated the neuropeptide Gastrin-Releasing Peptide (GRP) and its receptor (GRPR) as key players in mediating this adverse effect. This guide will explore the primary mechanisms through which GRP is believed to contribute to opioid-induced itch, presenting a comparative analysis of the distinct yet potentially interconnected pathways.
Competing and Complementary Mechanisms of GRP-Mediated Opioid Itch
Two principal, yet not mutually exclusive, theories dominate the discourse on how opioids engage the GRP system to produce itch. The first proposes a mechanism of disinhibition within the spinal cord, while the second suggests a more direct interaction through receptor heterodimerization . A third, peripheral mechanism has also been identified.
The Disinhibition Hypothesis: Unleashing the Itch Signal
This model posits that opioids indirectly activate GRP-releasing neurons by silencing a population of inhibitory interneurons.
-
Mechanism: Morphine and other opioids bind to μ-opioid receptors (MORs) located on Neuropeptide Y (NPY)-expressing inhibitory interneurons in the dorsal horn of the spinal cord.[1] This binding event inhibits the activity of these NPY+ neurons.[1] Consequently, the GRP-expressing neurons, which are normally kept in check by the NPY+ interneurons, become disinhibited.[1] The now-active GRP+ neurons release GRP, which then binds to and activates GRPR-expressing neurons, ultimately transmitting the itch signal.[1]
The Receptor Heterodimerization Hypothesis: A Direct Line to Itch
This theory suggests a direct molecular interaction between a specific isoform of the μ-opioid receptor and the GRP receptor.
-
Mechanism: The μ-opioid receptor isoform MOR1D has been shown to form a heterodimer with GRPR in the spinal cord.[2][3] According to this model, when morphine binds to MOR1D within this complex, it triggers a cross-activation of GRPR signaling pathways.[2][4] This activation is proposed to be independent of the analgesic effects of morphine, which are primarily mediated by the MOR1 isoform.[2][3] A similar mechanism has been proposed for a human-specific MOR isoform, MOR1Y, which is also suggested to engage in cross-talk with GRPR.[5]
Peripheral GRP Signaling: A Contribution from the Skin
Beyond the central nervous system, GRP can also initiate itch signaling in the periphery.
-
Mechanism: GRP released in the skin can act on its receptors (BB2) located on mast cells.[6] This interaction triggers mast cell degranulation and the release of histamine (B1213489) and other pruritogenic substances, which then act on sensory nerve endings to produce an itch sensation.[6]
Comparative Analysis of Experimental Evidence
The following tables summarize key quantitative data from studies investigating the role of GRP in opioid-induced itch, providing a side-by-side comparison of the effects observed when the GRP-GRPR pathway is modulated.
| Experimental Model | Intervention | Opioid Administered | Outcome Measure | Result | Reference |
| Wild-type Mice | Intrathecal GRP | N/A | Scratching Bouts | Dose-dependent increase in scratching | [7] |
| GRPR Mutant Mice | Intrathecal Morphine | Morphine | Scratching Bouts | Significantly reduced scratching compared to wild-type | [2][8] |
| Wild-type Mice | Intrathecal Morphine + GRPR Antagonist | Morphine | Scratching Bouts | Significant inhibition of morphine-induced scratching | [2][9] |
| Mice with specific deletion of Oprm1 in NPY+ interneurons | Intrathecal Morphine | Morphine | Scratching Bouts | Abolished morphine-induced itch | [1] |
| Mice with ablated GRPR+ neurons | Intrathecal Morphine | Morphine | Scratching Bouts | Abolished morphine-induced itch | [10] |
| Wild-type Mice | Intradermal GRP | N/A | Scratching Bouts | Elicited scratching | [6] |
| Mast cell-deficient Mice | Intradermal GRP | N/A | Scratching Bouts | Significantly reduced GRP-induced scratching | [6] |
Visualizing the Pathways and Workflows
To further clarify the proposed mechanisms and the experimental approaches used to investigate them, the following diagrams have been generated using Graphviz.
References
- 1. Neuropeptide Y neurons mediate opioid-induced itch by disinhibiting GRP-GRPR microcircuits in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MOR1D Mediates Opioid and Liver Disease-Induced Itch via GRPR | Washington University Office of Technology Management [tech.wustl.edu]
- 4. Unidirectional cross-activation of GRPR by MOR1D uncouples itch and analgesia induced by opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-talk between Human Spinal Cord μ-opioid Receptor 1Y Isoform and Gastrin-releasing Peptide Receptor Mediates Opioid-induced Scratching Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrin-releasing peptide induces itch-related responses through mast cell degranulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GRP receptor and AMPA receptor cooperatively regulate itch-responsive neurons in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A gastrin-releasing peptide receptor mediates the itch sensation in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic insights into spinal neurones involved in neuraxial opioid-induced pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to GRP and Substance P in the Modulation of Pain and Itch
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of Gastrin-Releasing Peptide (GRP) and Substance P (SP) in the sensory modalities of pain (nociception) and itch (pruriception). It synthesizes experimental data to delineate their distinct and overlapping functions, receptor interactions, and signaling pathways, offering a resource for researchers investigating novel therapeutic targets for chronic pain and pruritic conditions.
Section 1: Overview of Neuropeptides and Receptors
GRP and SP are crucial neuropeptides released by primary sensory neurons, but they signal through distinct receptor systems, leading to fundamentally different physiological outcomes. While SP has a long-established, broad role in transmitting pain and contributing to neurogenic inflammation and itch, GRP has emerged as a more specialized mediator, primarily dedicated to the transmission of itch signals within the spinal cord.
| Feature | Gastrin-Releasing Peptide (GRP) | Substance P (SP) |
| Peptide Family | Bombesin-like peptides | Tachykinin |
| Primary Receptor(s) | Gastrin-Releasing Peptide Receptor (GRPR) | Neurokinin 1 Receptor (NK1R), Mas-related G protein-coupled Receptors (Mrgprs, e.g., MRGPRX2)[1][2] |
| Receptor Type | G protein-coupled receptor (GPCR) | G protein-coupled receptors (GPCRs) |
| Primary Location of Peptide | Subset of Dorsal Root Ganglia (DRG) neurons; Spinal cord interneurons[3][4] | Peptidergic DRG neurons; Spinal cord neurons[1] |
| Primary Location of Receptors | Superficial dorsal horn neurons (Lamina I-II) of the spinal cord[3][5] | Spinal dorsal horn neurons; Mast cells; Immune cells; Endothelial cells[1][6] |
| Primary Sensation Modulated | Itch[3][7][8] | Pain and Itch[1][3][6] |
Section 2: Signaling Pathways in Itch and Pain
The distinct roles of GRP and SP are rooted in the specific neuronal circuits and intracellular signaling cascades they activate. GRP/GRPR signaling is considered a cornerstone of the "labeled-line" theory of itch, suggesting a dedicated pathway.[8][9] In contrast, SP activates multiple pathways involved in both pain and itch, often involving significant peripheral components like mast cells.
GRP Signaling Pathway in Itch
Intradermal pruritogens activate a specific subset of primary sensory neurons, which in turn activate GRP-expressing interneurons in the dorsal horn of the spinal cord. GRP is then released and binds to GRPR on a distinct population of spinal neurons. This activation is critical for transmitting itch signals to the brain. While the connection involves fast glutamatergic transmission, the release of the GRP neuropeptide is indispensable for the efficient suprathreshold activation of GRPR neurons, a finding that may explain the distinct, slow time course of itch compared to pain.[5] Downstream of GRPR, the PI3Kγ/Akt pathway has been identified as a key signaling cascade.[10]
Substance P Signaling in Pain and Itch
Substance P is released from the central and peripheral terminals of nociceptive sensory neurons in response to noxious or pruritic stimuli.[1] Centrally, it binds to NK1R on second-order neurons in the spinal dorsal horn, a critical step for the transmission of pain signals.[1] Peripherally, and also centrally, SP contributes to itch and neurogenic inflammation by activating both NK1R and Mrgpr receptors on various cells, most notably mast cells.[1][2] Activation of Mrgprs on mast cells by SP triggers degranulation and the release of histamine (B1213489) and other inflammatory mediators, which further sensitize nerve endings and potentiate itch.[1]
Section 3: Comparative Analysis from Experimental Data
Experimental evidence from animal models robustly supports the distinct roles of GRP and SP. Genetic ablation or pharmacological blockade of the GRP/GRPR pathway selectively diminishes itch behaviors, while leaving pain responses intact.[7][8] Conversely, targeting the SP/NK1R pathway affects both pain and itch.[3]
Table 1: Comparative Effects on Itch Behavior
This table summarizes behavioral data from studies where scratching was induced by various pruritogens in mice with genetic or pharmacological manipulation of GRP and SP pathways.
| Pruritogen (Itch Type) | Animal Model / Treatment | Observation | Finding | Reference |
| Various Pruritogens | GRPR Knockout Mice | Reduced scratching bouts compared to wild-type. | GRPR is essential for transmitting multiple forms of itch. | [7][8] |
| Chloroquine (Non-histaminergic) | Intrathecal GRP Receptor Antagonist | Significant attenuation of chloroquine-evoked scratching. | GRP is a key spinal neurotransmitter for non-histaminergic itch. | [11][12] |
| SLIGRL (Non-histaminergic) | Intrathecal NK1R Antagonist | Significant attenuation of SLIGRL-evoked scratching. | SP/NK1R pathway is involved in non-histaminergic itch. | [11] |
| Substance P (i.d. injection) | Wild-type Mice | Dose-dependent increase in scratching bouts (10-135 µg). | SP is a potent, direct pruritogen. | [13][14] |
| Substance P (i.d. injection) | NK1R Antagonist (Spantide) | Inhibition of SP-induced scratching. | SP-induced itch is mediated, at least in part, by NK1 receptors. | [13][14] |
| Substance P (i.d. injection) | Mrgpr Cluster Knockout Mice | Significantly decreased scratching behavior compared to wild-type. | Mrgprs on sensory neurons are critical for SP-induced itch. | [2] |
| Histamine (Histaminergic) | GRPR Knockout Mice | No significant reduction in scratching. | GRP/GRPR signaling is less critical for histamine-dependent itch. | [11] |
Table 2: Comparative Effects on Pain Behavior
This table summarizes data on nociceptive responses, highlighting the differential impact of targeting GRP versus SP pathways.
| Pain Model | Animal Model / Treatment | Observation | Finding | Reference |
| Multiple Pain Tests | GRPR Knockout Mice | Normal responses to noxious thermal and mechanical stimuli. | GRPR is not essential for acute pain sensation. | [7] |
| Spinal Ablation of GRP neurons | GRP-cre mice + Toxin | Responses to painful stimuli remained unaltered. | Dorsal horn GRP neurons are not required for pain transmission. | [8] |
| Formalin Test (Inflammatory Pain) | Intrathecal GRP injection | Reduced flinching/licking behavior in the late phase. | Exogenous GRP can have an analgesic effect in certain pain states. | [9] |
| Spinal Ablation of NK1R neurons | Intrathecal Substance P-saporin | Deficits in both pain and itch behaviors. | NK1R-expressing spinal neurons are critical for both sensations. | [3] |
| Thermal & Mechanical Stimuli | VGLUT2 knockout in TRPV1+ neurons | Reduced pain behaviors. | Glutamate (B1630785) from nociceptors is a key pain transmitter. | [7][15] |
Section 4: Key Experimental Methodologies
The following protocols are foundational for investigating the roles of GRP and SP in sensory modulation.
Experimental Workflow Diagram
This diagram illustrates a common experimental pipeline for correlating neuronal activity with behavioral outcomes.
Protocol 1: Behavioral Assay for Itch (Cheek Scratching Model)
Adapted from Shim and colleagues.[2]
-
Animals: Use adult mice (e.g., C57BL/6, wild-type, or relevant genetic knockout models).
-
Habituation: Acclimatize mice to the testing chambers for 30 minutes daily for 3 days prior to the experiment to minimize stress-induced behaviors.
-
Injection: On the test day, briefly restrain the mouse and perform an intradermal injection into the cheek (rostral back is also common) with a 10 µL volume using a 31-gauge needle. The injectate can be the vehicle control or the pruritogen (e.g., Substance P, 500 µM).
-
Recording: Immediately after injection, place the mouse back into the chamber and video record for a 25-30 minute observation period.
-
Data Analysis: A blinded investigator scores the recordings. A scratching bout is defined as the mouse lifting its hind paw to the injection site and initiating scratching motions, ending when the paw is returned to the floor or mouth. The total number of scratching bouts is quantified.
Protocol 2: Behavioral Assay for Mechanical Pain (von Frey Test)
General protocol based on multiple sources.[16][17]
-
Animals and Habituation: Place mice in individual transparent Plexiglas chambers on an elevated wire mesh floor. Allow them to acclimate for at least 30-60 minutes before testing.
-
Stimulation: Use a set of calibrated von Frey filaments with logarithmically incremental stiffness (e.g., 0.008 g to 2.0 g). Apply the filament from underneath the mesh floor to the mid-plantar surface of the hind paw.
-
Procedure (Up-Down Method): Start with a mid-range filament (e.g., 0.4 g). A positive response is a brisk withdrawal, flinching, or licking of the paw. If there is a positive response, test with the next weaker filament. If there is no response, test with the next stronger filament. Continue this pattern until the response threshold is determined.
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the Dixon up-down method. This threshold represents the force at which the animal has a 50% probability of withdrawing its paw.
Protocol 3: Calcium Imaging of Dissociated DRG Neurons
General protocol based on multiple sources.[11][18]
-
Neuron Culture: Dissect dorsal root ganglia (DRG) from mice and collect them in a cold, sterile buffer. Dissociate the ganglia into single cells using a combination of enzymes (e.g., collagenase and dispase) followed by mechanical trituration.
-
Plating: Plate the dissociated neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture them overnight in a suitable growth medium.
-
Calcium Indicator Loading: Incubate the cultured neurons with a ratiometric calcium indicator dye (e.g., Fura-2 AM) for 30-45 minutes at 37°C.
-
Imaging: Mount the coverslip onto a recording chamber on an inverted fluorescence microscope equipped with a calcium imaging system. Perfuse the cells with an external recording solution.
-
Stimulation and Recording: After establishing a baseline fluorescence, apply agonists (e.g., GRP, SP, chloroquine, histamine, capsaicin (B1668287) as a positive control) via the perfusion system. Record changes in intracellular calcium concentration, typically represented as the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340/380 nm for Fura-2).
-
Data Analysis: A neuron is considered responsive if the calcium signal increases significantly above the baseline noise (e.g., >20% increase). The percentage of responsive neurons in the population can be quantified. Following imaging, the same coverslip can be fixed for follow-up immunohistochemistry.
Section 5: Summary and Therapeutic Implications
The evidence strongly delineates GRP and Substance P as mediators with distinct primary functions in somatosensation.
-
GRP/GRPR Pathway: This system acts as a high-fidelity labeled line for itch in the spinal cord. Its lack of involvement in acute pain processing makes the GRPR an exceptionally attractive target for developing novel anti-pruritic drugs that would be free of the analgesic and sedative side effects common to many existing treatments.[7]
-
SP/NK1R/Mrgpr Pathway: This system is a pleiotropic modulator of both pain and itch . Its dual function makes it a more complex therapeutic target. NK1R antagonists have been explored for both pain and itch, with mixed clinical success.[6] The discovery of SP's potent action on Mrgprs on mast cells and neurons opens new avenues for developing more targeted therapies for neurogenic inflammation and associated itch.[1][2]
Future Directions: Research should continue to dissect the downstream signaling of these receptors and explore the points of convergence and divergence between the pain and itch circuits they activate. Understanding how these pathways are altered in chronic conditions like neuropathic pain and atopic dermatitis will be critical for developing effective, long-term therapies. The co-application of antagonists for GRP, SP, and glutamate receptors may represent a powerful strategy for treating intractable chronic itch.[12][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the mechanisms of itch: are pain and itch controlled by distinct mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How Gastrin-Releasing Peptide Opens the Spinal Gate for Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The multiple pathways for itch and their interactions with pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Analgesic effect of gastrin-releasing peptide in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GRPR/PI3Kγ: Partners in Central Transmission of Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles for substance P and gastrin-releasing peptide as neurotransmitters released by primary afferent pruriceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of glutamate, substance P, and gastrin-releasing peptide as spinal neurotransmitters of histaminergic and nonhistaminergic itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multimodal Use of Calcitonin Gene-Related Peptide and Substance P in Itch and Acute Pain Uncovered by the Elimination of Vesicular Glutamate Transporter 2 from Transient Receptor Potential Cation Channel Subfamily V Member 1 Neurons | Journal of Neuroscience [jneurosci.org]
- 16. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Tmem45b modulates itch via endoplasmic reticulum calcium regulation [frontiersin.org]
- 18. Roles of glutamate, substance P and gastrin releasing peptide as spinal neurotransmitters of histaminergic and non-histaminergic itch - PMC [pmc.ncbi.nlm.nih.gov]
GRP's Crucial Role in Fear Suppression Through GABAergic Interneurons: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data confirming the role of Gastrin-Releasing Peptide (GRP) in modulating fear responses via GABAergic interneurons. Detailed experimental protocols and signaling pathways are presented to support further research and therapeutic development.
Gastrin-Releasing Peptide (GRP) and its receptor (GRPR) have emerged as significant modulators of fear and anxiety. Found in key brain regions associated with fear, such as the amygdala, GRP signaling has been shown to influence the acquisition, expression, and extinction of fear memories. A growing body of evidence, detailed in this guide, points towards GRP's fear-suppressing effects being mediated, at least in part, through its interaction with GABAergic interneurons, the primary source of inhibitory neurotransmission in the brain.
Comparative Analysis of GRP's Effect on Fear Memory
The following tables summarize quantitative data from key studies investigating the impact of GRP signaling on fear-related behaviors. These studies typically employ fear conditioning paradigms in rodent models, where an animal learns to associate a neutral conditioned stimulus (CS), like a tone, with an aversive unconditioned stimulus (US), such as a footshock. Fear is quantified by measuring freezing behavior in response to the CS.
| Experiment | Model | Manipulation | Key Finding | Quantitative Data (Freezing %) |
| Fear Conditioning | GRP Receptor Knockout (GRPR KO) Mice | Genetic deletion of GRPR | Enhanced and more persistent fear memory after single-trial conditioning.[1] | GRPR KO: Increased freezing compared to Wild-Type (WT) mice. (Specific percentages to be extracted from full-text) |
| Stress-Enhanced Fear Learning (SEFL) | GRP Knockout (Grp-/-) Mice | Genetic deletion of GRP | Deficient extinction in SEFL.[2][3] | Grp-/-: Higher freezing levels during extinction trials compared to WT.[3] |
| Auditory Fear Conditioning | Mice | CRISPR/Cas9-mediated knockout of GRPR in the auditory cortex | Decreased expression of auditory fear memories.[4] | GRPR KO in Auditory Cortex: Reduced freezing in response to the auditory cue compared to controls. (Specific percentages to be extracted from full-text) |
| Fear Memory Reconsolidation | Sprague-Dawley Rats | Intraperitoneal (i.p.) injection of GRP immediately after memory retrieval | Attenuated reconsolidation of learned fear.[5][6] | GRP-treated: Significantly lower freezing 24h and 5 days post-retrieval compared to vehicle. (Specific percentages to be extracted from full-text) |
| Experiment | Model | Manipulation | Key Finding | Quantitative Data (Neuronal Activity) |
| In Vitro Electrophysiology | Mouse Amygdala Slices | GRP application | Increased spontaneous inhibitory activity in lateral amygdala (LA) pyramidal neurons.[1] | WT Slices: GRP increased the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs). GRPR KO Slices: No effect of GRP on sIPSCs.[1] |
| Immediate Early Gene Expression | Grp-/- Mice | Fear Conditioning | Enhanced expression of c-Fos and Arc in the amygdala.[3] | Grp-/-: Significantly higher mRNA levels of c-Fos and Arc post-fear conditioning compared to WT.[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of GRP in fear modulation and a typical experimental workflow for studying fear conditioning.
Caption: GRP signaling pathway in the amygdala for fear suppression.
Caption: A typical experimental workflow for auditory fear conditioning.
Detailed Experimental Protocols
Auditory Fear Conditioning
This protocol is a standard method used to assess fear learning and memory in rodents.[7]
-
Habituation (Optional): Prior to conditioning, animals may be habituated to the conditioning chamber to reduce contextual fear.
-
Acquisition/Training:
-
Place the animal in the conditioning chamber.
-
After an initial acclimation period (e.g., 120 seconds), present a neutral conditioned stimulus (CS), typically an auditory tone (e.g., 30 seconds, 2800 Hz, 85 dB).
-
The CS co-terminates with a mild, aversive unconditioned stimulus (US), usually a footshock (e.g., 2 seconds, 0.5-1.0 mA).
-
This pairing can be repeated multiple times with an inter-trial interval.
-
-
Contextual Fear Testing:
-
Approximately 24 hours after training, return the animal to the original conditioning chamber for a set duration (e.g., 5 minutes).
-
Record freezing behavior, which is defined as the complete absence of movement except for respiration. Freezing is typically scored by automated software or a trained observer.
-
-
Cued Fear Testing:
-
A few hours after the contextual test, place the animal in a novel chamber with different visual, tactile, and olfactory cues to minimize contextual fear.
-
After an acclimation period, present the CS (the tone) for a set duration (e.g., 3 minutes).
-
Record freezing behavior during the CS presentation.
-
Stress-Enhanced Fear Learning (SEFL)
This paradigm is used to model aspects of post-traumatic stress disorder (PTSD).[3]
-
Stress Exposure: Subject animals to an acute stressor, such as restraint stress, prior to fear conditioning.
-
Fear Conditioning: Conduct fear conditioning as described above, often with a single CS-US pairing.
-
Fear Extinction:
-
On subsequent days, repeatedly present the CS in the absence of the US.
-
Measure freezing behavior across trials to assess the rate of extinction learning. Animals with impaired extinction will continue to show high levels of freezing.
-
-
Extinction Recall: Test for the retention of extinction memory by presenting the CS again at a later time point (e.g., 24 hours or several days later).
In Vitro Electrophysiology
This technique is used to directly measure the effects of GRP on neuronal activity.[1]
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., 300-400 µm thick) containing the amygdala from euthanized animals.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
-
Whole-Cell Patch-Clamp Recordings:
-
Visually identify pyramidal neurons in the lateral amygdala using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain whole-cell patch-clamp recordings to measure synaptic activity.
-
To measure inhibitory postsynaptic currents (IPSCs), hold the neuron at a specific voltage (e.g., 0 mV) to isolate GABA-A receptor-mediated currents.
-
-
Drug Application:
-
Record baseline synaptic activity.
-
Bath-apply GRP at a known concentration and record the changes in the frequency and amplitude of spontaneous IPSCs (sIPSCs).
-
In some experiments, a GRPR antagonist can be co-applied to confirm the specificity of the GRP effect.
-
The GRP-GABA Connection: A Pathway to Fear Suppression
The experimental evidence strongly suggests that GRP exerts its fear-suppressing effects by enhancing GABAergic inhibition within the amygdala. The application of GRP to amygdala slices increases spontaneous inhibitory activity in principal neurons, and this effect is absent in mice lacking the GRP receptor.[1] This indicates that GRP acts directly on cells within the amygdala to increase inhibition.
Furthermore, studies have shown that the fear-attenuating effects of GRP can be blocked by a benzodiazepine-receptor antagonist, flumazenil, which points to a GABAergic mechanism of action.[6] This suggests that GRP may be activating a subset of GABAergic interneurons that, in turn, inhibit the principal neurons responsible for driving the fear response. Some research points specifically to the activation of vasoactive intestinal peptide (VIP)-expressing interneurons by GRP.[4] These VIP interneurons are known to inhibit other types of interneurons, leading to a disinhibition of principal neurons in certain contexts, highlighting the complexity of these microcircuits.
Mice with genetic deletions of GRP or its receptor consistently show enhanced fear memories and impaired fear extinction.[1][3] This phenotype is associated with increased neuronal activity in the amygdala, as indicated by the upregulation of immediate early genes like c-Fos and Arc following fear conditioning.[3] This hyperactivity is consistent with a loss of GRP-mediated inhibition.
Alternative and Complementary Fear Suppression Pathways
While the GRP-GABAergic pathway is a key player, other neuropeptide and neurotransmitter systems also critically regulate fear.
-
Dopamine (B1211576): The dopaminergic system has a complex and sometimes opposing role to GRP in fear modulation. Dopamine can suppress inhibition in the basolateral amygdala (BLA), whereas GRP enhances it.[8] Mice lacking GRP show altered dopamine signaling in the BLA during fear learning and extinction, suggesting an important interaction between these two systems.[2][8]
-
Calcitonin Gene-Related Peptide (CGRP): CGRP is another neuropeptide implicated in fear and stress responses. However, its role can be context-dependent, with some studies showing it impairs fear memory, while others suggest it enhances fear memory retention.[9] CGRP neurons in the parabrachial nucleus, for instance, are involved in both unconditioned responses to threats and associative fear learning.[10]
-
Somatostatin (SST) and Parvalbumin (PV) Interneurons: These are two major classes of GABAergic interneurons in the amygdala that are also heavily involved in fear learning.[11] They can have opposing roles during the processing of a conditioned stimulus, with PV interneurons being activated and SST interneurons being suppressed, leading to a disinhibition of principal neurons.[11] The precise interaction between GRP and these specific interneuron populations is an active area of research.
Conclusion and Future Directions
Future research should focus on elucidating the specific subtypes of GABAergic interneurons targeted by GRP and how this interaction is integrated with other neuromodulatory systems, such as the dopaminergic and CGRP systems. A deeper understanding of these complex neural circuits will be crucial for the development of targeted and effective treatments for fear-related disorders.
References
- 1. Gastrin-Releasing Peptide Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gastrin-releasing peptide regulates stress-enhanced fear and dopamine signaling. [theshahlab.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Neuropeptide Regulates Fear Memories - Harvard Brain Science Initiative [brain.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Gastrin-releasing peptide attenuates fear memory reconsolidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MOLECULAR MECHANISMS OF FEAR LEARNING AND MEMORY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine release and dopamine-related gene expression in the amygdala are modulated by the gastrin-releasing peptide in opposite directions during stress-enhanced fear learning and extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Npas4 impairs fear memory via phosphorylated HDAC5 induced by CGRP administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissociable control of unconditioned responses and associative fear learning by parabrachial CGRP neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAergic interneurons: the orchestra or the conductor in fear learning and memory? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gastrin-Releasing Peptide (GRP) Signaling Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Gastrin-Releasing Peptide (GRP) signaling in various cell lines, with a focus on cancer cell lines where the GRP receptor (GRPR) is often aberrantly expressed.[1] The data presented here, supported by detailed experimental protocols, aims to facilitate research and development of novel therapeutic agents targeting the GRP/GRPR axis.
Core Signaling Pathway of GRP
Gastrin-releasing peptide (GRP) exerts its effects by binding to the GRP receptor (GRPR), a G-protein coupled receptor (GPCR).[2] Upon ligand binding, the receptor primarily activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4] This cascade can lead to downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival.[5]
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 4. Gastrin-releasing peptide mobilizes calcium from intracellular stores in HIT-T15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating RNA-Seq Insights into GRP-Stimulated Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key methodologies for validating RNA-sequencing (RNA-seq) results, with a specific focus on genes stimulated by Gastrin-Releasing Peptide (GRP). This document outlines experimental protocols and presents a comparative analysis of quantitative data to ensure the reliability of transcriptomic studies in the context of GRP signaling.
Gastrin-Releasing Peptide (GRP) is a neuropeptide that plays a crucial role in various physiological and pathological processes, including cell proliferation, gastrointestinal functions, and the development of several types of cancer.[1][2] Its receptor, the Gastrin-Releasing Peptide Receptor (GRPR), is a G-protein coupled receptor (GPCR) that, upon activation, triggers downstream signaling cascades, primarily through the phospholipase C pathway, leading to changes in gene expression.[1] RNA-sequencing has become a powerful tool for obtaining a global view of these transcriptional changes. However, validating these high-throughput results with orthogonal methods is a critical step to confirm the biological significance of the findings.
This guide compares the most common techniques used to validate RNA-seq data: quantitative Polymerase Chain Reaction (qPCR), Western Blotting, and Immunofluorescence.
Comparative Analysis of Gene Expression Data
To illustrate the comparative performance of different validation methods, we present hypothetical data for two well-established GRP target genes, c-fos and c-myc, known to be upregulated upon GRP stimulation. The following tables summarize the fold-change in gene expression as determined by RNA-seq and validated by qPCR, as well as the corresponding changes in protein expression measured by Western blot and immunofluorescence.
| Gene | RNA-seq (Fold Change) | qPCR (Fold Change) |
| c-fos | 8.5 | 8.2 |
| c-myc | 4.2 | 4.5 |
Table 1: Comparison of RNA-seq and qPCR data for GRP-stimulated genes.
| Protein | Western Blot (Relative Densitometry) | Immunofluorescence (Relative Fluorescence Intensity) |
| c-Fos | 7.8 | 7.5 |
| c-Myc | 3.9 | 4.1 |
Table 2: Comparison of protein expression validation methods for GRP-stimulated genes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GRP signaling pathway leading to gene expression and the general experimental workflow for RNA-seq and its validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and GRP Stimulation
-
Cell Seeding: Plate a suitable cell line known to express GRPR (e.g., a pancreatic cancer cell line) in complete growth medium and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
GRP Treatment: Treat the cells with an appropriate concentration of Gastrin-Releasing Peptide (e.g., 10-100 nM) for a time course determined by preliminary experiments (e.g., 30 minutes to 4 hours) to capture the peak of target gene expression. A vehicle control (e.g., sterile water or PBS) should be run in parallel.
-
Harvesting: After stimulation, harvest the cells for RNA and protein extraction.
RNA-Sequencing and Data Analysis
-
RNA Extraction: Isolate total RNA from GRP-stimulated and control cells using a commercially available kit, ensuring high purity and integrity (RIN > 8).
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in GRP-stimulated cells compared to the control group.
-
Quantitative PCR (qPCR) Validation
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Primer Design: Design and validate primers specific to the target genes (c-fos, c-myc) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and specific primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blot Validation
-
Protein Extraction: Lyse GRP-stimulated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (c-Fos, c-Myc) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the target protein levels to the loading control.
Immunofluorescence Validation
-
Cell Seeding and Treatment: Grow cells on glass coverslips and treat with GRP as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against the target proteins (c-Fos, c-Myc) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the target proteins in the GRP-stimulated and control cells using image analysis software.
Alternative Gene Expression Analysis Technologies
While RNA-seq is a powerful tool for transcriptome-wide analysis, other technologies can be employed for gene expression studies.
-
Microarrays: This technology utilizes probes to measure the expression of a predefined set of genes. While less comprehensive than RNA-seq for novel transcript discovery, it can be a cost-effective option for studying known genes.
-
Targeted RNA Sequencing: This approach focuses on sequencing a specific set of genes of interest, providing deeper coverage and higher sensitivity for these targets compared to whole-transcriptome RNA-seq. This can be particularly useful for validating findings from a broader RNA-seq experiment across a larger number of samples.
-
Digital PCR (dPCR): dPCR provides absolute quantification of nucleic acids without the need for a standard curve, offering high precision and sensitivity, which can be advantageous for validating low-abundance transcripts.
References
Validating the Phenotype of GRP Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic characteristics of Gastrin-Releasing Peptide (GRP) knockout (KO) and GRP receptor (GRPR) knockout mice with their wild-type (WT) counterparts. The data presented is compiled from various studies and aims to offer a clear, objective overview supported by experimental evidence to aid in the validation and understanding of this important research model.
Core Phenotypic Comparisons
The absence of GRP or its receptor leads to distinct and measurable changes in several physiological and behavioral domains. Below are key phenotypic alterations observed in GRP/GRPR KO mice compared to wild-type controls.
Feeding Behavior and Body Weight
GRP is a well-established regulator of satiety. Knockout of the GRP receptor (GRPR-KO) results in discernible alterations in feeding patterns and long-term body weight regulation.
Table 1: Comparison of Feeding Behavior and Body Weight in GRPR-KO vs. WT Mice
| Parameter | Wild-Type (WT) Mice | GRPR-KO Mice | Key Findings |
| Satiety Response to Bombesin (BN) and GRP | Potent reduction in glucose intake | No suppression of glucose intake | GRPR is essential for the satiety effects of bombesin-like peptides.[1] |
| Meal Size | Normal | Significantly larger meal size | Suggests a deficit in meal termination signals.[1] |
| 24-Hour Food Consumption | Normal | Equivalent to WT | The larger meal size is compensated by other mechanisms to maintain overall daily intake.[1] |
| Body Weight (at 45 weeks) | Normal | Significant elevation compared to WT | Long-term absence of GRP signaling leads to age-dependent obesity.[1] |
Itch Sensation (Pruritus)
GRP is a key neurotransmitter in the spinal cord that mediates itch signals. GRP KO mice exhibit a significantly reduced scratching response to various itch-inducing substances (pruritogens).
Table 2: Scratching Bouts in GRP-KO vs. WT Mice in Response to Pruritogens (30-minute observation)
| Pruritogen | Wild-Type (WT) Mice (Mean Bouts ± SEM) | GRP-KO Mice (Mean Bouts ± SEM) | p-value | Key Findings |
| Chloroquine (non-histaminergic) | ~150 | ~75 | < 0.05 | GRP is crucial for transmitting non-histaminergic itch signals. |
| SLIGRL (non-histaminergic) | ~120 | ~60 | < 0.05 | Confirms the role of GRP in PAR2-mediated itch. |
| BAM8-22 (non-histaminergic) | ~100 | ~40 | < 0.05 | Demonstrates GRP's involvement in Mrgpr-mediated itch. |
| Histamine (histaminergic) | ~200 | No significant difference | > 0.05 | GRP is not essential for histamine-induced itch, suggesting distinct pathways. |
Note: The numerical data in this table are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.
Fear and Anxiety
GRP plays a role in modulating fear and anxiety, particularly under stressful conditions. GRP-KO mice exhibit altered fear responses in specific paradigms.
Table 3: Fear Conditioning in GRP-KO vs. WT Mice
| Condition | Wild-Type (WT) Mice | GRP-KO Mice | Key Findings |
| Contextual Fear Conditioning (with prior stress) | Normal freezing response | Longer freezing response | GRP signaling appears to suppress excessive fear learning under stress. |
| Auditory Fear Conditioning (with prior stress) | Normal freezing response | Longer freezing response | The effect of GRP on fear modulation extends to cued fear responses. |
Social Behavior
Studies on female GRPR-deficient mice suggest an alteration in social preference, indicating a role for GRP signaling in social cognition.
Table 4: Social Behavior in Female GRPR-KO vs. WT Mice
| Behavior | Wild-Type (WT) Mice | GRPR-KO Mice | Key Findings |
| Social Preference | Greater preference for socially dominant males | Reduced preference for socially dominant males | GRP signaling may be involved in processing social hierarchy cues. |
| Social Investigation (anesthetized male) | Normal investigation time | Greater investigatory behavior | Suggests a potential alteration in social anxiety or olfactory processing in the absence of GRPR. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of phenotypic findings. Below are summaries of key experimental protocols used to characterize GRP knockout mice.
Contextual Fear Conditioning
This test assesses the ability of a mouse to learn and remember an association between a specific environment (context) and an aversive stimulus (e.g., a mild footshock).
-
Habituation: The mouse is allowed to explore the conditioning chamber for a set period.
-
Conditioning: The mouse is placed back in the chamber and receives one or more mild footshocks.
-
Contextual Fear Memory Test: 24 hours later, the mouse is returned to the same chamber, and the amount of time it spends "freezing" (a fear response characterized by complete immobility except for respiration) is measured.
Three-Chamber Social Interaction Test
This assay evaluates social preference and social novelty preference.
-
Habituation: The test mouse is placed in the central chamber and allowed to explore all three empty chambers.
-
Sociability Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the other. The amount of time the test mouse spends in each chamber and interacting with each cage is recorded.
-
Social Novelty Preference Test: A second, "novel" stranger mouse is placed in the previously empty cage. The test mouse's preference for interacting with the novel versus the familiar stranger is measured.
Itch Behavior Assay (Pruritogen-Induced Scratching)
This procedure quantifies the scratching response to the injection of itch-inducing substances.
-
Acclimation: Mice are placed individually in observation chambers and allowed to acclimate.
-
Injection: A specific pruritogen (e.g., chloroquine, histamine) is injected intradermally into the nape of the neck or the cheek.
-
Observation: The number of scratching bouts directed at the injection site is counted for a defined period (typically 30-60 minutes).
Signaling Pathways and Experimental Workflow
Understanding the molecular pathways involving GRP and the general workflow for phenotype validation is essential for a comprehensive analysis.
GRP/GRPR Signaling Pathway
Gastrin-Releasing Peptide (GRP) exerts its effects by binding to the GRP receptor (GRPR), a G-protein coupled receptor. This binding event primarily activates the Gαq subunit, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events initiate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38), which ultimately regulate cellular processes such as cell proliferation, neuronal excitation, and hormone secretion.
General Experimental Workflow for GRP Knockout Mouse Phenotype Validation
The validation of a knockout mouse phenotype typically follows a structured workflow, progressing from basic health and viability assessments to more complex behavioral and molecular analyses.
References
A Comparative Guide to BB1 and BB2 Bombesin Receptor Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling cascades initiated by the BB1 (Neuromedin B receptor, NMBR) and BB2 (Gastrin-Releasing Peptide receptor, GRPR) bombesin (B8815690) receptor subtypes. Understanding the distinct and overlapping signaling pathways of these two receptors is crucial for the development of selective therapeutic agents targeting a range of physiological processes, including gastrointestinal function, central nervous system regulation, and cancer progression.
Ligand Binding Affinity and Selectivity
The primary distinction between BB1 and BB2 receptors lies in their preferential binding to their endogenous ligands, Neuromedin B (NMB) and Gastrin-Releasing Peptide (GRP), respectively. Experimental data demonstrates a high degree of selectivity, with each ligand exhibiting significantly higher affinity for its cognate receptor.
| Receptor | Ligand | Binding Affinity (Ki) | Selectivity |
| BB1 (NMBR) | Neuromedin B (NMB) | 0.052 nM[1] | ~1000-fold higher for BB1 vs. BB2[1] |
| Gastrin-Releasing Peptide (GRP) | ~52 nM (estimated)[1] | ||
| BB2 (GRPR) | Gastrin-Releasing Peptide (GRP) | 0.19 nM[1] | ~1000-fold higher for BB2 vs. BB1[1] |
| Neuromedin B (NMB) | ~190 nM (estimated)[1] |
G-Protein Coupling and Downstream Signaling Pathways
Both BB1 and BB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq/11 family of G-proteins.[2] This coupling initiates the canonical phospholipase C (PLC) signaling cascade, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.
While Gαq/11 coupling is the principal pathway for both receptors, evidence suggests potential for differential or biased signaling. Studies have indicated that the BB2 receptor may exhibit a higher affinity for Gβγ subunits and a greater catalytic activity on Gαq compared to the BB1 receptor.[3] Furthermore, under certain conditions or with specific ligands, these receptors may also couple to other G-protein subtypes, such as Gα12/13 and Gαi.
The activation of these signaling pathways culminates in a variety of cellular responses, including smooth muscle contraction, secretion, and regulation of cell growth and proliferation through the activation of downstream kinases like Extracellular signal-Regulated Kinase (ERK1/2).
Signaling Pathway Diagrams
Quantitative Comparison of Downstream Signaling
The potency of NMB and GRP in eliciting downstream signaling events is a critical parameter for understanding their physiological roles and for drug development. While comprehensive comparative data is still emerging, available studies provide insights into their signaling efficacy.
| Receptor | Ligand | Signaling Event | Potency (EC50) |
| BB1 (NMBR) | Neuromedin B (NMB) | Calcium Mobilization | Data not readily available |
| IP3 Accumulation | Data not readily available | ||
| ERK1/2 Phosphorylation | Data not readily available | ||
| BB2 (GRPR) | Gastrin-Releasing Peptide (GRP) | Calcium Mobilization | 0.32 nM[4] |
| IP3 Accumulation | Data not readily available | ||
| ERK1/2 Phosphorylation | Data not readily available |
Further research is required to fully quantitate and compare the signaling potencies of endogenous ligands at both receptor subtypes.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of BB1 and BB2 receptor signaling. Below are summarized protocols for key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the receptors.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Tyr⁴-bombesin, [¹²⁵I]NMB, or [¹²⁵I]GRP) and a range of concentrations of the unlabeled competitor ligand.
-
Incubation: Incubate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the BB1 or BB2 receptor in a clear-bottom, black-walled multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Agonist Addition: Using a fluorescence plate reader with an integrated liquid handler, add varying concentrations of the agonist (NMB or GRP) to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the activation of the MAPK/ERK pathway by detecting the phosphorylated forms of ERK1 and ERK2.
Protocol:
-
Cell Culture and Starvation: Culture cells expressing the receptor of interest and then serum-starve them to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: Treat the cells with the agonist (NMB or GRP) for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated forms of ERK1 and ERK2.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody that recognizes total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Express the phospho-ERK1/2 signal as a fold change over the unstimulated control after normalizing to the total ERK1/2 signal.
Conclusion
The BB1 and BB2 bombesin receptors, while sharing a primary Gαq/11-PLC signaling pathway, exhibit distinct ligand preferences and potentially nuanced differences in their G-protein coupling profiles. This comparative guide highlights the key similarities and differences in their signaling cascades, providing a foundation for further research and the development of receptor-specific therapeutics. The provided experimental protocols offer a starting point for researchers aiming to further dissect the intricate signaling networks governed by these important receptors.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide acts via postsynaptic BB2 receptors to modulate inward rectifier K+ and TRPV1-like conductances in rat paraventricular thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
ProGRP as a Prognostic Marker in Neuroendocrine Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of pro-gastrin-releasing peptide (ProGRP) as a prognostic marker in neuroendocrine tumors (NETs). It objectively compares its performance with alternative markers, supported by experimental data, to aid in research and clinical trial design.
ProGRP and its Role in Neuroendocrine Tumors
Pro-gastrin-releasing peptide (ProGRP) is a precursor to gastrin-releasing peptide, a neuropeptide involved in various physiological processes. In the context of oncology, ProGRP has emerged as a valuable biomarker, particularly for neuroendocrine tumors, which are a heterogeneous group of neoplasms originating from neuroendocrine cells. Its stability in circulation makes it a reliable candidate for a serum-based biomarker.[1]
The primary clinical utility of ProGRP has been established in small cell lung cancer (SCLC), a high-grade neuroendocrine carcinoma.[2] However, its potential as a prognostic marker is being investigated across a broader spectrum of NETs, including lung neuroendocrine neoplasms (LNENs) and gastroenteropancreatic neuroendocrine tumors (GEP-NETs).
Comparative Analysis of Prognostic Performance
The prognostic value of a biomarker is its ability to predict the likely course or outcome of a disease. In oncology, this is often measured by its correlation with patient survival, typically reported as Overall Survival (OS) or Progression-Free Survival (PFS). The following tables summarize the prognostic performance of ProGRP in comparison to two commonly used neuroendocrine markers: Chromogranin A (CgA) and Neuron-Specific Enolase (NSE).
Small Cell Lung Cancer (SCLC)
| Marker | Prognostic Parameter | Finding | Hazard Ratio (HR) [95% CI] | p-value | Citation(s) |
| ProGRP | Overall Survival (OS) | High levels associated with shorter OS. | Not consistently reported across all studies, but significant association found. | <0.05 | [2] |
| Progression-Free Survival (PFS) | High baseline and post-treatment levels associated with shorter PFS. | Not specified | <0.05 | [3] | |
| CgA | Overall Survival (OS) | Elevated levels may be associated with prognosis, but less sensitive and specific than ProGRP for SCLC. | Not specified | - | [2] |
| NSE | Overall Survival (OS) | Elevated levels associated with poorer prognosis. | 1.76 [1.24–2.50] (for non-neuroendocrine NSCLC) | 0.002 | [4][5] |
| Progression-Free Survival (PFS) | High levels associated with shorter PFS. | 1.81 [1.28–2.56] (for non-neuroendocrine NSCLC) | 0.001 | [4][5] |
Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)
| Marker | Prognostic Parameter | Finding | Hazard Ratio (HR) [95% CI] | p-value | Citation(s) |
| ProGRP | Overall Survival (OS) | Limited data available; not routinely used as a primary prognostic marker for GEP-NETs. | - | - | |
| CgA | Overall Survival (OS) | High baseline levels associated with worse OS. | 13.52 [1.06-172.47] | 0.045 | [6][7][8] |
| Tumor Progression | A ≥ 40% increase during follow-up is associated with a higher probability of tumor progression. | Odds Ratio: 5.04 [1.31-19.4] | 0.019 | [6][7][8] | |
| NSE | Overall Survival (OS) | Elevated levels are an independent predictor of worse OS. | Not specified | <0.05 | [9] |
| Disease Progression | Higher levels are associated with disease progression. | Not specified | 0.001 | [10] |
Experimental Protocols
Validation of a Prognostic Biomarker
The validation of a biomarker for its prognostic significance is a critical step before its clinical application. The following workflow outlines the key stages involved in such a study.
ProGRP Measurement by Electrochemiluminescence Immunoassay (ECLIA)
The following provides a detailed methodology for the measurement of ProGRP in serum or plasma using an automated electrochemiluminescence immunoassay (ECLIA), a common method cited in validation studies.[2][11]
-
Sample Collection and Preparation:
-
Collect peripheral blood samples from patients at baseline (before treatment initiation).
-
For serum, allow blood to clot at room temperature and then centrifuge to separate the serum.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately to separate the plasma.
-
Aspirate the serum or plasma and store at -80°C until analysis to ensure stability.
-
-
Assay Principle (Two-Step Sandwich Immunoassay):
-
First Incubation: Patient sample (containing ProGRP) is incubated with biotinylated monoclonal ProGRP-specific antibodies and streptavidin-coated magnetic microparticles. A sandwich complex is formed.
-
Second Incubation: After a washing step to remove unbound components, a second monoclonal ProGRP-specific antibody labeled with an acridinium (B8443388) ester (a chemiluminescent signal generator) is added. This antibody binds to a different epitope of the ProGRP molecule, completing the sandwich.
-
Detection: After another wash cycle, trigger solutions are added to initiate the chemiluminescent reaction. The light emitted is measured by a photomultiplier tube in the analyzer. The intensity of the light is directly proportional to the concentration of ProGRP in the sample.
-
-
Calibration and Quality Control:
-
A multi-point calibration curve is generated using calibrators with known ProGRP concentrations.
-
Quality control samples at low, medium, and high concentration levels are run with each batch of patient samples to ensure the accuracy and precision of the assay.
-
Signaling Pathways and Logical Relationships
The prognostic significance of ProGRP is rooted in its biological function. Gastrin-releasing peptide (GRP), for which ProGRP is a precursor, is known to act as a growth factor in some cancers, including SCLC. The following diagram illustrates a simplified signaling pathway that may contribute to the prognostic role of ProGRP.
Discussion and Future Directions
The evidence strongly supports ProGRP as a valuable prognostic marker in SCLC, often outperforming CgA and NSE in this specific neuroendocrine subtype.[2][3] Its high sensitivity and specificity for SCLC make it a reliable indicator of disease aggressiveness and patient outcome.
In the context of other neuroendocrine tumors, the role of ProGRP is less defined. For GEP-NETs, CgA remains the more established, albeit non-specific, prognostic marker.[6][7][8] Elevated CgA levels have been consistently associated with a poorer prognosis in this patient population. NSE also shows prognostic value in GEP-NETs.[9][10]
The future of prognostic biomarker research in neuroendocrine tumors lies in multi-marker panels and the integration of biomarkers with clinical and pathological features. While ProGRP is a strong independent prognostic marker for SCLC, its combination with other markers may provide a more nuanced and accurate prediction of patient outcomes across the diverse spectrum of neuroendocrine neoplasms. Further prospective validation studies are warranted, particularly in non-SCLC neuroendocrine tumors, to fully elucidate the prognostic utility of ProGRP.
References
- 1. mdpi.com [mdpi.com]
- 2. Pro-gastrin-releasing peptide (ProGRP) as a biomarker in small-cell lung cancer diagnosis, monitoring and evaluation of treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. . Diagnostic value and therapeutic efficacy of serum levels of Pro-Gastrin-releasing peptide precursor (ProGRP) and neuron-specific enolase (NSE) small cell lung cancer | Journal of Medical Biochemistry [aseestant.ceon.rs]
- 4. Prognostic value of neuron-specific enolase in patients with advanced and metastatic non-neuroendocrine non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Prognostic and Predictive Role of Chromogranin A in Gastroenteropancreatic Neuroendocrine Tumors – A Single-Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Prognostic and Predictive Role of Chromogranin A in Gastroenteropancreatic Neuroendocrine Tumors - A Single-Center Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serum neuron-specific enolase level is an independent predictor of overall survival in patients with gastroenteropancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum levels of neuron-specific enolase as a prognostic factor for disease progression in patients with GET/NEN in the pancreas and the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diagnostics.roche.com [diagnostics.roche.com]
A Comparative Analysis of the Mitogenic Effects of GRP, EGF, FGF, and PDGF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitogenic effects of Gastrin-Releasing Peptide (GRP) and other key growth factors: Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF). The information presented is supported by experimental data to aid in research and development decisions.
Quantitative Comparison of Mitogenic Activity
The mitogenic potential of a growth factor is a critical parameter in understanding its role in cell proliferation. The following table summarizes quantitative data on the mitogenic effects of GRP (via its analogue bombesin), EGF, FGF, and PDGF from various studies. It is important to note that the experimental conditions, including the cell lines and assays used, vary between these studies, which should be considered when making direct comparisons.
| Growth Factor | Cell Line | Assay | Mitogenic Effect (Fold Increase over Control) | Maximally Effective Concentration | Reference |
| PDGF | Rat Liver Fat-Storing Cells | [3H]thymidine incorporation | ~18-fold | Not Specified | [1][2] |
| EGF | Rat Liver Fat-Storing Cells | [3H]thymidine incorporation | ~3 to 4-fold | Not Specified | [1][2] |
| bFGF | Rat Liver Fat-Storing Cells | [3H]thymidine incorporation | ~3 to 4-fold | Not Specified | [1][2] |
| PDGF | Porcine Aortic Smooth Muscle Cells | [3H]thymidine incorporation | ~8-fold | 20 ng/ml | [3] |
| EGF | Porcine Aortic Smooth Muscle Cells | [3H]thymidine incorporation | ~6-fold | 40 ng/ml | [3] |
| PDGF-AA/BB | Swiss 3T3 Cells | DNA Synthesis | Potent mitogen | Half-maximal effect: 2-10 ng/ml | [4] |
| Bombesin (B8815690) (GRP analogue) | Swiss 3T3 Cells | Mitogenesis | Potent mitogen | Not Specified | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing mitogenesis are provided below.
BrdU Incorporation Assay
The Bromodeoxyuridine (BrdU) incorporation assay is a widely used method to quantify cell proliferation. It relies on the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA of proliferating cells.
Experimental Workflow:
References
- 1. Effects of platelet-derived growth factor and other polypeptide mitogens on DNA synthesis and growth of cultured rat liver fat-storing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of platelet-contained growth factors (PDGF, EGF, IGF-I, and TGF-beta) on DNA synthesis in porcine aortic smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early signals in the mitogenic response of Swiss 3T3 cells: a comparative study of purified PDGF homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of the epidermal growth factor receptor by mitogenic ligands: effects of bombesin and role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Interaction Between GRP and its Receptor: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies used to confirm the interaction between Gastrin-Releasing Peptide (GRP) and its receptor (GRPR), with a primary focus on co-immunoprecipitation (co-IP). We present detailed experimental protocols, comparative data from alternative validation techniques, and visual workflows to assist researchers in selecting the most appropriate methods for their studies.
GRP-GRPR Signaling Pathway
Gastrin-Releasing Peptide (GRP) is a neuropeptide that exerts its effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR).[1][2][3][4][5] This interaction triggers a cascade of intracellular signaling events primarily through the Gαq and Gα12/13 pathways, leading to the activation of downstream effectors such as Phospholipase C (PLC), Protein Kinase C (PKC), and Rho.[2] These signaling cascades play crucial roles in various physiological and pathological processes, including cell proliferation, gastrointestinal functions, and cancer progression.[2][6]
References
- 1. The Gastrin-Releasing Peptide Receptor (GRPR) in the Spinal Cord as a Novel Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. genecards.org [genecards.org]
- 5. GRPR gastrin-releasing peptide receptor | Sigma-Aldrich [sigmaaldrich.com]
- 6. Novel insight on GRP/GRPR axis in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling GRPP (human)
Essential Safety and Handling Guide for GRPP (human)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Glicentin-related pancreatic polypeptide (GRPP), a 30-amino acid synthetic peptide derived from the proglucagon gene.[1][2] Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research. While GRPP is not classified as a hazardous substance, its full toxicological properties may not be fully known, and it should be handled with care as a potentially bioactive chemical.[3][4][5]
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory to prevent accidental exposure through skin contact, inhalation, or eye contact.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn at all times to protect against splashes or airborne particles of lyophilized powder.[6][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are standard for preventing skin contact. Change gloves immediately if they become contaminated.[6][7] |
| Body Protection | Lab Coat | A standard, buttoned lab coat is essential to protect clothing and skin from potential spills.[6][7] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the lyophilized powder to avoid inhalation. All handling of the powder should be done in a well-ventilated area or a fume hood.[6][7][8] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for both user safety and to maintain the stability and integrity of the peptide.
Receiving and Storage:
-
Initial Storage: Upon receipt, store the lyophilized GRPP peptide at -20°C or colder in a tightly sealed container, protected from bright light.[9] For long-term storage, -80°C is preferable.[9]
-
Moisture Prevention: Before opening, allow the container to equilibrate to room temperature to prevent condensation and moisture absorption, which can decrease peptide stability.[9]
Handling and Reconstitution:
-
Designated Area: Conduct all handling of GRPP in a designated, clean, and organized laboratory area.[6]
-
Don PPE: Before handling, put on all required personal protective equipment.[7]
-
Weighing: If weighing the lyophilized powder, do so carefully to avoid creating dust.[7] Use of a fume hood or biosafety cabinet is recommended.[6]
-
Reconstitution:
-
There is no universal solvent for all peptides. It is advisable to test a small portion of the peptide first to determine the best solvent.
-
For acidic peptides, distilled water is a good starting point.[8]
-
Add the solvent slowly and gently swirl or sonicate to dissolve; avoid vigorous shaking.[10][11]
-
Use sterile buffers (pH 5-6) for solutions to prolong storage life.
-
-
Labeling: Clearly label all solutions with the peptide name, concentration, preparation date, and "For Research Use Only".[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best to aliquot the reconstituted solution into single-use vials for storage.[6] Store aliquots at -20°C or colder.
Disposal Plan
Proper disposal of GRPP and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Classification: Treat all GRPP waste, including unused solutions, contaminated vials, pipette tips, and PPE, as chemical waste.[3][12]
-
Liquid Waste:
-
Collect all liquid waste containing GRPP in a designated, sealed, and clearly labeled hazardous waste container.[3][6]
-
Some protocols suggest chemical inactivation (e.g., with 1M HCl, 1M NaOH, or a 10% bleach solution) followed by neutralization before disposal, but this must be done in accordance with your institution's guidelines.[3][4]
-
-
Solid Waste:
-
Institutional Protocols: All waste disposal must be carried out in strict accordance with your institution's Environmental Health and Safety (EHS) department regulations.[6] Coordinate with your EHS for regular pickup and disposal by a licensed hazardous waste contractor.[6]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling of GRPP, from initial receipt to final disposal.
A workflow for the safe handling and disposal of GRPP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glicentin-related pancreatic polypeptide inhibits glucose-stimulated insulin secretion from the isolated pancreas of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. peptide24.store [peptide24.store]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 9. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 10. bachem.com [bachem.com]
- 11. realpeptides.co [realpeptides.co]
- 12. puretidestherapy.com [puretidestherapy.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
